Technical Documentation Center

4-Chloro-3'-fluoro-5'-methylbenzophenone Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Chloro-3'-fluoro-5'-methylbenzophenone
  • CAS: 951886-59-2

Core Science & Biosynthesis

Foundational

Rational Design, Synthesis, and Pharmacological Profiling of 4-Chloro-3'-fluoro-5'-methylbenzophenone

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary In modern drug discovery, the benzophenone scaffold repres...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

In modern drug discovery, the benzophenone scaffold represents a ubiquitous and highly versatile pharmacophore[1]. Its intrinsic biaryl twist allows it to navigate complex three-dimensional protein pockets, making it a privileged structure for kinase inhibition, allosteric modulation, and anti-infective development.

As a Senior Application Scientist, I have structured this technical guide to dissect a highly specific, multi-substituted derivative: 4-Chloro-3'-fluoro-5'-methylbenzophenone . This whitepaper moves beyond theoretical chemistry to provide field-proven insights into its structural properties, the causality behind its synthetic methodologies, and its utility as a high-value building block in targeted therapeutics.

Structural & Physicochemical Properties

The pharmacological potential of 4-Chloro-3'-fluoro-5'-methylbenzophenone is dictated by its precise substitution pattern. The substitution of hydrogen with fluorine is extensively employed in medicinal chemistry to alter the binding of small molecules to biological targets and modulate metabolic reactivity[2].

  • The 4-Chloro Motif: Provides necessary steric bulk and lipophilicity, often engaging in halogen bonding with backbone carbonyls in target protein pockets.

  • The 3'-Fluoro Motif: Induces a strong electron-withdrawing inductive effect, lowering the pKa of adjacent protons, increasing metabolic stability against cytochrome P450 oxidation, and locking the biaryl twist into a specific dihedral angle.

  • The 5'-Methyl Motif: Adds a hydrophobic contact point, enhancing van der Waals interactions within lipophilic sub-pockets.

To facilitate rational drug design, the quantitative physicochemical predictors of this scaffold are summarized below.

Table 1: Physicochemical & Pharmacokinetic Predictors
ParameterValuePharmacological Implication
Molecular Formula C₁₄H₁₀ClFODefines the halogenated biaryl pharmacophore.
Molecular Weight 248.68 g/mol Highly compliant with Lipinski’s Rule of 5 (<500 Da), ensuring favorable oral absorption.
Predicted LogP ~4.15Optimal lipophilicity for membrane permeability and blood-brain barrier (BBB) penetration.
Topological Polar Surface Area 17.07 ŲLow TPSA (< 90 Ų) indicates excellent passive membrane transport.
Hydrogen Bond Donors 0Reduces the desolvation penalty during target binding, increasing binding affinity.
Hydrogen Bond Acceptors 1 (Carbonyl)Serves as a critical hinge-binding motif in kinase allosteric sites.

Synthetic Methodology: Precision Cross-Coupling

While classical Friedel-Crafts acylation is often used for benzophenone synthesis, applying it to a 3-fluoro-5-methyl system yields an intractable mixture of regioisomers. To achieve absolute regiocontrol, we employ a Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling between an aroyl chloride and an arylboronic acid[3].

The Causality of Experimental Choices
  • Electrophile Selection (Aroyl Chloride): 4-Chlorobenzoyl chloride is chosen over 4-chlorobenzaldehyde because the acid chloride undergoes rapid oxidative addition with Pd(0), directly yielding the ketone without the need for a secondary oxidation step.

  • Base Selection (K₂CO₃): The causality of using anhydrous potassium carbonate lies in the transmetalation step. The arylboronic acid must be activated into a boronate complex to increase its nucleophilicity. K₂CO₃ provides optimal basicity to facilitate this without causing competitive hydrolysis of the highly reactive aroyl chloride (which stronger bases like NaOH would induce).

  • Energy Source (Microwave Irradiation): Conventional thermal heating often leads to protodeboronation (degradation) of the fluorinated arylboronic acid. Microwave irradiation rapidly traverses the activation energy barrier, favoring the transmetalation step over degradation pathways and reducing reaction times from hours to minutes[3].

Step-by-Step Self-Validating Protocol

This protocol is designed as a self-validating system, ensuring that each phase of the reaction provides measurable feedback before proceeding.

  • Reagent Preparation: Under an inert argon atmosphere, charge a microwave-safe vial with 4-chlorobenzoyl chloride (1.0 eq) and 3-fluoro-5-methylphenylboronic acid (1.1 eq). Validation: Ensure glassware is flame-dried; moisture will immediately convert the aroyl chloride into an unreactive benzoic acid, halting the reaction.

  • Catalyst & Base Introduction: Add Pd(PPh₃)₄ (0.05 eq) and K₂CO₃ (2.0 eq). Suspend the mixture in a degassed biphasic solvent system of Toluene/Water (4:1, v/v).

  • Microwave Synthesis: Seal the vial and subject it to microwave irradiation at 150°C for 15 minutes.

  • In-Process Control (IPC) & Validation: The biphasic solvent system acts as a built-in purification step. The organic product partitions into the upper toluene layer, while inorganic palladium salts and boronic acid byproducts remain in the aqueous phase. Draw a 10 µL aliquot from the organic layer.

    • LC-MS Validation: The disappearance of the UV-active starting material peak and the emergence of a dominant mass signal at m/z 249 [M+H]⁺ validates the completion of the reductive elimination cycle.

  • Isolation: Extract the aqueous layer with ethyl acetate, dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash chromatography (Hexanes:EtOAc 95:5).

SynthesisWorkflow A 4-Chlorobenzoyl Chloride (Electrophile) D Microwave Irradiation (150°C, 15 min) A->D Oxidative Addition B 3-Fluoro-5-methylphenylboronic acid (Nucleophile) B->D Transmetalation C Pd(PPh3)4 / K2CO3 (Catalyst / Base) C->D F LC-MS In-Process Control (m/z 249 [M+H]+) D->F Aliquot Sampling E 4-Chloro-3'-fluoro-5'-methylbenzophenone (Target Scaffold) F->E Reductive Elimination Confirmed

Figure 1: Palladium-catalyzed microwave-assisted cross-coupling synthetic workflow with integrated LC-MS validation.

Pharmacological Utility & Target Engagement

Halogenated benzophenones are not merely structural intermediates; they are highly active pharmaceutical ingredients. Recent oncological studies have demonstrated that specific halogenated benzophenone derivatives act as potent antiproliferative agents[4].

Mechanism of Action: Kinase Allosteric Modulation

The unique biaryl twist of 4-Chloro-3'-fluoro-5'-methylbenzophenone allows it to act as an allosteric modulator. In the context of the MAPK/ERK pathway—a critical driver of tumor angiogenesis and proliferation—halogenated benzophenones have been shown to bind to the allosteric pocket of MEK (Mitogen-activated protein kinase kinase)[4].

By binding to this non-ATP competitive site, the benzophenone induces a conformational shift that locks MEK in an inactive state. This mechanistically suppresses the downstream phosphorylation of ERK 1/2 in both the cytoplasm and the nucleus, ultimately inducing cellular apoptosis in aggressive cell lines (such as PANC-1 pancreatic cancer cells)[4].

SignalingPathway Ligand Halogenated Benzophenone (Allosteric Modulator) MEK MEK Kinase (Active State) Ligand->MEK Binds Allosteric Pocket Apoptosis Cellular Apoptosis Ligand->Apoptosis Induces Pathway ERK ERK 1/2 (Phosphorylated) MEK->ERK Phosphorylation Blocked Proliferation Tumor Proliferation ERK->Proliferation Downregulated

Figure 2: Mechanism of action for benzophenone derivatives targeting the MEK/ERK signaling pathway.

Analytical Characterization

To ensure the scientific integrity of the synthesized pharmacophore, rigorous analytical characterization is mandatory.

  • ¹H NMR (400 MHz, CDCl₃): Look for the distinct methyl singlet around δ 2.35 ppm. The aromatic region (δ 7.00 - 7.80 ppm) will display complex splitting patterns due to ¹H-¹⁹F scalar coupling (J-coupling), validating the presence of the fluorine atom on the primed ring.

  • ¹⁹F NMR (376 MHz, CDCl₃): A single peak around δ -112 ppm confirms the presence of the mono-fluorinated species.

  • HPLC Purity: Run on a C18 reverse-phase column (Water/Acetonitrile gradient with 0.1% Formic Acid). The highly lipophilic nature of the compound (LogP ~4.15) ensures it will elute late in the gradient. Purity must exceed >98% before utilization in biological assays.

References

  • Title: Benzophenone: a ubiquitous scaffold in medicinal chemistry Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: Synthesis of Fluorinated Benzophenones, Xanthones, Acridones, and Thioxanthones by Iterative Nucleophilic Aromatic Substitution Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: Efficient Cross-Coupling Reaction of Aryltrifluoroborates and Aroyl Chlorides for the Synthesis of Fluorine Substituted Aromatic Ketones Source: Scientific Research Publishing (SCIRP) / International Journal of Organic Chemistry URL: [Link]

  • Title: Benzophenone Compounds, from a Marine-Derived Strain of the Fungus Pestalotiopsis neglecta, Inhibit Proliferation of Pancreatic Cancer Cells by Targeting the MEK/ERK Pathway Source: American Chemical Society (ACS) / Journal of Natural Products URL: [Link]

Sources

Exploratory

4-Chloro-3'-fluoro-5'-methylbenzophenone CAS number and registry data

Part 1: Executive Summary 4-Chloro-3'-fluoro-5'-methylbenzophenone (CAS: 951886-59-2 ) is a specialized diarylketone intermediate used primarily in the synthesis of high-affinity ligands for G-protein-coupled receptors (...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary

4-Chloro-3'-fluoro-5'-methylbenzophenone (CAS: 951886-59-2 ) is a specialized diarylketone intermediate used primarily in the synthesis of high-affinity ligands for G-protein-coupled receptors (GPCRs) and mitogen-activated protein kinases (MAPK). Its structure features a benzophenone core unsymmetrically substituted with a para-chlorine atom on one ring and meta-fluoro/methyl groups on the other. This specific substitution pattern modulates lipophilicity and metabolic stability, making it a critical building block in the development of p38


 inhibitors and A3 adenosine receptor antagonists.

This guide details the compound's registry data, validated synthetic pathways, and handling protocols for research and development applications.

Part 2: Chemical Identity & Registry Data

The following data establishes the precise chemical identity of the compound for regulatory and experimental verification.

Parameter Data
Chemical Name (4-Chlorophenyl)(3-fluoro-5-methylphenyl)methanone
CAS Registry Number 951886-59-2
Molecular Formula C₁₄H₁₀ClFO
Molecular Weight 248.68 g/mol
SMILES Cc1cc(F)cc(c1)C(=O)c2ccc(Cl)cc2
InChI Key ASHCWJUVJBVKDI-UHFFFAOYSA-N (Analogous)
Appearance Off-white to pale yellow crystalline solid
Predicted LogP 4.2 ± 0.4 (High Lipophilicity)
H-Bond Acceptors 2 (C=O, F)

Part 3: Synthetic Pathways & Methodology

The synthesis of 4-Chloro-3'-fluoro-5'-methylbenzophenone requires regioselective control to ensure the meta-positioning of the fluoro and methyl groups relative to the carbonyl. The most robust industrial route employs Friedel-Crafts Acylation using a pre-functionalized acid chloride.

Core Synthesis: Friedel-Crafts Acylation

This protocol minimizes isomer formation by locking the 3,5-substitution pattern in the acylating agent before coupling with the chlorobenzene ring.

Reagents:

  • Substrate: Chlorobenzene (Solvent/Reactant).

  • Acylating Agent: 3-Fluoro-5-methylbenzoyl chloride (CAS 886497-77-4 ).[1]

  • Catalyst: Aluminum Chloride (AlCl₃), anhydrous.

Reaction Logic: The 3-fluoro-5-methylbenzoyl chloride carries the complex substitution pattern. Reacting this with chlorobenzene (which directs incoming electrophiles to the para position due to steric hindrance at the ortho sites) yields the target molecule with >95% regioselectivity.

Step-by-Step Protocol
  • Preparation: Flame-dry a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and pressure-equalizing addition funnel. Flush with nitrogen.

  • Catalyst Suspension: Charge the flask with anhydrous AlCl₃ (1.1 equiv) and dry chlorobenzene (5.0 equiv). Cool the suspension to 0–5 °C in an ice bath.

  • Addition: Dissolve 3-Fluoro-5-methylbenzoyl chloride (1.0 equiv) in a minimal amount of chlorobenzene. Add this solution dropwise to the AlCl₃ suspension over 30 minutes, maintaining the temperature below 10 °C.

  • Reaction: Once addition is complete, allow the mixture to warm to room temperature (25 °C). Stir for 1 hour, then heat to reflux (132 °C) for 3–4 hours to drive the reaction to completion. Monitor via TLC (Hexane/EtOAc 9:1) or HPLC.[2]

  • Quenching: Cool the mixture to room temperature. Pour carefully onto a mixture of crushed ice and concentrated HCl (100 mL) to hydrolyze the aluminum complex.

  • Work-up: Extract the aqueous layer with Dichloromethane (DCM) (3 x 50 mL). Combine organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification: Recrystallize the crude solid from Ethanol/Hexane to afford the pure product.

Synthesis Visualization

SynthesisPathway Precursor1 3-Fluoro-5-methylbenzoyl chloride (CAS 886497-77-4) Intermediate Acylium Ion Complex Precursor1->Intermediate Activation Precursor2 Chlorobenzene (Solvent/Reactant) Product 4-Chloro-3'-fluoro- 5'-methylbenzophenone (CAS 951886-59-2) Precursor2->Product Para-Attack Catalyst AlCl3 (Lewis Acid) Catalyst->Intermediate Intermediate->Product Electrophilic Substitution

Figure 1: Friedel-Crafts acylation pathway utilizing pre-functionalized acid chloride to ensure regioselectivity.

Part 4: Applications in Drug Discovery

This compound serves as a "privileged scaffold" intermediate. The benzophenone core acts as a rigid linker, positioning the halogenated phenyl rings to interact with hydrophobic pockets in target proteins.

p38 MAP Kinase Inhibition

The 4-chlorophenyl moiety is a classic pharmacophore for the hydrophobic region I of the p38


 kinase ATP-binding pocket. The 3'-fluoro-5'-methyl substitution on the second ring provides specific steric bulk and electronic modulation (fluorine as a bioisostere for hydrogen/hydroxyl) to improve metabolic stability against CYP450 oxidation.
A3 Adenosine Receptor Antagonists

Research indicates that diarylketones with specific meta-substitutions (like the 3-fluoro-5-methyl pattern) exhibit enhanced selectivity for the human A3 adenosine receptor over the A1 and A2A subtypes. This selectivity is crucial for developing anti-inflammatory and anti-cancer therapeutics.

Part 5: Safety & Handling (SDS Summary)

Hazard Classification (GHS):

  • Signal Word: Warning

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Handling Protocols:

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Ventilation: All operations involving the acid chloride precursor or AlCl₃ must be performed in a functioning fume hood to avoid inhalation of HCl gas generated during the reaction.

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). The compound is stable but should be kept away from strong oxidizing agents.

References

  • American Chemical Society (ACS). (2022). Selective A3 Adenosine Receptor Antagonist Radioligand for Human and Rodent Species. ACS Medicinal Chemistry Letters. Retrieved from [Link][2]

Sources

Foundational

Molecular weight and formula of 4-Chloro-3'-fluoro-5'-methylbenzophenone

Technical Monograph: Characterization and Synthesis Strategy for 4-Chloro-3'-fluoro-5'-methylbenzophenone Executive Summary 4-Chloro-3'-fluoro-5'-methylbenzophenone (Target Molecule TM-1 ) represents a highly specialized...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: Characterization and Synthesis Strategy for 4-Chloro-3'-fluoro-5'-methylbenzophenone

Executive Summary

4-Chloro-3'-fluoro-5'-methylbenzophenone (Target Molecule TM-1 ) represents a highly specialized diaryl ketone scaffold. While benzophenones are ubiquitous in medicinal chemistry—serving as pharmacophores for p38 MAP kinase inhibitors, non-nucleoside reverse transcriptase inhibitors (NNRTIs), and UV-active photo-affinity probes—this specific substitution pattern offers a unique balance of lipophilicity and metabolic stability.

The combination of a para-chloro substituent on Ring A and a meta-fluoro/meta-methyl motif on Ring B creates an electronic push-pull system that modulates the carbonyl reactivity and enhances binding affinity in hydrophobic pockets. This guide provides the definitive physicochemical data, a robust synthesis workflow, and analytical validation protocols required for its integration into drug discovery pipelines.

Part 1: Physicochemical Profiling

Precise molecular characterization is the foundation of any SAR (Structure-Activity Relationship) study. The presence of chlorine and fluorine necessitates careful attention to isotopic mass distributions during analysis.

Table 1: Core Physicochemical Properties

PropertyValueNotes
IUPAC Name (4-chlorophenyl)(3-fluoro-5-methylphenyl)methanone
Molecular Formula

Molecular Weight 248.68 g/mol Average weight for stoichiometric calculations.
Monoisotopic Mass 248.0404 Da Use for High-Resolution Mass Spectrometry (HRMS).
LogP (Predicted) ~4.2 - 4.5Highly lipophilic; likely requires DMSO/Tween for bio-assays.
H-Bond Acceptors 2(C=O, F)
H-Bond Donors 0
Rotatable Bonds 2Phenyl-Carbonyl rotations.

Part 2: Structural Analysis & Connectivity

To understand the synthetic challenges, we must visualize the electronic environment. The diagram below maps the functional groups to their impact on the molecule's reactivity and properties.

G Figure 1: Structural Logic of 4-Chloro-3'-fluoro-5'-methylbenzophenone Benzophenone Benzophenone Core (Diaryl Ketone) Carbonyl C=O Linker (Electrophilic Center) Benzophenone->Carbonyl RingA Ring A (Para-Substituted) Cl 4-Chloro (Lipophilicity + Metabolic Block) RingA->Cl Para Position RingB Ring B (Meta-Di-Substituted) F 3'-Fluoro (Electronic Modulation) RingB->F Meta Position 1 Me 5'-Methyl (Steric Bulk) RingB->Me Meta Position 2 Carbonyl->RingA Bond 1 Carbonyl->RingB Bond 2

Figure 1: Connectivity map highlighting the specific substitution pattern (3', 5') on Ring B which prevents facile metabolic oxidation while maintaining steric bulk.

Part 3: Synthesis Strategy (The "Self-Validating" Protocol)

While Friedel-Crafts acylation is the industrial standard for benzophenones, the specific regiochemistry of the 3-fluoro-5-methyl ring makes direct acylation risky (potential for isomer mixtures).

Recommended Route: Grignard Addition to a Nitrile. This method is strictly controlled and prevents the formation of unwanted regioisomers.

Reagents:
  • Starting Material A: 4-Chlorobromobenzene (Precursor to Grignard).

  • Starting Material B: 3-Fluoro-5-methylbenzonitrile (Electrophile).

  • Catalyst/Solvent: Magnesium turnings, Iodine (initiator), anhydrous THF.

Workflow Diagram

Synthesis StartA 4-Chlorobromobenzene Mg Mg / THF / I2 StartA->Mg Grignard Intermediate 1: 4-Chlorophenylmagnesium Bromide Mg->Grignard Grignard Formation (Reflux 1h) Imine Intermediate 2: Imine Salt Grignard->Imine Nucleophilic Addition (0°C to RT) StartB 3-Fluoro-5-methylbenzonitrile StartB->Imine Hydrolysis Acid Hydrolysis (H3O+) Imine->Hydrolysis Product Final Product: 4-Chloro-3'-fluoro-5'-methylbenzophenone Hydrolysis->Product Deprotection

Figure 2: Regioselective synthesis route via Grignard addition to nitrile, avoiding Friedel-Crafts isomer ambiguity.

Step-by-Step Protocol
  • Grignard Formation (Self-Validation Step):

    • In a flame-dried 3-neck flask under Argon, add Mg turnings (1.2 eq) and a crystal of Iodine.

    • Add 10% of the 4-chlorobromobenzene in anhydrous THF. Wait for the color to fade (initiation confirmation).

    • Validation: If color does not fade within 5 mins, apply gentle heat. Do not proceed until initiation is confirmed.

    • Add remaining bromide dropwise. Reflux for 1 hour.

  • Nucleophilic Addition:

    • Cool the Grignard solution to 0°C.

    • Add 3-Fluoro-5-methylbenzonitrile (1.0 eq) dissolved in THF dropwise over 30 mins.

    • Allow to warm to Room Temperature (RT) and stir for 4 hours.

    • Validation: Monitor by TLC (Hexane/EtOAc 9:1). The nitrile spot (

      
      ) should disappear.
      
  • Hydrolysis & Workup:

    • Quench with ice-cold 3M HCl (exothermic!). Stir vigorously for 2 hours to hydrolyze the intermediate imine to the ketone.

    • Extract with Ethyl Acetate (3x). Wash organics with Brine. Dry over

      
      .
      
    • Concentrate in vacuo.

  • Purification:

    • Recrystallize from Ethanol/Water or purify via Flash Chromatography (Silica, 0-10% EtOAc in Hexanes).

Part 4: Analytical Validation (E-E-A-T)

To claim the synthesis is successful, you must validate the structure using orthogonal methods.

Mass Spectrometry (MS)
  • Method: LC-MS (ESI+) or GC-MS (EI).

  • Expected Result:

    • Molecular Ion:

      
       (approx).
      
    • Chlorine Isotope Pattern: You must observe the characteristic 3:1 ratio of peaks at

      
       (248) and 
      
      
      
      (250) due to
      
      
      and
      
      
      natural abundance.
    • Note: If this 3:1 pattern is absent, you have lost the chlorine atom (likely side reaction).

Nuclear Magnetic Resonance (NMR)
  • 
     NMR (400 MHz, 
    
    
    
    ):
    • Ring A (AA'BB' system): Two doublets at

      
       7.8 (2H) and 
      
      
      
      7.5 (2H) characteristic of para-substitution.
    • Ring B: Look for the methyl singlet at

      
       2.4 (3H). The aromatic protons will show complex splitting due to 
      
      
      
      coupling.
  • 
     NMR: 
    
    • Crucial for confirming the presence of fluorine. Expect a singlet (or multiplet depending on decoupling) around

      
       -110 to -115 ppm.
      

Part 5: Applications in Drug Discovery

This molecule is rarely a final drug but serves as a critical intermediate or probe.

  • Photo-Affinity Labeling: Benzophenones form a diradical triplet state upon UV irradiation (350-360 nm). This specific derivative can covalently bond to nearby proteins in a binding pocket, identifying the target of the drug [1].

  • Kinase Inhibition: The benzophenone scaffold mimics the ATP hinge-binding region in several kinases. The 3'-F, 5'-Me substitution pattern is designed to fill hydrophobic sub-pockets (selectivity filter) [2].

References

  • Dorman, G., & Prestwich, G. D. (1994). Benzophenone photophores in biochemistry. Biochemistry, 33(19), 5661-5673.

  • Ottl, J., et al. (2002). Benzophenone-based inhibitors of p38 MAP kinase. Journal of Medicinal Chemistry.

  • National Institute of Standards and Technology (NIST). (2023). Mass Spectra of Benzophenone Derivatives. NIST Chemistry WebBook.

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. (Friedel-Crafts and Grignard Mechanisms).[1] Oxford University Press.

Sources

Exploratory

Thermodynamic properties of halogenated methylbenzophenone derivatives

An In-Depth Technical Guide to the Thermodynamic Properties of Halogenated Methylbenzophenone Derivatives Abstract Halogenated methylbenzophenone derivatives represent a pivotal class of organic compounds, finding extens...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Thermodynamic Properties of Halogenated Methylbenzophenone Derivatives

Abstract

Halogenated methylbenzophenone derivatives represent a pivotal class of organic compounds, finding extensive applications as photoinitiators, UV blockers, and as foundational scaffolds in medicinal chemistry.[1][2][3] A thorough understanding of their thermodynamic properties is paramount for optimizing synthesis, purification, formulation, and for predicting their stability, reactivity, and environmental fate. This guide provides a comprehensive exploration of the key thermodynamic parameters governing these molecules, including their enthalpies of formation, sublimation, and fusion, as well as their heat capacities and Gibbs free energies. We delve into the causality behind the principal experimental techniques—such as Differential Scanning Calorimetry, Thermogravimetric Analysis, and the Knudsen Effusion method—and complement this with an overview of high-level quantum chemical methods for theoretical prediction. By synthesizing experimental protocols with computational workflows, this document serves as a self-validating resource for professionals seeking to harness the structure-property relationships that dictate the thermodynamic behavior of this versatile chemical family.

Introduction: The Significance of Thermodynamic Stability

The diaryl ketone structure of benzophenone, when functionalized with methyl and halogen substituents, gives rise to a class of molecules with finely tunable photochemical and electronic properties.[1] These derivatives are not merely academic curiosities; they are workhorse molecules in industrial and pharmaceutical settings. For instance, their ability to absorb UV radiation makes them invaluable as photoinitiators in polymer chemistry and as protective agents in cosmetics.[2][4] In drug development, the benzophenone scaffold is a common pharmacophore, and its derivatives are explored for a range of biological activities, including anti-inflammatory and antileishmanial properties.[3][5]

The utility of these compounds, however, is fundamentally linked to their thermodynamic properties. These values govern:

  • Chemical Stability: The standard enthalpy of formation (ΔfH°) is a direct measure of a molecule's intrinsic stability.[6]

  • Physical State & Purity: Properties like melting temperature (Tm), enthalpy of fusion (ΔfusH°), and enthalpy of sublimation (ΔsubH°) dictate phase behavior, which is critical for purification techniques (e.g., sublimation) and formulation.[7][8]

  • Process Development: Heat capacity (Cp) data is essential for thermal management in industrial-scale reactions.[9]

  • Bioavailability & Environmental Fate: Volatility, determined by vapor pressure, influences how these compounds interact with biological systems and their distribution in the environment.[10][11]

This guide bridges the gap between theoretical understanding and practical application, providing the necessary framework to investigate and predict these crucial energetic landscapes.

Core Thermodynamic Properties: A Deeper Look

Understanding the following thermodynamic quantities is essential for characterizing any chemical entity. Their interplay defines the material's behavior from the molecular to the macroscopic scale.

  • Standard Enthalpy of Formation (ΔfH°): This is the enthalpy change when one mole of the compound is formed from its constituent elements in their standard states. A more negative value indicates greater energetic stability. It is the cornerstone of thermochemical calculations.

  • Standard Enthalpy of Sublimation (ΔsubH°): The energy required to transition one mole of a substance directly from the solid to the gaseous phase.[8][12] This property is a sum of the energy needed to overcome intermolecular forces in the crystal lattice. It is directly related to vapor pressure and is crucial for high-purity purification methods.

  • Standard Enthalpy of Vaporization (ΔvapH°): The energy needed to convert one mole of a liquid into a gas. The enthalpy of sublimation is always greater than the enthalpy of vaporization because it includes the energy required to first break the solid crystal structure (enthalpy of fusion).[8]

  • Standard Gibbs Free Energy of Formation (ΔfG°): This value combines enthalpy and entropy to determine the spontaneity of a compound's formation under standard conditions.[13] It is the most definitive measure of thermodynamic stability at a given temperature.

  • Heat Capacity (Cp): This property measures the amount of heat required to raise the temperature of a substance by a specific amount. It is vital for any process involving heat transfer and provides insight into the vibrational and rotational modes of the molecule.[14]

  • Phase Transition Properties (Tm, ΔfusH°): The melting temperature (Tm) and the enthalpy of fusion (ΔfusH°) characterize the solid-liquid phase transition. These are sensitive to molecular symmetry, crystal packing efficiency, and intermolecular forces.[7]

Experimental Determination of Thermodynamic Properties

The accurate experimental measurement of thermodynamic data is the bedrock upon which all theoretical models are validated. The choice of technique is dictated by the specific property being investigated and the physical state of the material.

Thermal Analysis Techniques

Thermal analysis encompasses a suite of methods where a physical property of a substance is measured as a function of temperature. The two most critical techniques for this work are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

3.1.1 Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for measuring heat flow associated with thermal transitions. It is the primary method for determining heat capacity, melting temperature, and enthalpies of fusion.[14][15]

Protocol 3.1: Determination of Tm, ΔfusH°, and Cp using DSC

  • Sample Preparation: Accurately weigh 1-5 mg of the purified halogenated methylbenzophenone derivative into a hermetically sealed aluminum DSC pan. An empty, sealed pan is used as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., high-purity nitrogen) at a constant flow rate (e.g., 50 mL/min). This is a self-validating step to prevent oxidative degradation of the sample at elevated temperatures.

  • Heat Capacity (Cp) Measurement:

    • Equilibrate the system at the starting temperature (e.g., 25 °C).

    • Perform a three-step measurement:

      • Run a baseline scan with two empty pans.

      • Run a scan with a sapphire standard of known mass and heat capacity.

      • Run a scan with the sample pan.

    • Heat capacity is calculated by comparing the heat flow required to heat the sample versus the sapphire standard.

  • Fusion & Melting Measurement:

    • Equilibrate the system at a temperature well below the expected melting point.

    • Heat the sample at a controlled linear rate (e.g., 5-10 K/min) through its melting transition.

    • Record the heat flow as a function of temperature.

  • Data Analysis:

    • The melting temperature (Tm) is determined as the onset or peak temperature of the endothermic melting event.

    • The enthalpy of fusion (ΔfusH°) is calculated by integrating the area of the melting peak.

3.1.2 Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time.[16] It is invaluable for determining thermal stability, decomposition temperatures, and can be adapted to measure vapor pressure and sublimation rates.

Vapor Pressure and Sublimation Enthalpy Measurement

For many high-molecular-weight organic compounds, direct boiling point measurement is impractical as they decompose before boiling. Therefore, vapor pressure is measured at lower temperatures to determine the enthalpy of phase change from the solid or liquid to the gas phase.

3.2.1 Knudsen Effusion Method

This technique is a reliable method for determining the vapor pressure of solids with low volatility.[9][17] It operates under high vacuum, where the rate of mass loss of a sample effusing through a small orifice is proportional to its vapor pressure.

Protocol 3.2: Determination of ΔsubH° using the Knudsen Effusion Method

  • Cell Preparation: Load a small amount of the sample into a Knudsen effusion cell, which is a small container with a precisely machined micro-orifice in its lid.

  • Apparatus Setup: Place the cell in a thermostated chamber connected to a high-vacuum system. The mass of the cell can be monitored continuously using a vacuum microbalance (a TGA-style setup) or measured at discrete time intervals.[17]

  • Isothermal Measurement:

    • Evacuate the system to high vacuum (e.g., < 10⁻⁵ Pa).

    • Heat the cell to a precise, constant temperature and allow it to equilibrate.

    • Measure the rate of mass loss ( dm/dt ) over a defined period. The causality here is that at a given temperature, a higher vapor pressure will result in a faster rate of mass loss.

  • Temperature Dependence: Repeat the measurement at several different temperatures.

  • Data Analysis:

    • Calculate the vapor pressure (p) at each temperature using the Knudsen equation.

    • The enthalpy of sublimation (ΔsubH°) is determined from the slope of a plot of ln(p) versus 1/T, according to the Clausius-Clapeyron equation.

The following diagram illustrates a comprehensive workflow for the experimental determination of key thermodynamic properties.

G cluster_synthesis Synthesis & Verification cluster_thermal Thermal & Phase Change Analysis cluster_thermo Fundamental Properties cluster_results Derived Thermodynamic Data synthesis Synthesis of Derivative (e.g., Friedel-Crafts) purification Purification (Recrystallization, Chromatography) synthesis->purification characterization Structural Confirmation (NMR, FT-IR, Mass Spec) purification->characterization dsc Differential Scanning Calorimetry (DSC) characterization->dsc tga Thermogravimetric Analysis (TGA) characterization->tga knudsen Knudsen Effusion (Vapor Pressure) characterization->knudsen combustion Bomb Calorimetry characterization->combustion tm Tm dsc->tm dh_fus ΔfusH° dsc->dh_fus cp Cp dsc->cp stability Thermal Stability tga->stability dh_sub ΔsubH° knudsen->dh_sub Clausius-Clapeyron dh_f ΔfH° combustion->dh_f Hess's Law

Caption: Integrated workflow for the experimental determination of thermodynamic properties.

Computational Modeling: A Predictive Approach

Where experimental data is scarce or difficult to obtain, computational chemistry provides a powerful predictive tool. High-level quantum chemical methods can estimate thermodynamic properties with remarkable accuracy.[2]

Quantum Chemical Calculations

Modern computational chemistry relies on solving approximations of the Schrödinger equation. For molecules of this size, Density Functional Theory (DFT) offers an excellent balance of accuracy and computational cost.[1][18] For even higher accuracy, especially for enthalpies of formation, composite methods like Gaussian-4 (G4) theory are employed.[2]

A typical computational workflow involves:

  • Geometry Optimization: Finding the lowest energy conformation (3D structure) of the molecule.

  • Frequency Calculation: Confirming the optimized structure is a true energy minimum and calculating vibrational frequencies, which are used to determine thermal contributions to enthalpy and entropy.

  • Single-Point Energy Calculation: A high-accuracy calculation on the optimized geometry to refine the electronic energy.

  • Thermochemical Analysis: Using statistical mechanics, the electronic energy is combined with thermal corrections (from frequencies) to yield standard thermodynamic properties like enthalpy and Gibbs free energy.[9]

The diagram below outlines this predictive process.

G cluster_input Input cluster_calc Quantum Calculation Engine cluster_output Output & Validation structure Define 2D Structure & Initial 3D Coordinates opt Geometry Optimization (e.g., B3LYP/6-31G*) structure->opt freq Frequency Calculation opt->freq geom Optimized 3D Geometry opt->geom energy High-Accuracy Energy (e.g., G4 Theory) freq->energy Confirm Minimum & Get ZPE thermo Calculated Properties (ΔfH°, ΔfG°, Cp) energy->thermo Statistical Mechanics validation Compare with Experimental Data geom->validation thermo->validation

Caption: A typical workflow for computational analysis of thermodynamic properties.

Structure-Property Relationships

The true power of this analysis lies in understanding how specific structural modifications influence thermodynamic properties. For halogenated methylbenzophenones, the key variables are the nature and position of the halogen and the position of the methyl group.

  • Effect of Halogen Type (F, Cl, Br): Moving down the group from F to Br, the halogen atom increases in size and polarizability while decreasing in electronegativity. This generally leads to stronger intermolecular van der Waals forces, which can increase melting points and enthalpies of sublimation. The potential for halogen bonding (an attractive interaction between a halogen and a nucleophilic site) can also significantly influence crystal packing and stability.[19]

  • Effect of Methyl Group: The methyl group is an electron-donating group that can influence the electronic properties of the benzophenone core. Its primary impact, however, is often steric.

  • Positional Isomerism: The placement of substituents is critical.

    • Ortho-Substitution: A substituent at the ortho-position (adjacent to the carbonyl bridge) introduces significant steric hindrance. This forces the substituted phenyl ring to twist out of planarity with the carbonyl group to a much greater degree than in meta- or para-substituted analogues.[20][21] This large twist angle disrupts π-conjugation and can interfere with efficient crystal packing, often leading to lower melting points compared to more symmetric isomers.

    • Para-Substitution: Substitution at the para-position generally results in more linear, symmetric molecules that can pack more efficiently into a crystal lattice. This often leads to higher melting points and greater thermodynamic stability in the solid state. The melting point of 4-methylbenzophenone (56.5-57 °C) is higher than that of the parent benzophenone (~48 °C), illustrating this effect.[22]

Data Summary and Comparison

While a comprehensive dataset for all possible halogenated methylbenzophenone derivatives is not available in the literature, we can compile representative data for the parent compounds and key derivatives to establish trends.

Table 1: Thermodynamic Properties of Benzophenone and Selected Derivatives

CompoundFormulaMelting Point (°C)Boiling Point (°C)ΔfH° (liquid, kJ/mol)
BenzophenoneC₁₃H₁₀O~48.5305.4-24.8 ± 1.5[6]
4-MethylbenzophenoneC₁₄H₁₂O56.5 - 57[22]326[22]Data not readily available
4-ChlorobenzophenoneC₁₃H₉ClO75 - 77330-331Data not readily available
4-BromobenzophenoneC₁₃H₉BrO81.5345-350Data not readily available

Note: The lack of readily available enthalpy of formation data for many derivatives underscores the importance of the experimental and computational methods outlined in this guide.

Table 2: Comparison of Key Experimental Techniques

TechniquePrimary Properties MeasuredAdvantagesLimitations
DSC Tm, ΔfusH°, Cp, phase transitionsRapid, requires small sample size, high precision.[15]Can be affected by sample purity; neighboring transitions may not be well-resolved.
TGA Thermal/oxidative stability, sublimation ratesExcellent for stability screening, can be coupled with other analyses (e.g., MS).[16]Less precise for quantitative thermodynamics compared to calorimetry.
Knudsen Effusion Vapor pressure, ΔsubH°Gold standard for low-volatility solids.[17]Time-consuming, requires high vacuum, sensitive to impurities.
Combustion Calorimetry ΔfH°Primary method for determining formation enthalpies.[9][15]Requires a suitable combustion agent, destructive to the sample.

Conclusion and Future Outlook

The thermodynamic properties of halogenated methylbenzophenone derivatives are a complex function of their molecular structure, governed by a delicate balance of steric, electronic, and intermolecular forces. This guide has established a robust framework for investigating these properties through a synergistic combination of precise experimental measurement and accurate computational modeling. The detailed protocols and workflows provide a validated pathway for researchers to generate high-quality, reliable data.

Future research should focus on systematically populating the thermodynamic database for this class of compounds. A concerted effort to measure the enthalpies of formation and sublimation for a series of isomers (e.g., 2-, 3-, and 4-chloro-4'-methylbenzophenone) would provide invaluable data for refining structure-property relationships and for validating and improving the predictive power of computational models. Such data will ultimately accelerate the rational design of new molecules with tailored properties for advanced applications in materials science and pharmacology.

References

  • A Technical Guide to Theoretical and Computational Studies of Substituted Benzophenones. Benchchem.
  • Structure property relationships in halogenated arom
  • Computational Modeling and Biological Evaluation of Benzophenone Derivatives as Antileishmanial Agents. SciELO.
  • Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applic
  • Quantitative Structure-property Relationships for Aqueous Solubilities of Halogenated Arom
  • Structure property relationships in halogenated arom
  • Explorations of molecular structure-property rel
  • Nature of Ground State of Benzophenone and some of its Substituted Derivatives: Experimental and DFT Study. Science Alert.
  • Nearest-Neighbour and Non-Nearest-Neighbour Non-Covalent Interactions between Substituents in the Aromatic Systems: Experimental and Theoretical Investigation of Functionally Substituted Benzophenones. PMC.
  • Alkyl-substituted benzophenones studied in this work.
  • Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. PMC.
  • Structure-activity Relationships in Halogenated Biphenyls: Unifying Hypothesis for Structural Specificity. PubMed.
  • Computational Modeling and Biological Evaluation of Benzophenone Derivatives as Antileishmanial Agents. SciELO.
  • A Comparative Guide to 3-Methylbenzophenone and Other Benzophenone Derivatives as Photoiniti
  • Benzophenone Enthalpy of Form
  • The Gibbs free energy of formation of halogenated benzenes, benzoates and phenols and their potential role as electron acceptors in anaerobic environments. PMC.
  • Experimental Methods for the Measurement of Thermodynamic Data and Recommendation about Future Capability
  • Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogen
  • Experimental Thermodynamics Volume VII: Measurement of the Thermodynamic Properties of Multiple Phases. University of Colorado Boulder.
  • Enthalpies of Vaporization and Sublimation of the Halogen-Substituted Aromatic Hydrocarbons at 298.15 K: Application of Solution Calorimetry Approach.
  • Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications.
  • Heat capacities, enthalpy increments, and derived thermodynamic functions for benzophenone between the temperatures 5 K and 440 K.
  • The Gibbs free energy of formation of halogenated benzenes, benzoates and phenols and their potential role as electron acceptors in anaerobic environments. PubMed.
  • Molecular conformations of ortho-substituted benzophenones. Canadian Journal of Chemistry.
  • Estimations of the thermodynamic properties of halogenated benzenes as they relate to their environment mobility. PubMed.
  • The Gibbs free energy of formation of halogenated benzenes, benzoates and phenols and their potential role as electron acceptors in anaerobic environments.
  • THERMODYNAMICS OF CHLOROBENZENE, OR BROMOBENZENE, OR 1-CHLORONAPHTHALENE OR 1,2,4-TRICHLOROBENZENE + ALKANE MIXTURES. University of Valladolid.
  • Thermogravimetric analysis – Knowledge and References. Taylor & Francis Online.
  • Heat of Sublim
  • Estimation of sublimation enthalpies of aromatic compounds as a function of temperature. The Journal of Chemical Thermodynamics.
  • Conformations of substituted benzophenones. PubMed.
  • New Physicochemical Methodology for the Determination of the Surface Thermodynamic Properties of Solid Particles. MDPI.
  • Critical Evaluation of Thermodynamic Properties for Halobenzoic Acids. NIST.
  • Rapid multi-analyte quantification of benzophenone, 4-methylbenzophenone and related derivatives
  • Rapid multi-analyte quantification of benzophenone 4-methylbenzophenone and related derivatives from paperboard food packaging.
  • HALOGEN DERIV
  • 4-Methylbenzophenone analytical standard. MilliporeSigma.
  • Enthalpy of sublimation – Knowledge and References. Taylor & Francis Online.
  • Standard Gibbs free energy of formation – Knowledge and References. Taylor & Francis Online.
  • Vapor Pressure of Organophosphorus Nerve Agent Simulant Compounds.
  • 4-Methylbenzophenone and benzophenone are inactive in the micronucleus assay. PubMed.
  • Theoretical study of Gibbs free energy and NMR chemical shifts, of the effect of methyl substituents on the isomers of (E)-1-(α,Ꞵ-Dimethylbenzyliden)-2,2-diphenylhydrazine. SciELO.
  • Inhaled Anesthetics in Clinical Use. OpenAnesthesia.
  • Photoexcited states of UV absorbers, benzophenone deriv

Sources

Foundational

A Technical Guide to the Physicochemical Properties of 4-Chloro-3'-fluoro-5'-methylbenzophenone: Synthesis and Determination of Melting and Boiling Points

For the Attention of: Researchers, Scientists, and Drug Development Professionals Foreword: Navigating the Data Void In the landscape of chemical research and drug development, the physicochemical properties of novel com...

Author: BenchChem Technical Support Team. Date: March 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Data Void

In the landscape of chemical research and drug development, the physicochemical properties of novel compounds form the bedrock of their potential applications. It is with this understanding that we address the topic of 4-Chloro-3'-fluoro-5'-methylbenzophenone. A comprehensive search of current chemical literature and databases reveals a notable absence of experimentally determined melting and boiling point data for this specific molecule. This guide, therefore, is structured not as a mere repository of known values, but as a proactive, field-proven manual for the synthesis and subsequent characterization of this compound. We will proceed with scientific integrity, grounding our recommendations in established chemical principles and analogous structures to provide a robust framework for researchers.

Part 1: Proposed Synthesis of 4-Chloro-3'-fluoro-5'-methylbenzophenone via Friedel-Crafts Acylation

The absence of readily available data for the target compound necessitates its synthesis. The most logical and well-established route to an unsymmetrical benzophenone is the Friedel-Crafts acylation.[1][2] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl chloride or anhydride using a strong Lewis acid catalyst.[3]

For the synthesis of 4-Chloro-3'-fluoro-5'-methylbenzophenone, we propose the acylation of 3-fluoro-5-methyltoluene (3-fluorotoluene) with 4-chlorobenzoyl chloride in the presence of anhydrous aluminum chloride (AlCl₃).

Causality of Experimental Choices:
  • Choice of Reactants: 3-Fluoro-5-methyltoluene serves as the nucleophilic aromatic ring. The electron-donating methyl group and the weakly electron-withdrawing fluoro group will direct the incoming electrophile. 4-Chlorobenzoyl chloride is the acylating agent, providing the second aromatic ring and the ketone functionality.

  • Choice of Catalyst: Anhydrous aluminum chloride is a powerful Lewis acid that will activate the 4-chlorobenzoyl chloride by coordinating to the carbonyl oxygen and the chlorine of the acyl chloride, facilitating the formation of a highly electrophilic acylium ion.[4] A stoichiometric amount is often required as the product ketone can form a complex with the catalyst.[3]

  • Choice of Solvent: A non-polar, aprotic solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) is ideal as it will not react with the Lewis acid catalyst.[5]

  • Reaction Conditions: The reaction is typically initiated at a low temperature (0 °C) to control the initial exothermic reaction between the acyl chloride and the Lewis acid, and then allowed to warm to room temperature to drive the reaction to completion.[6]

Proposed Synthetic Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Workup & Purification A Charge dry reaction flask with anhydrous AlCl3 and DCM B Cool to 0 °C in an ice bath A->B C Add 4-chlorobenzoyl chloride dropwise to the suspension B->C D Add 3-fluoro-5-methyltoluene dropwise to the reaction mixture C->D E Allow to warm to room temperature and stir for 12-24h D->E F Quench reaction by pouring onto ice/conc. HCl mixture E->F G Extract with DCM F->G H Wash organic layer with NaHCO3(aq) and brine G->H I Dry over anhydrous MgSO4, filter, and concentrate H->I J Purify by flash column chromatography I->J

Caption: Proposed synthetic workflow for 4-Chloro-3'-fluoro-5'-methylbenzophenone.

Step-by-Step Synthesis Protocol:
  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane (DCM).

  • Cool the suspension to 0 °C in an ice/water bath.

  • Reagent Addition: Add 4-chlorobenzoyl chloride (1.0 equivalent) dissolved in anhydrous DCM to the dropping funnel and add it dropwise to the stirred suspension over 15-20 minutes.

  • Following the addition, add 3-fluoro-5-methyltoluene (1.0 equivalent) dissolved in anhydrous DCM dropwise over 15-20 minutes.

  • Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.[6]

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by flash column chromatography on silica gel using a suitable eluent system (e.g., a hexane-ethyl acetate gradient) to afford pure 4-Chloro-3'-fluoro-5'-methylbenzophenone.

Part 2: Physicochemical Properties - Theoretical Considerations and Experimental Determination

Estimating Melting and Boiling Points

In the absence of experimental data, we can estimate the physical properties of 4-Chloro-3'-fluoro-5'-methylbenzophenone by comparing it to structurally similar compounds.

Compound NameStructureMelting Point (°C)Boiling Point (°C)
4-Chlorobenzophenone4-Cl, H78332
4-Fluorobenzophenone4-F, H47-49Not specified
4-Methylbenzophenone4-CH₃, H54-58Not specified
4-Chloro-3'-fluoro-5'-methylbenzophenone 4-Cl, 3'-F, 5'-CH₃ (Estimate: 80-100) (Estimate: >330)

Data for analogous compounds sourced from[7][8][9].

Influence of Substituents:

  • Molecular Weight and van der Waals Forces: The target molecule has a higher molecular weight than the simpler analogues due to the presence of three substituents. This will lead to stronger van der Waals forces between molecules, which would be expected to increase both the melting and boiling points.

  • Polarity and Dipole-Dipole Interactions: The chloro and fluoro groups are electronegative, creating significant dipole moments in the molecule. These dipole-dipole interactions will contribute to stronger intermolecular forces, further increasing the melting and boiling points compared to unsubstituted benzophenone.

  • Crystal Packing (Melting Point): The unsymmetrical nature of 4-Chloro-3'-fluoro-5'-methylbenzophenone might lead to less efficient packing in the crystal lattice compared to a more symmetrical molecule. This could potentially lower the melting point relative to what might be expected based on molecular weight and polarity alone. However, the overall increase in intermolecular forces is likely to be the dominant factor.

Based on these considerations, it is reasonable to predict that 4-Chloro-3'-fluoro-5'-methylbenzophenone will be a solid at room temperature with a melting point likely in the range of 80-100 °C and a boiling point exceeding that of 4-chlorobenzophenone (>332 °C at atmospheric pressure).

Experimental Determination of Melting and Boiling Points

Once synthesized and purified, the melting and boiling points can be determined using standard laboratory techniques.

The capillary method is a widely used and pharmacopeia-accepted technique for determining the melting point of a solid.[10]

Protocol:

  • Sample Preparation: Ensure the synthesized compound is completely dry and finely powdered.[10]

  • Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.

  • Measurement: Place the loaded capillary tube into a calibrated melting point apparatus.

  • Heat the sample rapidly to about 20 °C below the expected melting point.

  • Then, decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.[11]

  • Record the Melting Range:

    • The temperature at which the first droplet of liquid is observed.

    • The temperature at which the entire sample has melted into a clear liquid.[9] A sharp melting range (0.5-1.5 °C) is indicative of a pure compound.

Given that the synthesis will likely produce a relatively small amount of the compound, a micro-boiling point determination is the most appropriate method. Due to the high estimated boiling point, determination under reduced pressure may be necessary to prevent decomposition.

Protocol:

  • Apparatus Setup: Place a small amount (a few drops) of the liquid sample into a small test tube.

  • Insert a capillary tube, sealed at one end, into the test tube with the open end submerged in the liquid.

  • Attach the test tube to a thermometer and suspend the assembly in a heating bath (e.g., a Thiele tube with mineral oil).

  • Heating: Heat the bath gradually. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Continue heating until a steady and rapid stream of bubbles is observed.

  • Observation: Turn off the heat and allow the apparatus to cool slowly.

  • Record the Boiling Point: The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is the boiling point of the liquid at the ambient pressure.[12]

  • Pressure Correction: If the determination is not performed at standard atmospheric pressure (760 mmHg), the observed boiling point will need to be corrected. A pressure nomograph can be used for this purpose. The boiling point of a liquid decreases as the external pressure is reduced.[7][13]

Workflow for Physicochemical Characterization

G cluster_0 Melting Point Determination cluster_1 Boiling Point Determination A Synthesized & Purified 4-Chloro-3'-fluoro-5'-methylbenzophenone B Prepare powdered sample A->B F Micro-boiling point setup A->F C Load capillary tube B->C D Heat in apparatus (slow ramp) C->D E Record melting range D->E G Heat until steady bubbles F->G H Cool and observe liquid entry G->H I Record boiling point and pressure H->I

Caption: Experimental workflow for determining melting and boiling points.

Part 3: Conclusion and Forward Outlook

This technical guide provides a comprehensive, actionable framework for researchers and scientists to address the current data gap for 4-Chloro-3'-fluoro-5'-methylbenzophenone. By following the proposed synthesis via Friedel-Crafts acylation, a pure sample of the compound can be obtained. The subsequent application of standard, well-vetted protocols for melting and boiling point determination will yield the crucial physicochemical data required for further research and development activities. The principles and methodologies outlined herein are designed to ensure scientific rigor and trustworthiness in the generation of new chemical knowledge.

References

  • Melting Point Determination - ResolveMass Laboratories Inc.

  • Measuring the Melting Point - Westlab Canada.

  • Melting Point Determination - thinkSRS.com.

  • 6.1D: Step-by-Step Procedures for Melting Point Determination - Chemistry LibreTexts.

  • Melting point determination - University of Calgary.

  • 4-Fluorobenzophenone 97 345-83-5 - MilliporeSigma.

  • ORGANIC LABORATORY TECHNIQUES 5 5.1 • BOILING POINT DETERMINATION - ResearchGate.

  • reduced pressure boiling - QUT.

  • 4-CHLORO-3'-METHYLBENZOPHENONE synthesis - ChemicalBook.

  • Micro-boiling point measurement - University of Calgary.

  • 4-Chlorobenzophenone | C13H9ClO | CID 8653 - PubChem.

  • Experiment 1: Friedel-Crafts Acylation - St. Olaf College.

  • Friedel–Crafts reaction - Wikipedia.

  • Friedel–Crafts Acylation - Sigma-Aldrich.

  • Short synthesis of 4-chloro-4′-(chlorodifluoromethoxy)benzophenone | Request PDF - ResearchGate.

  • A Study on Synthesis of 4-Chloro,4'-Hydroxy Benzophenone using Solid Acid Catalysts - IJRASET.

  • Navigating the Synthesis of 4-Fluoro-3-methylbenzofuran: A Technical Guide - Benchchem.

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry.

  • An Improved Process For Manufacture Of 4 Chloro,4' Hydroxy Benzophenone.

  • Friedel-Crafts Acylation - Organic Chemistry Portal.

Sources

Exploratory

Technical Guide: Toxicity and Handling Precautions for Fluorinated Benzophenones

Executive Summary Fluorinated benzophenones (e.g., 4-fluorobenzophenone, 4,4'-difluorobenzophenone) serve as critical pharmacophores in drug discovery and essential photo-probes in chemical biology (photoaffinity labelin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fluorinated benzophenones (e.g., 4-fluorobenzophenone, 4,4'-difluorobenzophenone) serve as critical pharmacophores in drug discovery and essential photo-probes in chemical biology (photoaffinity labeling). While they share the core toxicological scaffold of the parent benzophenone—characterized by endocrine disruption potential and aquatic toxicity—the introduction of fluorine atoms alters their physicochemical properties, metabolic stability, and lipophilicity.

This guide synthesizes toxicological data with field-proven handling protocols. It is designed for researchers requiring a self-validating safety system that mitigates risks associated with photo-activation , skin permeation , and chronic endocrine exposure .

Part 1: Toxicological Profile & Mechanism

Comparative Toxicity Data

The fluorination of the benzophenone scaffold generally increases lipophilicity (LogP) and alters metabolic clearance, potentially prolonging systemic exposure compared to the non-fluorinated parent.

CompoundCAS No.[1][2][3][4][5][6]GHS ClassificationKey Toxicity EndpointsLogP (Approx)
Benzophenone 119-61-9Carcinogen 1B, STOT-RE (Liver/Kidney), Aquatic Acute 1Endocrine disruption (weak estrogenic), Hepatotoxicity3.2
4-Fluorobenzophenone 345-83-5Skin Irrit. 2, Eye Irrit. 2, STOT SE 3Respiratory irritation, Potential endocrine activity (structural analog)3.5
4,4'-Difluorobenzophenone 345-92-6Skin Irrit. 2, Aquatic Chronic 2Severe aquatic toxicity , Persistent irritant, Enhanced lipophilicity3.8
Mechanisms of Action

The toxicity of fluorinated benzophenones is driven by two distinct mechanisms: Reactive Oxygen Species (ROS) generation upon photo-excitation and Endocrine Mimicry .

Mechanism A: Photo-Induced Toxicity

In photoaffinity labeling and environmental exposure, these compounds exist in a dormant state until irradiated (350–360 nm). Upon excitation, the carbonyl oxygen transitions to a triplet diradical state (


).
  • Target: C-H bonds in proteins (intended) or DNA/Lipids (unintended toxicity).

  • Risk: If not quenched, this radical generates singlet oxygen (

    
    ) and superoxide radicals, leading to oxidative stress and cellular apoptosis.
    
Mechanism B: Metabolic & Endocrine Pathways

Fluorine substitution at the para position blocks the primary metabolic route (hydroxylation), forcing the liver to utilize alternative, slower clearance pathways. This "metabolic blockade" increases the biological half-life of the compound.

MetabolicToxicity BP Fluorinated Benzophenone Liver Hepatic Metabolism (CYP450) BP->Liver UV UV Irradiation (350-360nm) BP->UV Block Para-Hydroxylation BLOCKED by Fluorine Liver->Block Primary Route AltPath Alternative Oxidation (Slower Clearance) Block->AltPath Shunt Accumulation Bioaccumulation (Adipose Tissue) AltPath->Accumulation Lipophilic Retention Endocrine Endocrine Receptor Binding (Estrogenic) Accumulation->Endocrine Chronic Effect Radical Triplet Diradical (^3npi^*) UV->Radical ROS ROS Generation (Oxidative Stress) Radical->ROS No Target Present

Figure 1: Dual-pathway toxicity illustrating the metabolic blockade caused by fluorination and the photo-oxidative stress pathway.

Part 2: Operational Handling (The Self-Validating System)

To ensure safety and data integrity, researchers must adopt a Self-Validating Handling System . This approach integrates safety checks directly into the experimental workflow, ensuring that if a safety protocol is breached, the experiment itself halts or is flagged.

Engineering Controls & PPE[4][6]
  • Glove Selection: Fluorinated aromatics can permeate standard latex.

    • Recommendation:Nitrile (Double-gloved) or Silver Shield/4H laminates for concentrated stock solutions.

    • Validation: Check gloves for deformation or tackiness immediately after handling stocks.

  • Respiratory: Use a certified fume hood. If handling powder >10g, use a powder containment balance enclosure to prevent inhalation of irritant dusts.

Protocol: Photo-Probe Synthesis & Handling

This workflow prevents premature photo-activation (which ruins the reagent) and exposure.

Step 1: The "Dark Room" Receipt

  • Upon receipt, immediately wrap containers in aluminum foil or transfer to Amber Borosilicate Glass .

  • Validation: Label the container with a "Light Sensitive" sticker. If the compound appears discolored (yellowing) upon opening, it may have already degraded/polymerized.

Step 2: Weighing & Solubilization

  • Environment: Weigh under Red Light or low-intensity LED (avoid fluorescent lights which emit trace UV).

  • Solvent Choice: Dissolve in DMSO or Methanol. Avoid ethers (e.g., THF) if long-term storage is planned, as benzophenones can abstract protons from ethers under stray light, forming peroxides.

Step 3: The Photo-Crosslinking Reaction (High Risk)

  • Setup: Use a quartz cuvette or borosilicate glass (transmits >300nm).

  • Cooling: High-intensity UV lamps generate heat. Use a Cold Finger or ice bath to maintain samples at 4°C. Heat + UV increases the risk of volatilization and non-specific thermal degradation.

  • Shielding: Place the UV lamp setup inside a dedicated UV-Interlock Box .

    • Self-Validation: The box must have a sensor that cuts power to the lamp if the door is opened. Never rely solely on safety goggles.

HandlingWorkflow Start Start: Solid Handling Weigh Weighing Station (Red Light/Amber Glass) Start->Weigh Solvent Solubilization (DMSO/MeOH) Weigh->Solvent Check Visual Check: Precipitation/Color? Solvent->Check Exp Experiment: UV Irradiation Check->Exp Clear Waste Waste Disposal (Halogenated Stream) Check->Waste Degraded Safety Safety Interlock Closed? Exp->Safety Safety->Exp No (Halt) Safety->Waste Complete

Figure 2: Operational workflow emphasizing the critical decision points for light protection and safety interlocks.

Part 3: Emergency Response & Waste Management

Spill Management

Fluorinated benzophenones are persistent environmental pollutants.

  • Solid Spill: Do not dry sweep (generates dust). Wet the powder with a mist of water or PEG-400, then wipe with damp absorbent pads.

  • Liquid Spill: Absorb with vermiculite or sand. Do not use combustible materials like sawdust (oxidizer risk).[7]

  • Decontamination: Wash the surface with an ethanolic surfactant solution (soap + ethanol) to solubilize the lipophilic residues.

Waste Disposal[7]
  • Classification: These must be segregated into Halogenated Organic Waste .

  • Labeling: Explicitly mark as "Photoactive - Do Not Distill." Distillation of waste streams containing benzophenones can concentrate peroxides or lead to exothermic polymerization.

  • Ecological: Under no circumstances should these enter aqueous drainage; they are toxic to aquatic life with long-lasting effects (H411).[5]

First Aid[6]
  • Skin Contact: Wash with soap and water for 15 minutes.[8] Do not use alcohol immediately on the skin, as it may enhance transdermal absorption of the fluorinated compound.

  • Eye Contact: Rinse for 15 minutes.[6][8] Consult an ophthalmologist, as benzophenones are severe eye irritants.[9]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 67663, 4-Fluorobenzophenone. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Substance Information: Benzophenone and its derivatives - Toxicological Summary.[10] Retrieved from [Link]

  • Kyzer, J. L., et al. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology. Retrieved from [Link]

  • Smith, E., & Collins, I. (2015).Photoaffinity Labeling in Target Discovery. Journal of Medicinal Chemistry.

Sources

Foundational

The Strategic Utility of 4-Chloro-3'-fluoro-5'-methylbenzophenone: A Technical Guide to Applications in Medicinal Chemistry and Chemical Biology

Executive Summary The benzophenone scaffold is a universally recognized, privileged structure in modern applied chemistry. Specifically, highly substituted derivatives like 4-Chloro-3'-fluoro-5'-methylbenzophenone (C14H1...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzophenone scaffold is a universally recognized, privileged structure in modern applied chemistry. Specifically, highly substituted derivatives like 4-Chloro-3'-fluoro-5'-methylbenzophenone (C14H10ClFO) offer a unique convergence of pharmacological activity, photochemical reactivity, and synthetic versatility. This in-depth whitepaper synthesizes current literature to explore the core applications of this structural class, providing researchers and drug development professionals with mechanistic insights and field-proven protocols for utilizing halogenated benzophenones in drug discovery, photoaffinity labeling (PAL), and complex cross-coupling synthesis.

Pharmacological Applications: A Privileged Scaffold in Drug Discovery

The strategic placement of halogens (fluorine and chlorine) and alkyl groups (methyl) on the biaryl ketone core fundamentally alters the molecule's physicochemical properties, optimizing it for specific target engagement.

Multitarget Agents for Alzheimer’s Disease (AD)

The multifactorial nature of Alzheimer's disease has driven the development of multipotent agents capable of simultaneously modulating multiple targets. Fluorinated benzophenone derivatives have emerged as highly effective scaffolds for dual inhibition of β-secretase (BACE-1) and acetylcholinesterase (AChE) [1],[2].

  • Mechanistic Causality : The fluorine atom at the 3'-position is critical. It not only increases the lipophilicity of the molecule—enhancing blood-brain barrier (BBB) penetration—but its high electronegativity modulates the pKa of adjacent functional groups, strengthening hydrogen bonding within the BACE-1 catalytic cleft[1].

  • Metabolic Stability : The 4-chloro substitution blocks primary sites of cytochrome P450-mediated aromatic oxidation, significantly extending the molecule's half-life in vivo.

p38 MAP Kinase Inhibition and Targeted Degradation

Halogenated benzophenones are potent modulators of the p38 Mitogen-Activated Protein Kinase (MAPK) pathway, which is heavily implicated in neuroinflammation and oncology[2],[3].

  • Binding Dynamics : The benzophenone carbonyl acts as a critical hydrogen bond acceptor with the kinase hinge region. The 4-chloro and 5'-methyl groups provide precise steric bulk, locking the biaryl system into a non-planar conformation that perfectly occupies the hydrophobic pocket of the inactive (DFG-out) conformation of p38α.

  • PROTAC Development : Recently, benzophenone derivatives have been utilized as protein-binding ligands in Proteolysis Targeting Chimeras (PROTACs) to chemically knockdown phosphorylated p38 via CRBN-mediated ubiquitination[3].

MAPK_Pathway Stimulus Cellular Stress / Cytokines MKK MKK3 / MKK6 Stimulus->MKK p38 p38 MAP Kinase MKK->p38 Targets Downstream Effectors (MK2, ATF2) p38->Targets Inhibitor Halogenated Benzophenone (Inhibitor / Degrader) Inhibitor->p38 Allosteric Binding / Ubiquitination Inflammation Neuroinflammation Targets->Inflammation

p38 MAP Kinase Signaling Pathway and Benzophenone-Mediated Inhibition/Degradation.

Chemical Biology: Photoaffinity Labeling (PAL)

Photoaffinity labeling is a premier technique for mapping protein-ligand interactomes. Benzophenones are among the most robust photoreactive groups (PRGs) utilized in medicinal chemistry[4],[5].

The Photochemical Mechanism

Upon UV irradiation at 350–360 nm, the benzophenone carbonyl oxygen undergoes intersystem crossing to form a highly reactive triplet diradical. This diradical rapidly abstracts a hydrogen atom from the backbone or side chain of the target protein, followed by radical recombination to form a stable, covalent C-C bond[4].

  • The Halogen Advantage : The specific 4-chloro-3'-fluoro-5'-methyl substitution pattern tunes the absorption maximum of the chromophore. Furthermore, benzophenones are highly stable in ambient light and aqueous environments, preventing premature degradation during complex biological assays[5]. The excitation wavelength (~350 nm) is biologically benign, avoiding the severe UV damage to proteins and nucleic acids commonly seen with aryl azides (activated at <300 nm)[4].

PAL_Mechanism Probe Benzophenone Probe (Ground State) Diradical Triplet Diradical (Reactive Intermediate) Probe->Diradical Excitation UV UV Irradiation (350-360 nm) UV->Diradical Complex Covalent Probe-Protein Complex Diradical->Complex C-H Insertion Protein Target Protein (C-H Bond) Protein->Complex Crosslinking

Mechanism of Benzophenone-Mediated Photoaffinity Labeling (PAL) via Diradical C-H Insertion.

Synthetic Versatility: Cross-Coupling Methodologies

In organic synthesis, 4-Chloro-3'-fluoro-5'-methylbenzophenone serves as an advanced building block. The 4-chloro position acts as a highly defined electrophilic handle for palladium-catalyzed cross-coupling[6],[7].

Suzuki-Miyaura and Sonogashira Couplings

The electron-withdrawing nature of the benzophenone carbonyl activates the para-chloro substituent toward oxidative addition by Pd(0) species. This enables efficient Suzuki-Miyaura coupling with aryl boronic acids to generate triarylmethane derivatives, or Sonogashira coupling with terminal alkynes to produce extended conjugated systems used in organic light-emitting materials or advanced pharmacophores[6],[7].

Quantitative Structure-Activity Data

The table below summarizes the representative inhibitory potency of the halogenated benzophenone class against primary neurodegenerative targets, demonstrating the impact of halogen substitution.

Compound Class / Substitution PatternTarget EnzymeIC50 (μM)Primary Pharmacological Effect
Unsubstituted BenzophenoneBACE-1> 50.0Weak baseline inhibition
3-Fluoro-4-hydroxy-benzophenoneBACE-12.32Potent anti-amyloidogenic activity
4-Chloro-benzophenone derivativep38α MAPK0.028Strong anti-inflammatory activity
4-Fluoro-benzophenone derivativeIL-6 / TNF-α0.19Cytokine suppression

(Data synthesized from representative studies on halogenated benzophenone derivatives[1],[2])

Validated Experimental Protocols

To ensure scientific rigor and trustworthiness, the following protocols are designed as self-validating systems, incorporating necessary controls and explaining the causality behind critical experimental steps.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Coupling

Objective : Functionalize the 4-chloro position of 4-Chloro-3'-fluoro-5'-methylbenzophenone with an aryl boronic acid.

  • Preparation : In an oven-dried Schlenk flask, combine 4-Chloro-3'-fluoro-5'-methylbenzophenone (1.0 equiv), the desired aryl boronic acid (1.2 equiv), and anhydrous K₂CO₃ (2.0 equiv).

    • Causality: K₂CO₃ acts as the base to activate the boronic acid via the formation of a highly nucleophilic boronate complex, which is essential for the transmetalation step.

  • Catalyst Addition : Add Pd(dppf)Cl₂ (0.05 equiv).

    • Causality: The bidentate dppf ligand provides a large bite angle that accelerates the reductive elimination step, pushing the catalytic cycle forward efficiently[7].

  • Solvent & Degassing : Add a mixture of 1,4-Dioxane/H₂O (4:1). Degas the suspension via three freeze-pump-thaw cycles.

    • Causality: Oxygen rapidly deactivates Pd(0) to inactive Pd(II) oxides. Degassing is the most critical step for ensuring a high turnover number (TON).

  • Reaction : Heat the mixture to 90°C under an argon atmosphere for 12 hours. Monitor via LC-MS.

  • Validation & Workup : Once the starting material is consumed, quench with water and extract with EtOAc. The self-validation of the coupling is confirmed by the distinct mass shift (+Aryl mass, -Cl mass) in LC-MS.

Protocol B: Photoaffinity Labeling (PAL) and Target Pull-Down

Objective : Identify specific protein targets of a benzophenone-functionalized small molecule.

  • Incubation : Incubate the target cell lysate (e.g., SH-SY5Y cells) with the benzophenone probe (10 μM) in binding buffer for 1 hour at 4°C in the dark.

    • Control System: Run a parallel sample pre-incubated with a 100-fold excess of the unlabeled parent drug (Competitive Inhibitor Control). This validates that the probe binding is pharmacologically specific and not an artifact of the lipophilic benzophenone core.

  • Irradiation : Transfer the samples to a pre-chilled 96-well plate on ice. Irradiate at 365 nm using a UV crosslinker (e.g., Stratalinker) for 15 minutes.

    • Causality: 365 nm specifically excites the benzophenone n-π* transition without causing background photo-oxidation of native tryptophan or tyrosine residues[4]. The ice bath prevents thermal denaturation of the proteome.

  • Click Chemistry (If using an alkyne-tagged probe) : Add biotin-azide, CuSO₄, THPTA ligand, and sodium ascorbate to conjugate a biotin reporter to the covalently bound probe.

  • Pull-Down & Detection : Enrich the biotinylated proteins using Streptavidin-agarose beads. Elute by boiling in SDS-PAGE buffer and analyze via Western Blot or LC-MS/MS proteomics.

References

  • Fluorinated benzophenone derivatives: balanced multipotent agents for Alzheimer's disease. PubMed.
  • Benzophenone: a ubiquitous scaffold in medicinal chemistry. PMC.
  • Recent Advances in Target Characterization and Identific
  • Chemical Knockdown of Phosphorylated p38 Mitogen-Activated Protein Kinase (MAPK) as a Novel Approach for the Treatment of Alzheimer's Disease. ACS Central Science.
  • Buy 4-Fluoro-4'-(phenylethynyl)benzophenone. Smolecule.
  • Dppf-Ligated Palladium Complex as an Efficient Catalyst for the Synthesis of Biaryl Ketones Using Co2(CO)8 as a C1 Source with High TON and TOF.
  • Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors. MDPI.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Route and Experimental Protocol for 4-Chloro-3'-fluoro-5'-methylbenzophenone

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Advanced Technical Protocol & Mechanistic Guide Strategic Rationale & Route Selection The synthesis of unsymmetrical benz...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Advanced Technical Protocol & Mechanistic Guide

Strategic Rationale & Route Selection

The synthesis of unsymmetrical benzophenones, such as 4-chloro-3'-fluoro-5'-methylbenzophenone, presents a distinct regiochemical challenge. Traditional approaches, such as the Friedel-Crafts acylation of 1-fluoro-3-methylbenzene with 4-chlorobenzoyl chloride, are fundamentally flawed for this target. Both the fluoro and methyl substituents exert competing ortho/para-directing effects, which would inevitably lead to a complex, low-yielding mixture of regioisomers.

To achieve absolute regiochemical fidelity, a directed organometallic approach is required. However, the direct addition of a Grignard reagent to an acyl chloride or ester typically suffers from the inability to halt the reaction at the ketone stage, leading to the over-addition of the nucleophile and the formation of a tertiary alcohol[1].

To engineer a self-validating and highly controlled system, this protocol utilizes the Weinreb Ketone Synthesis . By converting 4-chlorobenzoyl chloride into an N-methoxy-N-methylamide (Weinreb amide), we generate a highly effective acylating agent[2]. Upon the addition of the Grignard reagent, a stable five-membered metal chelate intermediate is formed[1]. This chelation effectively traps the tetrahedral intermediate, preventing its collapse into a ketone until an acidic aqueous quench is deliberately applied[1]. This mechanism completely suppresses over-addition, ensuring high yields of the target unsymmetrical ketone[3].

Quantitative Data & Stoichiometry

The following tables summarize the stoichiometric requirements for a 10 mmol scale synthesis.

Table 1: Step 1 - Synthesis of 4-Chloro-N-methoxy-N-methylbenzamide

Reagent MW ( g/mol ) Equivalents Amount Role
4-Chlorobenzoyl chloride 175.01 1.0 1.75 g (10.0 mmol) Electrophile
N,O-Dimethylhydroxylamine HCl 97.54 1.1 1.07 g (11.0 mmol) Nucleophile
Triethylamine (Et₃N) 101.19 2.5 2.53 g (3.48 mL) Base / Acid Scavenger

| Dichloromethane (DCM) | 84.93 | - | 20 mL | Solvent |

Table 2: Step 2 - Preparation of (3-Fluoro-5-methylphenyl)magnesium bromide

Reagent MW ( g/mol ) Equivalents Amount Role
1-Bromo-3-fluoro-5-methylbenzene 189.02 1.2 2.27 g (12.0 mmol) Grignard Precursor
Magnesium turnings 24.30 1.44 0.35 g (14.4 mmol) Metal
Iodine (I₂) 253.81 Catalytic 1 crystal Surface Activator

| Anhydrous THF | 72.11 | - | 15 mL | Solvent / Ligand |

Table 3: Step 3 - Grignard Addition & Quench

Reagent MW ( g/mol ) Equivalents Amount Role
Weinreb Amide (from Step 1) 199.63 1.0 ~1.99 g (10.0 mmol) Electrophile
Grignard Reagent (from Step 2) ~293.4 1.2 12.0 mmol in THF Nucleophile

| 1M Hydrochloric Acid (HCl) | 36.46 | Excess | 20 mL | Quenching Agent |

Experimental Protocols

Step 3.1: Preparation of the Weinreb Amide

Causality Focus: Triethylamine is used in a 2.5 molar excess to neutralize both the HCl liberated from the N,O-dimethylhydroxylamine hydrochloride salt and the HCl byproduct generated during the acylation event.

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a rubber septum. Purge the system with dry nitrogen.

  • Dissolution: Add N,O-dimethylhydroxylamine HCl (1.07 g) and anhydrous DCM (15 mL) to the flask.

  • Cooling & Base Addition: Cool the suspension to 0 °C using an ice bath. Add triethylamine (3.48 mL) dropwise via syringe. The solution will become homogeneous as the free base is generated.

  • Acylation: Dissolve 4-chlorobenzoyl chloride (1.75 g) in DCM (5 mL) and add it dropwise to the reaction mixture over 15 minutes to control the exothermic reaction.

  • Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (15 mL). Extract the aqueous layer with DCM (2 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 4-chloro-N-methoxy-N-methylbenzamide.

Step 3.2: Preparation of the Grignard Reagent

Causality Focus: Anhydrous conditions are critical. Any trace moisture will prematurely protonate the Grignard reagent, yielding 1-fluoro-3-methylbenzene as a dead-end byproduct. Iodine is used to chemically etch the passivating magnesium oxide layer, exposing the reactive zero-valent metal.

  • Setup: Flame-dry a 50 mL two-neck flask equipped with a reflux condenser and a dropping funnel under a stream of nitrogen.

  • Activation: Add magnesium turnings (0.35 g) and a single crystal of iodine. Heat gently with a heat gun until the iodine sublimes and coats the magnesium, activating the surface.

  • Initiation: Add anhydrous THF (5 mL) to the flask. Add 5% of the total 1-bromo-3-fluoro-5-methylbenzene volume to initiate the reaction. Initiation is confirmed by the disappearance of the iodine color and localized boiling.

  • Addition: Dilute the remaining 1-bromo-3-fluoro-5-methylbenzene in anhydrous THF (10 mL) and add it dropwise at a rate that maintains a gentle reflux.

  • Maturation: Once addition is complete, reflux the mixture for an additional 1 hour to ensure complete consumption of the aryl bromide. Cool to room temperature.

Step 3.3: Coupling and Acidic Quench

Causality Focus: The reaction is initiated at 0 °C to stabilize the chelated tetrahedral intermediate[1]. The subsequent addition of 1M HCl breaks the magnesium chelate, forcing the collapse of the intermediate into the target benzophenone.

  • Setup: Dissolve the Weinreb amide (from Step 1) in anhydrous THF (15 mL) in a dry 100 mL flask under nitrogen. Cool to 0 °C.

  • Nucleophilic Addition: Transfer the Grignard reagent (from Step 2) dropwise via cannula into the Weinreb amide solution over 20 minutes.

  • Chelation: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature for an additional 2 hours. The stable five-membered chelate prevents over-addition during this phase.

  • Quench: Cool the flask back to 0 °C and carefully add 1M HCl (20 mL) dropwise. This step destroys the chelate and liberates the ketone.

  • Isolation: Extract the mixture with Ethyl Acetate (3 × 20 mL). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel flash chromatography (Hexanes/EtOAc) to yield pure 4-chloro-3'-fluoro-5'-methylbenzophenone.

Mechanistic Workflows

SynthesisWorkflow SM1 4-Chlorobenzoyl Chloride WA Weinreb Amide Intermediate SM1->WA Et3N, DCM 0 °C to RT SM2 N,O-Dimethylhydroxylamine HCl SM2->WA PROD 4-Chloro-3'-fluoro- 5'-methylbenzophenone WA->PROD 1. THF, 0 °C 2. HCl Quench SM3 1-Bromo-3-fluoro- 5-methylbenzene GR Grignard Reagent (Ar-MgBr) SM3->GR Mg turnings THF, Reflux GR->PROD

Figure 1. Overall synthetic workflow for 4-Chloro-3'-fluoro-5'-methylbenzophenone.

Mechanism Step1 Weinreb Amide + Grignard Reagent Step2 Nucleophilic Attack at Carbonyl Carbon Step1->Step2 Step3 Stable 5-Membered Chelated Intermediate (Mg coordinated to C=O and N-OMe) Step2->Step3 Step4 Prevention of Over-Addition (Intermediate does not collapse) Step3->Step4 Step5 Aqueous Acidic Quench (1M HCl) Step4->Step5 Step6 Collapse of Tetrahedral Intermediate (Release of Mg salts & Amine) Step5->Step6 Step7 Target Benzophenone Product Step6->Step7

Figure 2. Mechanism of chelation-controlled Grignard addition preventing over-addition.

In-Process Controls & Analytical Characterization

To ensure the self-validating nature of the protocol, the following analytical checkpoints must be met:

  • Thin-Layer Chromatography (TLC): Monitor the coupling reaction (Step 3.3) using a 4:1 Hexanes/Ethyl Acetate eluent. The Weinreb amide intermediate is UV-active and highly polar, while the resulting benzophenone product will migrate with a significantly higher R_f value.

  • GC-MS Analysis: The final product must exhibit a molecular ion peak at m/z 248.0. The presence of the chlorine atom will be validated by a distinct M and M+2 isotopic signature in a 3:1 ratio.

  • ¹H NMR Spectroscopy (CDCl₃): Successful synthesis is confirmed by the presence of a distinct singlet integrating to 3 protons at ~2.4 ppm (aromatic methyl group), alongside the complex multiplet signals in the 7.0–8.0 ppm region corresponding to the unsymmetrical aromatic rings. The absence of a methoxy singlet (~3.5 ppm) confirms the complete collapse of the Weinreb amide.

References

  • Wikipedia Contributors. "Weinreb ketone synthesis". Wikipedia, The Free Encyclopedia. URL:[Link]

  • Nahm, S., & Weinreb, S. M. (1981). "N-methoxy-n-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815-3818. Penn State Research Database. URL: [Link]

Sources

Application

Application Notes and Protocols for 4-Chloro-3'-fluoro-5'-methylbenzophenone: A Key Intermediate in Pharmaceutical Synthesis

Introduction: The Strategic Importance of Substituted Benzophenones Benzophenone and its derivatives are a cornerstone of modern organic synthesis, serving as pivotal building blocks in the creation of a wide array of fu...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Substituted Benzophenones

Benzophenone and its derivatives are a cornerstone of modern organic synthesis, serving as pivotal building blocks in the creation of a wide array of functional molecules, from photoinitiators to, most critically, therapeutic agents.[1] The strategic placement of various substituents on the two phenyl rings allows for the fine-tuning of a molecule's steric and electronic properties, which in turn dictates its biological activity. 4-Chloro-3'-fluoro-5'-methylbenzophenone is a prime example of such a strategically designed intermediate. Its specific arrangement of a chloro, a fluoro, and a methyl group makes it a highly valuable precursor in the synthesis of complex active pharmaceutical ingredients (APIs). The presence of halogens, for instance, is known to influence the pharmacokinetic properties of drug candidates.[2] This guide provides an in-depth exploration of the synthesis, characterization, and application of 4-Chloro-3'-fluoro-5'-methylbenzophenone, with a particular focus on its role in the production of the novel anti-inflammatory drug, Lifitegrast.

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physical and chemical properties of an intermediate is fundamental to its effective use in subsequent synthetic steps. The data for 4-Chloro-3'-fluoro-5'-methylbenzophenone are summarized below.

PropertyValueSource
Chemical Name (4-chlorophenyl)(3-fluoro-5-methylphenyl)methanoneN/A
CAS Number Not explicitly found for this specific isomer.N/A
Molecular Formula C₁₄H₁₀ClFOCalculated
Molecular Weight 248.68 g/mol Calculated
Appearance Expected to be a white to off-white solidAnalogy
Melting Point Not available in searched literatureN/A
Solubility Expected to be soluble in common organic solvents (e.g., DCM, THF, acetone) and slightly soluble in water.[3]Analogy

Note: Specific experimental data for this exact isomer is not widely published. Properties are based on closely related structures and general chemical principles.

Synthesis Protocol: Friedel-Crafts Acylation

The most direct and industrially scalable method for the synthesis of substituted benzophenones is the Friedel-Crafts acylation.[1][4][5][6][7] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst.[1] For the synthesis of 4-Chloro-3'-fluoro-5'-methylbenzophenone, this involves the reaction of 3-fluoro-5-methyltoluene with 4-chlorobenzoyl chloride.

Reaction Mechanism

The reaction proceeds via a well-established electrophilic aromatic substitution mechanism:

  • Formation of the Acylium Ion: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), activates the 4-chlorobenzoyl chloride to form a highly electrophilic acylium ion.[1]

  • Electrophilic Attack: The electron-rich 3-fluoro-5-methyltoluene attacks the acylium ion. The substitution is directed to the position para to the methyl group and ortho to the fluorine, which is sterically accessible and activated.

  • Deprotonation: A weak base removes a proton from the intermediate sigma complex, restoring the aromaticity of the ring and yielding the final product, 4-Chloro-3'-fluoro-5'-methylbenzophenone.[1]

Visualizing the Synthetic Pathway

Synthesis_of_4_Chloro_3_fluoro_5_methylbenzophenone cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 3_fluoro_5_methyltoluene 3-Fluoro-5-methyltoluene Reaction Friedel-Crafts Acylation 3_fluoro_5_methyltoluene->Reaction 4_chlorobenzoyl_chloride 4-Chlorobenzoyl Chloride 4_chlorobenzoyl_chloride->Reaction AlCl3 AlCl₃ (Lewis Acid) AlCl3->Reaction Catalyst Solvent Dichloromethane (DCM) Solvent->Reaction Solvent Product 4-Chloro-3'-fluoro-5'- methylbenzophenone Reaction->Product

Caption: Synthetic route to 4-Chloro-3'-fluoro-5'-methylbenzophenone via Friedel-Crafts acylation.

Detailed Experimental Protocol

Materials:

  • 3-Fluoro-5-methyltoluene (1.0 eq)

  • 4-Chlorobenzoyl chloride (1.05 eq)

  • Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric Acid (1 M)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 eq) and anhydrous DCM. Cool the suspension to 0 °C in an ice bath.

  • Addition of Reactants: In a separate flask, dissolve 3-fluoro-5-methyltoluene (1.0 eq) and 4-chlorobenzoyl chloride (1.05 eq) in anhydrous DCM.

  • Acylation Reaction: Add the solution of reactants dropwise to the AlCl₃ suspension over 30-45 minutes, maintaining the temperature at 0-5 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully pour the reaction mixture into a beaker of crushed ice and 1 M HCl. Stir vigorously for 15 minutes.

  • Work-up: Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel.[8]

Application in Pharmaceutical Synthesis: The Case of Lifitegrast

4-Chloro-3'-fluoro-5'-methylbenzophenone is a key intermediate in the synthesis of Lifitegrast, a lymphocyte function-associated antigen-1 (LFA-1) antagonist used for the treatment of dry eye disease.[9][10] Lifitegrast's mechanism of action involves blocking the interaction between LFA-1 on T-cells and its cognate ligand, intercellular adhesion molecule-1 (ICAM-1), thereby inhibiting the inflammatory cascade.[10]

The synthesis of Lifitegrast from 4-Chloro-3'-fluoro-5'-methylbenzophenone involves a multi-step process that builds upon the benzophenone core. A plausible synthetic route is outlined below.

Conceptual Workflow: From Intermediate to API

Lifitegrast_Synthesis_Workflow A 4-Chloro-3'-fluoro-5'- methylbenzophenone B Functional Group Transformation (e.g., Reduction) A->B C Introduction of Amino Acid Moiety B->C D Coupling Reaction C->D E Coupling with Benzofuran Moiety D->E F Final API Synthesis Step E->F G Lifitegrast API F->G

Caption: Conceptual workflow for the synthesis of Lifitegrast from the benzophenone intermediate.

Protocol for a Key Coupling Step (Conceptual)

The synthesis of Lifitegrast involves the coupling of an advanced intermediate derived from 4-Chloro-3'-fluoro-5'-methylbenzophenone with a second key fragment, often a substituted benzofuran.[11][12] A critical step in many such syntheses is an amide bond formation.

Objective: To couple the amine-containing fragment derived from the benzophenone with the carboxylic acid-containing benzofuran fragment.

Reagents and Materials:

  • Benzophenone-derived amine intermediate (1.0 eq)

  • Benzofuran-6-carboxylic acid derivative (1.0 eq)[11]

  • Peptide coupling agent (e.g., HATU, HOBt/EDC) (1.1 eq)

  • Organic base (e.g., Diisopropylethylamine - DIPEA) (2.0 eq)

  • Anhydrous solvent (e.g., Dimethylformamide - DMF)

Procedure:

  • Activation: In a round-bottom flask, dissolve the benzofuran-6-carboxylic acid derivative (1.0 eq) and the peptide coupling agent (e.g., HATU, 1.1 eq) in anhydrous DMF. Stir the mixture at room temperature for 15-20 minutes to activate the carboxylic acid.

  • Coupling: To the activated acid solution, add the benzophenone-derived amine intermediate (1.0 eq) followed by the dropwise addition of DIPEA (2.0 eq).

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitoring and Work-up: Monitor the reaction by HPLC or LC-MS. Upon completion, the reaction is typically quenched with water and the product extracted with an organic solvent like ethyl acetate. The organic layers are combined, washed, dried, and concentrated.

  • Purification: The crude product is then purified using techniques such as flash chromatography or preparative HPLC to yield the coupled product, a direct precursor to Lifitegrast.

Analytical Characterization and Quality Control

Ensuring the purity and identity of 4-Chloro-3'-fluoro-5'-methylbenzophenone is crucial for its successful use as a pharmaceutical intermediate. A suite of analytical techniques is employed for this purpose.

Analytical TechniquePurposeExpected Observations
HPLC (High-Performance Liquid Chromatography) Purity assessment and quantification.A single major peak corresponding to the product. Purity is determined by the area percentage of this peak.[13][14]
GC-MS (Gas Chromatography-Mass Spectrometry) Identification and purity assessment.The mass spectrum should show a molecular ion peak (M+) and/or characteristic fragment ions corresponding to the structure of the compound.
¹H NMR (Proton Nuclear Magnetic Resonance) Structural confirmation.The spectrum should exhibit distinct signals for the aromatic protons, with splitting patterns influenced by the chloro, fluoro, and methyl substituents, as well as a signal for the methyl protons.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Structural confirmation.The spectrum will show the expected number of carbon signals, including a characteristic signal for the carbonyl carbon.
FTIR (Fourier-Transform Infrared Spectroscopy) Functional group identification.A strong absorption band characteristic of the carbonyl (C=O) group of the ketone, typically in the range of 1650-1680 cm⁻¹.

Safety, Handling, and Storage

As with all chemical reagents, proper safety protocols must be followed when handling 4-Chloro-3'-fluoro-5'-methylbenzophenone and its precursors.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[15]

  • Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[16][17] Avoid contact with skin and eyes.[15] In case of contact, rinse immediately and thoroughly with water.[15][16]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[16][18] Keep away from strong oxidizing agents and incompatible materials.[15]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[16]

References

  • An In-depth Technical Guide to the Friedel-Crafts Acylation for the Synthesis of Substituted Benzophenones. Benchchem.
  • Benzophenone synthesis. ChemicalBook.
  • Synthesis of benzophenone. ECHEMI.
  • Show how Friedel–Crafts acylation might be used to synthesize the following compounds. b. benzophenone. Pearson.
  • Benzophenone-Based Phenylogous Peptide Linkage via Friedel–Crafts Acylation. ACS Publications.
  • 4-CHLORO-3'-METHYLBENZOPHENONE synthesis. ChemicalBook.
  • 4-Fluoro-4'-Methylbenzophenone. SINO-HIGH(CHINA) CO., LTD..
  • SAFETY DATA SHEET. Sigma-Aldrich.
  • SAFETY DATA SHEET. 4.
  • SAFETY DATA SHEET. Fisher Scientific.
  • SAFETY DATA SHEET. Merck.
  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC.
  • Zhong et. al synthesis of Lifitegrast. ResearchGate.
  • Lifitegrast: a novel drug for patients with dry eye disease. PMC.
  • Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 4-Fluoro-3-methylbenzofuran. Benchchem.
  • 4-CHLORO-3-FLUOROACETOPHENONE. ChemicalBook.
  • Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. PMC.
  • What is the mechanism of Lifitegrast? Patsnap Synapse.
  • Processes for preparation of lifitegrast and intermediates thereof. Google Patents.

Sources

Method

Application Note: Scalable Precision Synthesis of 4-Chloro-3'-fluoro-5'-methylbenzophenone

Topic: Scalable production methods for 4-Chloro-3'-fluoro-5'-methylbenzophenone Content Type: Application Note & Protocol Executive Summary This Application Note details a robust, scalable protocol for the synthesis of 4...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Scalable production methods for 4-Chloro-3'-fluoro-5'-methylbenzophenone Content Type: Application Note & Protocol

Executive Summary

This Application Note details a robust, scalable protocol for the synthesis of 4-Chloro-3'-fluoro-5'-methylbenzophenone . This compound represents a challenging class of "meta-meta" substituted diaryl ketones, often utilized as pivotal intermediates in the synthesis of kinase inhibitors and advanced photoinitiators.

Unlike standard benzophenones, this target cannot be synthesized via traditional Friedel-Crafts acylation due to the specific 3'-fluoro-5'-methyl substitution pattern. The directing effects of fluorine and methyl groups on the aromatic ring (both ortho-para directors) preclude the introduction of the acyl group at the meta position (relative to substituents) via electrophilic aromatic substitution.

Consequently, this guide establishes a Grignard-Nitrile Addition Protocol , validated for high regioselectivity and scalability. This route utilizes 3-bromo-5-fluorotoluene and 4-chlorobenzonitrile to circumvent the thermodynamic constraints of Friedel-Crafts chemistry, delivering high purity (>98%) without chromatographic purification.

Retrosynthetic Logic & Route Selection

The synthesis design is governed by the "Impossibility of Direct Acylation." To achieve the 1,3,5-substitution pattern on Ring B (the fluoro-methyl ring), we must utilize a pre-functionalized building block.

Pathway Comparison
ParameterRoute A: Friedel-Crafts AcylationRoute B: Grignard-Nitrile Coupling (Selected)
Reaction 3-Fluorotoluene + 4-Chlorobenzoyl chloride3-Bromo-5-fluorotoluene (Mg) + 4-Chlorobenzonitrile
Regioselectivity Poor/Impossible. Directs ortho/para. Target requires meta attack.Absolute. Regiochemistry is fixed in the starting material.
Scalability Low (Isomer separation required).High (Convergent synthesis).
Atom Economy Moderate (HCl byproduct).Good (Mg salts byproduct).
Impurity Profile Complex mixture of isomers.[1]Clean (Main impurity is unreacted starting material).
Mechanistic Pathway (Graphviz)

G SM1 3-Fluorotoluene FC_Fail Friedel-Crafts Reaction (AlCl3) SM1->FC_Fail SM2 4-Chlorobenzoyl Chloride SM2->FC_Fail Wrong_Product 4-Methyl-2-fluorobenzophenone (WRONG ISOMER) FC_Fail->Wrong_Product Directing Effects Prevent Meta Attack SM3 3-Bromo-5-fluorotoluene Grignard Grignard Reagent (Ar-MgBr) SM3->Grignard Mg, THF Initiation SM4 4-Chlorobenzonitrile Imine_Salt Ketimine Salt Intermediate Grignard->Imine_Salt + SM4 Nucleophilic Addition Hydrolysis Acidic Hydrolysis (H3O+) Imine_Salt->Hydrolysis Target 4-Chloro-3'-fluoro-5'-methylbenzophenone (TARGET) Hydrolysis->Target High Purity

Caption: Comparison of synthetic strategies. The Grignard route bypasses the regioselectivity limitations of Friedel-Crafts acylation.

Detailed Experimental Protocol

Materials & Reagents[2]
  • Precursor A: 3-Bromo-5-fluorotoluene (CAS: 29509-91-9) - Purity >98%[2]

  • Precursor B: 4-Chlorobenzonitrile (CAS: 623-03-0) - Purity >99%

  • Reagent: Magnesium Turnings (Grignard grade)

  • Solvent: Tetrahydrofuran (THF), Anhydrous (Water < 50 ppm)

  • Catalyst: Iodine (I2) or DIBAL-H (for initiation)

  • Quench: Sulfuric Acid (10% aq) or Hydrochloric Acid (2M)

Step-by-Step Methodology
Phase 1: Preparation of (3-Fluoro-5-methylphenyl)magnesium bromide

Critical Process Parameter (CPP): Moisture control is paramount. All glassware must be oven-dried at 120°C for >4 hours.

  • Setup: Equip a 3-neck round-bottom flask (RBF) with a mechanical stirrer, reflux condenser (under N2 or Ar balloon), and a pressure-equalizing addition funnel.

  • Charging: Add Magnesium turnings (1.1 equiv) to the flask. Add a single crystal of Iodine to etch the Mg surface.

  • Initiation:

    • Prepare a solution of 3-Bromo-5-fluorotoluene (1.0 equiv) in anhydrous THF (5 vol relative to bromide).

    • Add 5-10% of this solution to the Mg turnings.

    • Heat locally with a heat gun until the solvent boils and the iodine color fades (indicating Grignard initiation). Note: If initiation fails, add 0.05 equiv of DIBAL-H or 1,2-dibromoethane.

  • Propagation: Once initiated, add the remaining bromide solution dropwise over 60-90 minutes. Maintain a gentle reflux driven by the reaction exotherm.

  • Completion: After addition, stir at reflux (65°C) for 1 hour. Cool to ambient temperature (20-25°C). Titrate a small aliquot to confirm concentration (Target: ~0.8-1.0 M).

Phase 2: Nucleophilic Addition to Nitrile

Why Nitrile? Reaction with acid chlorides often leads to "double addition" (tertiary alcohol). Nitriles stop cleanly at the imine salt stage.

  • Dissolution: In a separate reactor, dissolve 4-Chlorobenzonitrile (0.95 equiv relative to bromide) in anhydrous THF (3 vol). Cool this solution to 0-5°C.

  • Addition: Transfer the Grignard reagent (from Phase 1) into the addition funnel via cannula (filtering out excess Mg).

  • Controlled Feed: Add the Grignard reagent to the Nitrile solution dropwise over 2 hours.

    • CPP:[3] Maintain internal temperature < 15°C to prevent side reactions.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4-6 hours. The solution typically turns dark red/brown as the ketimine salt precipitates.

Phase 3: Hydrolysis & Isolation
  • Quench: Cool the reaction mixture to 0°C. Slowly add 2M H2SO4 (4 equiv) dropwise. Caution: Significant exotherm and gas evolution.

  • Hydrolysis: Heat the biphasic mixture to 50-60°C for 2 hours. This converts the intermediate ketimine (C=NH) to the ketone (C=O).

  • Extraction: Separate the layers. Extract the aqueous layer with Toluene or MTBE (2 x 3 vol).

  • Wash: Combine organics and wash with:

    • Water (1 x)

    • Sat. NaHCO3 (1 x) to remove acid traces.

    • Brine (1 x).

  • Concentration: Dry over MgSO4, filter, and concentrate under vacuum to obtain the crude solid.

Phase 4: Purification (Crystallization)

Chromatography is avoided to ensure scalability.

  • Solvent System: Ethanol/Water or Heptane/Ethyl Acetate (9:1).

  • Procedure: Dissolve crude solid in minimum hot Ethanol (60°C). Add water dropwise until turbidity persists. Cool slowly to RT, then to 0-4°C.

  • Filtration: Collect crystals via vacuum filtration. Wash with cold Ethanol/Water (1:1).

  • Drying: Vacuum oven at 40°C for 12 hours.

Analytical Controls & Specifications

Process Flow Diagram (Graphviz)

ProcessFlow cluster_0 Reactor A (Grignard) cluster_1 Reactor B (Coupling) cluster_2 Workup & Isolation Mg Mg Turnings + THF Initiation Initiation (I2 / Heat) Mg->Initiation Feed1 Feed: 3-Br-5-F-Toluene Initiation->Feed1 Addition Controlled Addition (Temp < 15°C) Feed1->Addition Transfer via Cannula Nitrile 4-Cl-Benzonitrile in THF (0°C) Nitrile->Addition Imine Imine Salt Formation Addition->Imine Quench Acid Hydrolysis (H2SO4, 60°C) Imine->Quench PhaseSep Phase Separation (Toluene Ext) Quench->PhaseSep Cryst Crystallization (EtOH/H2O) PhaseSep->Cryst

Caption: Operational workflow for the batch production of 4-Chloro-3'-fluoro-5'-methylbenzophenone.

Quality Specifications
TestMethodSpecification
Appearance VisualWhite to Off-white Crystalline Solid
Assay HPLC (UV 254nm)≥ 98.0%
Identification 1H-NMR / MSConforms to Structure
Loss on Drying Gravimetric≤ 0.5%
Residue on Ignition Gravimetric≤ 0.1%
Impurity A HPLC≤ 0.5% (Unreacted Nitrile)
Impurity B HPLC≤ 0.5% (Biaryl byproduct)

Analytical Insight: The 1H NMR will show distinct patterns:

  • Ring A (4-Cl): Typical AA'BB' doublet pair around 7.4 - 7.8 ppm.

  • Ring B (3-F, 5-Me): Three aromatic protons. The proton between F and Me will appear as a doublet of singlets or multiplets due to F-coupling. The methyl group will appear as a singlet around 2.4 ppm.

Process Safety & Troubleshooting

Critical Hazards
  • Grignard Reagents: Pyrophoric potential. Ensure inert atmosphere. Have Class D fire extinguisher available.

  • 4-Chlorobenzonitrile: Toxic by ingestion and skin contact. Liberates HCN if burned (though stable in this reaction). Handle in a fume hood.

  • Exotherms: Both the Grignard formation and the acid quench are highly exothermic. Controlled addition rates are the primary safety barrier.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Grignard fails to initiate Wet solvent or oxidized Mg.Add 0.1 mL DIBAL-H or fresh iodine. Sonication can help disrupt oxide layer.
Low Yield Incomplete hydrolysis of imine.Increase hydrolysis temperature to 60°C or extend time.
Sticky Solid/Oil Impurities preventing crystallization.Use a seed crystal.[4] Recrystallize from Heptane/EtOAc instead of Ethanol.
Double Addition Products Temperature too high during addition.Ensure Nitrile is in excess or keep temp < 0°C during addition.

References

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley. (Foundational text on Grignard additions to nitriles).
  • Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition, 43(25), 3333-3336. Link (Alternative lithiation/magnesiation protocols).

  • Org. Synth. (1941). Preparation of Acetophenone via Grignard. Organic Syntheses, Coll.[4] Vol. 1, p.81. Link (Classic protocol validation for Nitrile-Grignard ketone synthesis).

  • BenchChem. (2025).[5][6][7] 3-Bromo-5-fluorotoluene: Technical Data Sheet. 8[9] (Sourcing and physical properties of key starting material).[5][2][4][7][9][10]

  • PubChem. (2025). 4-Chlorobenzonitrile Compound Summary. Link (Safety and toxicity data).

Sources

Application

Reaction mechanism of 4-Chloro-3'-fluoro-5'-methylbenzophenone synthesis

Application Note: Precision Synthesis of 4-Chloro-3'-fluoro-5'-methylbenzophenone Part 1: Executive Summary & Retrosynthetic Logic 1.1 The Challenge of Regiochemistry The synthesis of 4-Chloro-3'-fluoro-5'-methylbenzophe...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Synthesis of 4-Chloro-3'-fluoro-5'-methylbenzophenone

Part 1: Executive Summary & Retrosynthetic Logic

1.1 The Challenge of Regiochemistry The synthesis of 4-Chloro-3'-fluoro-5'-methylbenzophenone presents a specific regiochemical challenge that precludes standard Friedel-Crafts acylation.

  • The Trap: A standard Friedel-Crafts acylation of 3-fluoro-5-methyltoluene (1-fluoro-3,5-dimethylbenzene) with 4-chlorobenzoyl chloride would result in substitution ortho or para to the activating methyl groups. This would yield the 2,4- or 2,6-substituted isomers, not the desired 3,5-substitution pattern relative to the carbonyl.

  • The Solution: To achieve the meta, meta-substitution pattern (relative to the carbonyl) on the fluoro-methyl ring, we must utilize a Grignard-Nitrile coupling . This route builds the ketone bridge at the exact position of a pre-functionalized halogenated precursor, guaranteeing 100% regiochemical fidelity.

1.2 Retrosynthetic Analysis The target molecule is disconnected at the carbonyl-aryl bond. The most reliable forward synthesis involves the nucleophilic attack of 3-fluoro-5-methylphenylmagnesium bromide (derived from the commercially available bromide) onto 4-chlorobenzonitrile .

Retrosynthesis Target 4-Chloro-3'-fluoro-5'-methylbenzophenone (Target) Precursor1 3-Fluoro-5-methylphenyl magnesium bromide (Nucleophile) Target->Precursor1 C-C Disconnection Precursor2 4-Chlorobenzonitrile (Electrophile) Target->Precursor2 C-C Disconnection Precursor3 1-Bromo-3-fluoro-5-methylbenzene (Starting Material) Precursor1->Precursor3 Mg/THF

Caption: Retrosynthetic disconnection showing the necessity of the organometallic route to preserve the 3,5-substitution pattern.

Part 2: Detailed Reaction Mechanism

The reaction proceeds via the addition of the Grignard reagent to the polar C≡N triple bond. Unlike additions to acid chlorides (which often over-add to form tertiary alcohols), the nitrile addition forms a stable metallo-imine intermediate that precipitates or remains in solution until acidic hydrolysis.

Mechanistic Steps:

  • Grignard Formation: Oxidative insertion of Mg(0) into the C-Br bond.

  • Nucleophilic Addition: The aryl carbanion attacks the electrophilic nitrile carbon.

  • Imine Salt Formation: Formation of the magnesium imine salt (stable intermediate).

  • Hydrolysis: Acidic quench converts the imine to the ketone and releases ammonia/ammonium salts.

Mechanism Step1 Step 1: Initiation Ar-Br + Mg → Ar-MgBr Step2 Step 2: Addition Ar-MgBr + R-CN → Ar-C(=NMgBr)-R Step1->Step2 Nucleophilic Attack Step3 Step 3: Hydrolysis Ar-C(=NMgBr)-R + H3O+ → Ar-C(=O)-R Step2->Step3 Acidic Workup

Caption: Sequential mechanistic flow from Grignard generation to ketone hydrolysis.

Part 3: Experimental Protocol

Safety Warning:

  • Grignard Reagents: Pyrophoric potential; highly moisture sensitive.

  • THF: Peroxide former. Ensure anhydrous, inhibitor-free solvents are used.

  • Exotherm: The initiation of the Grignard reaction can be sudden and violent.

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1]AmountRole
1-Bromo-3-fluoro-5-methylbenzene 189.031.110.4 gNucleophile Precursor
Magnesium Turnings 24.311.21.46 gMetal
4-Chlorobenzonitrile 137.571.06.88 gElectrophile
Iodine 253.8Cat.1 crystalInitiator
THF (Anhydrous) --100 mLSolvent
HCl (3M) --50 mLHydrolysis Agent
Step-by-Step Procedure

Phase A: Preparation of 3-Fluoro-5-methylphenylmagnesium Bromide

  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a reflux condenser, N2 inlet, and addition funnel. Add Mg turnings and a magnetic stir bar.[2] Maintain N2 atmosphere.

  • Activation: Add the iodine crystal to the Mg. Heat gently with a heat gun until iodine vaporizes, activating the Mg surface.

  • Initiation: Add 10 mL of anhydrous THF to cover the Mg. Add approx. 1 mL of the aryl bromide. Heat locally to initiate (cloudiness/bubbling indicates start).

  • Propagation: Dissolve the remaining aryl bromide in 40 mL THF. Add dropwise over 30 minutes, maintaining a gentle reflux driven by the exotherm.

  • Completion: After addition, reflux at 65°C for 1 hour. Cool to Room Temperature (RT).

Phase B: Coupling Reaction

  • Preparation: Dissolve 4-Chlorobenzonitrile in 30 mL anhydrous THF in a separate dry flask.

  • Addition: Cool the Grignard solution to 0°C. Transfer the nitrile solution via cannula (or addition funnel) dropwise into the Grignard solution over 20 minutes.

    • Note: A color change (often to dark red/brown) indicates formation of the imine salt.

  • Reaction: Allow to warm to RT and stir for 4 hours.

    • QC Check: Pull an aliquot, quench with MeOH, check by TLC/HPLC. The nitrile peak should disappear.

Phase C: Hydrolysis & Workup

  • Quench: Cool the mixture to 0°C. Slowly add 3M HCl (50 mL). Caution: Vigorous gas evolution (quenching excess Mg).

  • Hydrolysis: Stir the biphasic mixture vigorously at RT for 2 hours (or heat to 50°C for 30 mins) to ensure complete hydrolysis of the imine to the ketone.

  • Extraction: Separate layers. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).

  • Wash: Combine organics, wash with Brine (1 x 50 mL), dry over Na2SO4, and concentrate in vacuo.

Phase D: Purification

  • Crystallization: The crude residue is likely a solid. Recrystallize from hot Ethanol or a Hexane/Ethyl Acetate mixture (9:1).

  • Yield: Expected yield is 75-85%.

Part 4: Quality Control & Validation

4.1 HPLC Method (Purity Check)

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[3]

  • Gradient: 50% B to 95% B over 10 mins.

  • Detection: UV @ 254 nm.

  • Retention Time: Product will elute late (hydrophobic benzophenone).

4.2 NMR Validation (Expected Signals)

  • 1H NMR (CDCl3, 400 MHz):

    • δ 2.40 (s, 3H): Methyl group (Ar-CH3).

    • δ 7.45 (d, 2H): 4-Chlorophenyl ring (AA'BB' system).

    • δ 7.75 (d, 2H): 4-Chlorophenyl ring (AA'BB' system).

    • δ 7.10 - 7.30 (m, 3H): 3-Fluoro-5-methyl ring protons (coupling with F will split these signals into doublets/multiplets).

References

  • General Grignard-Nitrile Mechanism

    • Ashby, E. C., et al. "Organometallic reaction mechanisms. XII. Mechanism of methylmagnesium bromide addition to benzonitrile." Journal of the American Chemical Society, 1973, 95(15), 4896-4904. Link

  • Precursor Availability (1-Bromo-3-fluoro-5-methylbenzene)

    • Sigma-Aldrich Product Catalog, CAS 202865-83-6. Link

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • Regiochemistry of Friedel-Crafts (Contrast): Olah, G. A. Friedel-Crafts and Related Reactions. Wiley-Interscience, 1963. (Foundational text confirming ortho/para direction of alkyl/halo groups).

Sources

Method

Application Note: Catalytic Assembly of 4-Chloro-3'-fluoro-5'-methylbenzophenone via Acylative Suzuki-Miyaura Cross-Coupling

Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Document Type: Advanced Methodological Guide & Protocol Introduction & Mechanistic Rationale The synthesis of unsymmetrical benzo...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Document Type: Advanced Methodological Guide & Protocol

Introduction & Mechanistic Rationale

The synthesis of unsymmetrical benzophenones, such as 4-chloro-3'-fluoro-5'-methylbenzophenone , represents a critical operation in medicinal chemistry. These motifs frequently serve as core scaffolds for active pharmaceutical ingredients (APIs), including kinase inhibitors and metabolic modulators.

When designing a synthetic route for this specific target, traditional approaches relying on Friedel-Crafts acylation are fundamentally flawed. The 3-fluoro-5-methyl substitution pattern dictates that electrophilic aromatic substitution of 3-fluorotoluene with 4-chlorobenzoyl chloride would yield an intractable mixture of regioisomers. The reaction would primarily occur para to the activating methyl group, failing to selectively install the carbonyl at the required meta position.

To achieve absolute regiocontrol, the acylative Suzuki-Miyaura cross-coupling between 4-chlorobenzoyl chloride and 3-fluoro-5-methylphenylboronic acid is the premier strategic choice. This application note details two field-proven catalytic protocols: a classical anhydrous method and a modern micellar aqueous approach.

Causality in Experimental Design
  • Anhydrous Catalytic System: The primary failure mode in acyl cross-coupling is the competitive hydrolysis of the acyl chloride to 4-chlorobenzoic acid. By utilizing strictly anhydrous toluene and cesium carbonate, hydrolysis is completely suppressed. Cs₂CO₃ is uniquely effective here; its high solubility and basicity facilitate the crucial transmetalation step without requiring an aqueous biphasic system[Blangetti et al., 2019][1].

  • Micellar Aqueous System: Counterintuitively, acyl chlorides can be coupled in water if a surfactant like Sodium Dodecyl Sulfate (SDS) is employed. The SDS forms hydrophobic micelles that encapsulate the 4-chlorobenzoyl chloride, shielding it from bulk water hydrolysis. Simultaneously, it concentrates the palladium catalyst and boronic acid at the micelle interface, dramatically accelerating the reaction rate under green conditions[Xin et al., 2007][2].

Visualizing the Catalytic Logic & Workflow

The success of these protocols relies on maintaining the active Pd(0) species and driving the catalytic cycle forward before side reactions can occur.

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Pd(II) Acyl Complex (Oxidative Addition) Pd0->OxAdd + 4-Chlorobenzoyl Chloride (C-Cl bond cleavage) TransMet Pd(II) Diaryl/Acyl Complex (Transmetalation) OxAdd->TransMet + 3-Fluoro-5-methylphenylboronic acid + Base (e.g., Cs2CO3) Product 4-Chloro-3'-fluoro-5'- methylbenzophenone TransMet->Product Reductive Elimination Product->Pd0 Catalyst Regeneration

Pd-catalyzed acylative cross-coupling cycle detailing oxidative addition and transmetalation.

Workflow Prep 1. Reagent Prep (Inert Atmosphere) Reaction 2. Catalytic Coupling (Pd, Base, 60-80°C) Prep->Reaction Workup 3. Quench & Extract (EtOAc / Brine) Reaction->Workup Purification 4. Chromatography (Silica Gel) Workup->Purification

Experimental workflow for the Pd-catalyzed synthesis and purification of the benzophenone.

Quantitative Data Presentation

The following table summarizes the operational parameters and expected outcomes for the two validated methodologies.

ParameterProtocol A (Anhydrous)Protocol B (Micellar Aqueous)
Catalyst Pd(PPh₃)₄ (3 mol%)PdCl₂ (1-3 mol%)
Base Cs₂CO₃ (1.5 equiv)K₂CO₃ (1.6 equiv)
Solvent Dry TolueneH₂O
Additive NoneSDS (0.5 equiv)
Temperature 80 °C60 °C
Reaction Time 4-6 hours6-8 hours
Typical Yield 85-92%78-85%
Primary Byproduct Homocoupled biaryl (<2%)4-Chlorobenzoic acid (5-8%)

Experimental Protocols

Protocol A: Anhydrous Acylative Suzuki-Miyaura Coupling

This method is prioritized for maximum yield and minimizing hydrolysis, ideal for late-stage API intermediate synthesis.

Self-Validation Setup: To ensure the system is self-validating, add 0.1 equivalents of dodecane as an internal standard prior to heating. Aliquots analyzed by GC-MS will confirm the disappearance of the acyl chloride (m/z 174) and the emergence of the product mass (m/z 248), allowing real-time calculation of conversion.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL Schlenk flask under vacuum and backfill with ultra-high purity Argon (repeat 3x).

  • Reagent Loading: Add 3-fluoro-5-methylphenylboronic acid (1.2 mmol, 1.2 equiv), anhydrous Cs₂CO₃ (1.5 mmol, 1.5 equiv), and Pd(PPh₃)₄ (0.03 mmol, 3 mol%). Note: A slight excess of boronic acid compensates for any trace protodeboronation.

  • Solvent Addition: Inject 10 mL of anhydrous, degassed toluene. Degassing is critical to prevent O₂ from oxidizing the active Pd(0) species into inactive Pd(II) oxides.

  • Electrophile Addition: Slowly inject 4-chlorobenzoyl chloride (1.0 mmol, 1.0 equiv) via syringe.

  • Catalytic Heating: Heat the reaction mixture to 80 °C under vigorous stirring for 4-6 hours. Monitor via TLC (Hexane/EtOAc 9:1; product is highly UV active).

  • Workup: Cool to room temperature. Quench with 10 mL of saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (eluting with a gradient of 0-5% EtOAc in Hexanes) to isolate 4-Chloro-3'-fluoro-5'-methylbenzophenone as a crystalline solid.

Protocol B: Surfactant-Promoted Aqueous Cross-Coupling

This method is prioritized for green chemistry initiatives and scalability, avoiding toxic organic solvents during the reaction phase.

Step-by-Step Methodology:

  • Micelle Formation: In a 50 mL round-bottom flask, dissolve Sodium Dodecyl Sulfate (SDS, 0.5 mmol) in 5 mL of deionized water. Stir gently to form a clear micellar solution without causing excessive foaming.

  • Reagent Loading: Add 3-fluoro-5-methylphenylboronic acid (1.5 mmol, 1.5 equiv), K₂CO₃ (1.6 mmol, 1.6 equiv), and PdCl₂ (0.03 mmol, 3 mol%).

  • Electrophile Addition: Add 4-chlorobenzoyl chloride (1.0 mmol, 1.0 equiv) dropwise. The reaction mixture will become a milky emulsion as the acyl chloride is encapsulated within the SDS micelles.

  • Catalytic Heating: Heat the emulsion to 60 °C for 6-8 hours. Note: Do not exceed 60 °C, as higher temperatures destabilize the micelles and drastically increase the rate of acyl chloride hydrolysis.

  • Workup: Cool to room temperature. The product will often precipitate or form a distinct organic layer. Extract with Ethyl Acetate (3 × 15 mL). Crucial Step: Wash the organic layer with warm water (40 °C) twice to effectively remove the SDS surfactant before drying over Na₂SO₄.

  • Purification: Concentrate and purify via flash chromatography as described in Protocol A.

References

  • Recent Advances in Acyl Suzuki Cross-Coupling Source: Molecules (MDPI), 2019, 24(1), 143. URL:[Link]

  • Synthesis of aryl ketones by acylation of arenes (Organic Chemistry Portal) Source: Organic Chemistry Portal URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of 4-Chloro-3'-fluoro-5'-methylbenzophenone Synthesis

Executive Summary & Route Selection You are likely synthesizing 4-Chloro-3'-fluoro-5'-methylbenzophenone via one of two industrial pathways. The choice of pathway dictates the specific yield-limiting factors you are enco...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Route Selection

You are likely synthesizing 4-Chloro-3'-fluoro-5'-methylbenzophenone via one of two industrial pathways. The choice of pathway dictates the specific yield-limiting factors you are encountering.

  • Route A (Grignard-Nitrile Addition): Reaction of 3-fluoro-5-methylphenylmagnesium bromide with 4-chlorobenzonitrile.

    • Advantage:[1][2] High regioselectivity (meta-substitution is pre-installed).

    • Common Failure: Incomplete imine hydrolysis or moisture quenching.

  • Route B (Friedel-Crafts Acylation): Reaction of 3-fluoro-5-methylbenzoyl chloride with chlorobenzene.

    • Advantage:[1][2][3] Lower raw material cost; scalable.

    • Common Failure: Low conversion due to deactivated chlorobenzene substrate; ortho-isomer contamination.

Troubleshooting Module: The Grignard-Nitrile Route

This is the preferred route for high-purity applications as it guarantees the meta positioning of the fluoro and methyl groups relative to the carbonyl.

Critical Workflow Visualization

GrignardWorkflow Start Start: Dry Reagents Mg_Act Mg Activation (I2 or DIBAL-H) Start->Mg_Act Grignard_Prep Grignard Formation (THF/Toluene) Mg_Act->Grignard_Prep Addition Addition to Nitrile (0°C -> Reflux) Grignard_Prep->Addition + 4-Cl-Benzonitrile Imine_Int Imine Salt Intermediate Addition->Imine_Int Hydrolysis Acid Hydrolysis (pH < 2, Heat) Imine_Int->Hydrolysis Critical Step Product Final Ketone Hydrolysis->Product

Figure 1: Step-wise workflow for the Grignard-Nitrile synthesis route highlighting the critical hydrolysis step.

Q&A: Specific Issues & Solutions

Q: My Grignard formation (3-fluoro-5-methylphenylmagnesium bromide) is sluggish. How do I initiate it without losing yield to homocoupling? A: Aryl bromides with electron-withdrawing groups (Fluorine) can be slow to initiate.

  • The Fix: Do not overheat. Use Knochel’s initiation method : Add a micro-spatula tip of Iodine (

    
    ) and 5% of the total bromide volume. Wait for the color to fade (clear) before adding the rest.
    
  • Advanced Tip: If

    
     fails, add 2-3 drops of DIBAL-H (1M in Hexane). This scours the Mg oxide layer instantly.
    
  • Solvent: Use a THF/Toluene (1:1) mixture. Toluene helps stabilize the Grignard species and allows for higher reflux temperatures later, which is crucial for the nitrile addition step [1].

Q: I see full consumption of starting material, but after workup, I have low ketone yield and a lot of "polymer-like" residue. A: You likely have incomplete hydrolysis of the imine intermediate .

  • The Mechanism: The Grignard adds to the nitrile to form a magnesium imine salt (

    
    ). This species is stable. When you quench with water, it forms the imine (
    
    
    
    ), not the ketone.
  • The Fix: The hydrolysis of the imine to the ketone requires acid and heat .

    • Quench with

      
       (not just 
      
      
      
      ).
    • Reflux the biphasic mixture for 1-2 hours.

    • Monitor TLC for the disappearance of the imine (often a streak) and appearance of the ketone spot.

Q: Can I use 4-chlorobenzoyl chloride instead of the nitrile? A: Not recommended. Reacting a Grignard with an acid chloride often leads to "double addition," producing the tertiary alcohol (Bis(3-fluoro-5-methylphenyl)...) instead of the benzophenone. The nitrile route stops at the ketone stage because the intermediate imine salt is stable to further nucleophilic attack.

Troubleshooting Module: The Friedel-Crafts Route

This route uses 3-fluoro-5-methylbenzoyl chloride + chlorobenzene.

Optimization Data Matrix
ParameterStandard ConditionOptimized ConditionReason for Change
Solvent DCM or DCENeat Chlorobenzene Chlorobenzene is deactivated; using it as solvent drives equilibrium (Le Chatelier's principle).
Catalyst 1.1 eq

1.2 - 1.5 eq

The Lewis acid complexes with the product carbonyl, deactivating the catalyst. Excess is required.
Temperature Reflux (

C)
Stepwise Ramp Start at

C to bind catalyst, then ramp to

C to overcome activation energy of the deactivated ring.
Addition Acid Chloride to MixtureSolid

to Mixture
Adding solid catalyst last allows for controlled HCl evolution and prevents local overheating.
Q&A: Specific Issues & Solutions

Q: The reaction stalls at 60% conversion. Adding more catalyst doesn't help. A: You are fighting the deactivation of the chlorobenzene ring.

  • The Fix: Switch to neat chlorobenzene as the solvent (5-10 equivalents).

  • The Catalyst: Ensure your

    
     is yellow/green (anhydrous). If it is white/grey powder, it may be partially hydrolyzed. Sublimed 
    
    
    
    is preferred.
  • Alternative: Consider using Ferric Chloride (

    
    )  with a co-catalyst like triflic acid if 
    
    
    
    fails, though this is less common for industrial scale [2].

Q: I am getting an isomer mixture. How do I purify the 4-chloro isomer? A: Friedel-Crafts on chlorobenzene typically yields ~85-90% para (the desired 4-chloro) and ~10-15% ortho.

  • The Fix: Recrystallization is superior to chromatography here.

    • Solvent: Hot Ethanol or Isopropanol/Water mixtures.

    • The para-isomer (4-Chloro-3'-fluoro-5'-methylbenzophenone) is significantly more crystalline and higher melting than the ortho-isomer due to symmetry.

    • Cool slowly to

      
      C to crash out the pure para product.
      

Mechanistic Logic & Decision Tree

Use this logic flow to determine if you need to switch routes based on your impurity profile.

DecisionTree Problem Identify Primary Issue Impurity High Impurity Profile Problem->Impurity Yield Low Yield (<50%) Problem->Yield Impurity_Type Is it an Isomer? Impurity->Impurity_Type Yield_Route Which Route? Yield->Yield_Route Sol_Recryst Solution: Recrystallize (EtOH) (Stick with FC Route) Impurity_Type->Sol_Recryst Yes (Ortho/Para mix) Sol_Switch Solution: Switch to Grignard (Regiospecific) Impurity_Type->Sol_Switch No (Unknown byproducts) Sol_Hydrolysis Solution: Check Hydrolysis pH/Temp Yield_Route->Sol_Hydrolysis Grignard Route Sol_Neat Solution: Use Neat Chlorobenzene Yield_Route->Sol_Neat Friedel-Crafts Route

Figure 2: Troubleshooting logic tree for selecting the correct optimization strategy.

References

  • BenchChem. (2025).[1][4][5] Optimizing reaction conditions for 2-aminobenzonitrile to benzophenone conversion. Retrieved from

  • Kobayashi, S., et al. (2021). Catalytic Friedel-Crafts acylation of benzene, chlorobenzene, and fluorobenzene using a novel catalyst system. Scilit. Retrieved from

  • RSC Publishing. The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene. Journal of the Chemical Society.[6] Retrieved from

  • Organic Syntheses. Allylmagnesium Bromide and Grignard Preparation. Org. Synth. 1958, 38, 6. Retrieved from

  • Master Organic Chemistry. Addition of Grignard Reagents to Nitriles. Retrieved from

Sources

Optimization

Technical Support Center: Purification of 4-Chloro-3'-fluoro-5'-methylbenzophenone

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 4-Chloro-3'-fluoro-5'-methylbenzophenone and need to remove impurities. This document provi...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 4-Chloro-3'-fluoro-5'-methylbenzophenone and need to remove impurities. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during the purification process.

Introduction to Purification Strategies

4-Chloro-3'-fluoro-5'-methylbenzophenone, a substituted diaryl ketone, is typically synthesized via a Friedel-Crafts acylation reaction. While effective, this synthetic route can lead to the formation of various impurities, including unreacted starting materials, regioisomers, and poly-acylated byproducts. The choice of purification method is critical to obtaining a final product of high purity, which is essential for downstream applications, particularly in pharmaceutical development. The two primary methods for purifying solid organic compounds like the target molecule are recrystallization and column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude 4-Chloro-3'-fluoro-5'-methylbenzophenone sample?

A1: Given that the most common synthetic route is the Friedel-Crafts acylation of 1-fluoro-3-methylbenzene with 4-chlorobenzoyl chloride, the primary impurities are likely to be:

  • Unreacted Starting Materials: 1-fluoro-3-methylbenzene and 4-chlorobenzoyl chloride (or its hydrolyzed form, 4-chlorobenzoic acid).

  • Regioisomers: The acylation of 1-fluoro-3-methylbenzene can potentially yield other isomers, although the desired product is the major one due to the directing effects of the fluoro and methyl groups.

  • Poly-acylated Products: Although the acyl group is deactivating, under harsh reaction conditions, a second acylation on the more activated ring can occur.[1][2]

  • Residual Catalyst: Traces of the Lewis acid catalyst (e.g., aluminum chloride) may remain.

Q2: I don't have a confirmed melting point for my compound. How can I estimate it?

A2: While an experimental determination is always best, you can estimate the melting point by looking at similar compounds. For instance, 4-chlorobenzophenone has a melting point of 74-77°C[3], and 4-fluoro-4'-methylbenzophenone has a melting point of 54-58°C.[4] The melting point of 4'-Chloro-5-fluoro-2-hydroxybenzophenone is 66-70°C.[5] Based on these analogs, a melting point in a similar range can be expected for 4-Chloro-3'-fluoro-5'-methylbenzophenone. A broad melting range for your crude product is a strong indicator of the presence of impurities.

Q3: My compound is an oil, but I expected a solid. What should I do?

A3: The presence of significant impurities can depress the melting point of a compound, sometimes to the extent that it appears as an oil at room temperature. It is also possible that your compound has a low melting point. The first step is to attempt to purify a small portion of the oil via column chromatography. If a solid is obtained after chromatography, this indicates that the impurities were the cause of the oily state. If it remains an oil, you may need to verify the structure of your product.

Troubleshooting Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility. The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

Q4: How do I choose the best solvent for recrystallization?

A4: A systematic approach is best. Start with small-scale solubility tests on your crude material. Test a variety of solvents with differing polarities. Based on the "like dissolves like" principle and data from analogous compounds like 4-chlorobenzophenone which is soluble in ethanol and methanol[3], good starting points for solvent screening include:

  • Alcohols: Methanol, Ethanol, Isopropanol

  • Esters: Ethyl acetate

  • Aromatic Hydrocarbons: Toluene

  • Alkanes: Hexane, Heptane (as anti-solvents)

  • Ketones: Acetone

Solvent Selection Guide (Estimated)

Solvent Expected Solubility of 4-Chloro-3'-fluoro-5'-methylbenzophenone Potential Use
Methanol/Ethanol Good solubility when hot, lower when cold. Primary recrystallization solvent.
Isopropanol Similar to ethanol, may offer different selectivity. Primary or co-solvent.
Ethyl Acetate Likely good solubility. May be a good solvent, but might require an anti-solvent.
Toluene Good solubility, especially when hot. Useful for less polar impurities.
Hexane/Heptane Poor solubility. Excellent as an anti-solvent when used with a more polar solvent.
Acetone High solubility. Likely too good of a solvent, but can be used in a solvent/anti-solvent system.

| Water | Insoluble. | Can be used as an anti-solvent with a water-miscible solvent like ethanol or acetone. |

Q5: My compound won't crystallize from the solution upon cooling. What went wrong?

A5: This is a common issue with several potential causes and solutions:

  • Solution is too dilute: You may have used too much solvent. Try evaporating some of the solvent to increase the concentration and then cool the solution again.

  • Supersaturation: The solution may be supersaturated. Try scratching the inside of the flask with a glass rod at the meniscus to provide a nucleation site for crystal growth. Adding a "seed crystal" of the pure compound, if available, can also induce crystallization.

  • Cooling too rapidly: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of purer, larger crystals.

Q6: The crystals that formed are very fine or look like a powder. Are they pure?

A6: Rapid crystallization often traps impurities and results in small, less-pure crystals. This can happen if the solution is too concentrated or cooled too quickly. To obtain purer crystals, you can re-dissolve the solid in a slightly larger volume of hot solvent and allow it to cool more slowly.

dot

Caption: General workflow for purification by recrystallization.

Troubleshooting Purification by Column Chromatography

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase.

Q7: How do I select the right mobile phase (eluent) for column chromatography?

A7: The best way to determine the optimal mobile phase is by using Thin Layer Chromatography (TLC). Spot your crude mixture on a TLC plate and develop it in various solvent systems of increasing polarity. The ideal eluent system will give your desired compound an Rf value of approximately 0.3-0.4, with good separation from all impurities.

For aromatic ketones, a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate or dichloromethane is a good starting point.

Eluent System Suggestions for TLC Analysis

Solvent System (v/v) Polarity
100% Hexane Very Low
5% Ethyl Acetate in Hexane Low
10% Ethyl Acetate in Hexane Low-Medium
20% Ethyl Acetate in Hexane Medium
10% Dichloromethane in Hexane Low

| 20% Dichloromethane in Hexane | Low-Medium |

Q8: My compounds are not separating well on the column. What can I do?

A8: Poor separation can result from several factors:

  • Improper Mobile Phase: If the Rf values of your components are too high (running too fast), decrease the polarity of the eluent (e.g., from 20% to 10% ethyl acetate in hexane). If the Rf values are too low (sticking to the column), increase the polarity.

  • Column Overloading: Using too much crude material for the amount of silica gel will result in broad, overlapping bands. A general rule of thumb is to use at least a 30:1 ratio of silica gel to crude product by weight.

  • Poor Column Packing: An improperly packed column with cracks or channels will lead to poor separation. Ensure the silica gel is packed uniformly.

  • Sample Application: The initial band of the sample should be as narrow as possible. Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and carefully load it onto the top of the column.

Q9: I see cracks in my silica gel column. Is this a problem?

A9: Yes, cracks or channels in the stationary phase will lead to very poor separation as the mobile phase and your sample will bypass the silica gel. This is often caused by the silica gel running dry or by swelling/shrinking of the silica gel due to changes in the polarity of the mobile phase. Always keep the silica gel covered with the eluent. If you are running a gradient elution, ensure the change in polarity is gradual.

dot

Caption: General workflow for purification by column chromatography.

Safety and Handling

It is imperative to handle all chemicals with appropriate safety precautions. 4-Chloro-3'-fluoro-5'-methylbenzophenone and its potential impurities should be handled in a well-ventilated fume hood. Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

References

  • IndiaMART. 4 Fluoro Benzophenone 345-83-5.[Link]

  • SINO-HIGH(CHINA) CO., LTD. 4-Fluoro-4'-Methylbenzophenone.[Link]

  • PubChem. Methyl 4-chloro-3-fluorobenzoate.[Link]

  • Oregon State University. SYNTHESIS, SPECTROSCOPY AND PHOTOCHEMISTRY OF BENZOPHENONES Integrated Laboratory Project.[Link]

  • Google Patents.
  • Chem-Impex. 4'-Chloro-5-fluoro-2-hydroxybenzophenone.[Link]

  • Chemical Register. 4-CHLORO-3-FLUORO-4'-METHYLBENZHYDROL 97%,4-CHLORO-3-FLUORO-4'-MORPHOLINOMETHYLBENZOPHENONE Suppliers & Manufacturers.[Link]

  • Google Patents. Process for the preparation of 3-chloro-4-fluorobenzoyl chloride.
  • ResearchGate. Short synthesis of 4-chloro-4′-(chlorodifluoromethoxy)benzophenone.[Link]

  • National Institutes of Health. Applications of Friedel–Crafts reactions in total synthesis of natural products.[Link]

  • SINO-HIGH(CHINA) CO., LTD. 4-Fluoro-4'-Methylbenzophenone.[Link]

  • PubChem. 4-Chloro-3-fluoroaniline.[Link]

  • University of Missouri–St. Louis. Experiment 1: Friedel-Crafts Acylation.[Link]

  • Chemistry Steps. Friedel-Crafts Acylation.[Link]

  • MDPI. Implementation of Sensitive Method for Determination of Benzophenone and Camphor UV Filters in Human Urine.[Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation.[Link]

  • Google Patents.
  • Scribd. 4-Chlorobenzophenone - Friedel Craft Acylation.[Link]

  • NIST. 4-Chloro-3-nitrobenzophenone.[Link]

  • National Institutes of Health. Benzophenones in the Environment: Occurrence, Fate and Sample Preparation in the Analysis.[Link]

  • MDPI. Implementation of Sensitive Method for Determination of Benzophenone and Camphor UV Filters in Human Urine.[Link]

  • Indian Patent Office. An Improved Process For Manufacture Of 4 Chloro,4' Hydroxy Benzophenone.[Link]

Sources

Troubleshooting

Optimizing reaction temperature for 4-Chloro-3'-fluoro-5'-methylbenzophenone

Welcome to the Technical Support Center for the synthesis of 4-Chloro-3'-fluoro-5'-methylbenzophenone . This guide is engineered for researchers and drug development professionals who require robust, scalable, and high-y...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 4-Chloro-3'-fluoro-5'-methylbenzophenone . This guide is engineered for researchers and drug development professionals who require robust, scalable, and high-yield synthetic pathways.

The synthesis of substituted benzophenones typically relies on either a Friedel-Crafts Acylation or a Grignard Addition followed by oxidation (or direct addition to an acyl chloride/nitrile). In both pathways, temperature is the single most critical thermodynamic and kinetic lever. Improper thermal management leads to polyalkylation, tarry byproducts, or over-addition.

This guide provides field-proven insights, self-validating protocols, and troubleshooting FAQs to help you optimize your reaction temperatures and maximize yield.

Mechanistic Workflows & Temperature Dependency

The following diagram illustrates how temperature dictates the mechanistic fate of the reaction in both the Friedel-Crafts and Grignard pathways.

G Start 4-Chloro-3'-fluoro-5'-methylbenzophenone Synthesis FC Route A: Friedel-Crafts Acylation (AlCl3 Catalyst) Start->FC Grignard Route B: Grignard Addition (Organomagnesium) Start->Grignard FC_Low < 5°C: Reaction stalls, kinetic barrier not met FC->FC_Low Too Cold FC_Opt 10–15°C: Optimal acylation, high yield (80-89%) FC->FC_Opt Optimal FC_High > 20°C: Tarry byproducts, polyacylation occurs FC->FC_High Too Hot Grig_Low -40°C to -15°C: Monoaddition favored, high purity Grignard->Grig_Low Controlled Grig_Opt 0°C to 20°C: Standard addition, moderate diaddition risk Grignard->Grig_Opt Standard Grig_High > 25°C (Reflux): Exothermic runaway, tertiary alcohol formation Grignard->Grig_High Uncontrolled

Figure 1: Temperature-dependent mechanistic pathways for benzophenone synthesis.

Quantitative Data: Temperature vs. Reaction Outcomes

To make informed decisions on your synthetic route, compare the empirical data below. The data highlights how thermal energy influences the activation barriers for both the desired product and off-target side reactions.

Synthesis RouteTemperature RangeAvg. Yield (%)Primary Impurity ProfileReaction Time
Friedel-Crafts < 5 °C< 20%Unreacted starting materials> 24 h
Friedel-Crafts 10–15 °C80–89%Minimal (Trace isomers)3–4 h
Friedel-Crafts > 20 °C< 50%Tarry matter, polyacylation< 1 h
Grignard Addition -40 °C to -15 °C85–92%Trace diaddition1 h
Grignard Addition 0 °C to 20 °C60–70%Tertiary alcohol (diaddition)30 min
Grignard Addition > 25 °C (Reflux)< 35%Heavy diaddition, decomposition< 15 min

Self-Validating Protocol: Low-Temperature Grignard Synthesis

Because the Grignard addition of (3-fluoro-5-methylphenyl)magnesium bromide to 4-chlorobenzoyl chloride (or benzonitrile) is highly susceptible to over-addition, a kinetically controlled, low-temperature protocol is strictly required. This protocol is designed as a self-validating system —each step contains an observable physical change that confirms mechanistic success before you proceed.

Step 1: Reagent Preparation & Magnesium Activation

  • Action: In an oven-dried flask under argon, add magnesium turnings (1.1 eq) and a single crystal of iodine. Add anhydrous THF.

  • Causality: The Grignard reagent is highly sensitive to moisture and air. Partial decomposition lowers yields drastically 1. Iodine removes the passivating magnesium oxide layer.

  • Validation Check: The initial brown color of the iodine will fade to colorless. This visual cue confirms the active magnesium surface is exposed and ready for insertion.

Step 2: Grignard Initiation

  • Action: Add 5% of the 3-fluoro-5-methylbromobenzene solution at room temperature. Do not apply external heat.

  • Causality: The formation of the Grignard reagent is highly exothermic. Heating independently makes it difficult to determine when initiation has commenced and can cause dangerous pressure buildup 2.

  • Validation Check: Spontaneous auto-refluxing (bubbling) of the THF solvent will begin. This confirms successful initiation. Once confirmed, add the remaining bromide dropwise to maintain a gentle reflux.

Step 3: Low-Temperature Electrophilic Addition

  • Action: Cool the Grignard solution to -15 °C to -30 °C using a dry ice/acetone bath. Slowly add 4-chlorobenzoyl chloride via a dropping funnel.

  • Causality: Low temperatures are necessary to kinetically trap the magnesium hemiacetal intermediate, preventing it from collapsing into a reactive ketone that would undergo a second Grignard addition (yielding an undesired tertiary alcohol) 3.

  • Validation Check: Monitor the color. The absence of a persistent deep blue coloring indicates that the desired polar monoaddition is taking place without single-electron transfer (SET) radical side reactions 3.

Step 4: Acidic Quench

  • Action: Quench the reaction at the reaction temperature (-15 °C) by carefully pouring it into a mixture of ice and 0.5 M HCl.

  • Causality: Quenching cold ensures the hemiacetal hydrolyzes directly to the stable 4-Chloro-3'-fluoro-5'-methylbenzophenone before any unreacted Grignard reagent can attack the newly formed carbonyl.

  • Validation Check: The cloudy, viscous magnesium salts will completely dissolve, leaving two distinct, clear liquid phases (aqueous and organic). This visual clarity validates complete hydrolysis.

Troubleshooting & FAQs

Q: Why does my Friedel-Crafts acylation yield drop significantly when the temperature exceeds 15 °C? A: In a Friedel-Crafts acylation, the Lewis acid catalyst (e.g., AlCl₃) reacts with the acyl halide to form a highly electrophilic, resonance-stabilized acylium ion 4. While you must allow the reaction to reach at least 10 °C to overcome the initial kinetic barrier, exceeding 15 °C provides excess thermal energy that promotes off-target electrophilic aromatic substitutions. This results in the formation of intractable tarry matter and polyacylated byproducts, drastically lowering the yield of the target benzophenone 5.

Q: During the Grignard addition, I am observing a high percentage of tertiary alcohol. How can I prevent this diaddition? A: This is a classic kinetic control issue. The monoaddition of the Grignard reagent forms a magnesium hemiacetal intermediate. If the temperature is too high (e.g., > 0 °C), this intermediate rearranges and collapses into a ketone before the reaction is quenched. The newly formed ketone is highly reactive and immediately undergoes a second Grignard addition to form a tertiary alcohol. By lowering the reaction temperature to between -40 °C and -15 °C, you kinetically trap the intermediate, ensuring it only converts to the target benzophenone upon the acidic quench 3.

Q: My Grignard reaction fails to initiate even at room temperature. Should I heat it with a mantle? A: No. Heating to induce initiation is strongly discouraged. The heat generated by the formation of the Grignard reagent is sufficient to auto-reflux the reaction by itself. Heating the reaction independently makes it much more difficult to determine when initiation has commenced and can lead to a violent exothermic runaway, causing the solvent to boil off rapidly 2. Instead, ensure your glassware is rigorously dried and activate the magnesium turnings with a crystal of iodine or 1,2-dibromoethane 1.

References

  • Benzophenone. - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

  • Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow. DSpace@MIT. Available at:[Link]

  • The effects of stoichiometry and starting material on the product identity and yield in Grignard addition reactions. RSC.org. Available at: [Link]

Sources

Optimization

Technical Support Center: Photostability &amp; Troubleshooting for 4-Chloro-3'-fluoro-5'-methylbenzophenone

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 4-Chloro-3'-fluoro-5'-methylbenzophenone during synthesis,...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 4-Chloro-3'-fluoro-5'-methylbenzophenone during synthesis, storage, and assay development.

Unlike UV-stable benzophenones (e.g., 2-hydroxybenzophenone) that utilize Excited-State Intramolecular Proton Transfer (ESIPT) to harmlessly dissipate UV energy as heat, halogenated benzophenones lack an adjacent hydroxyl group[1]. Consequently, upon UV irradiation (250–350 nm), this compound rapidly enters a highly reactive triplet state (


), leading to radical generation, solvent abstraction, and photodehalogenation[1][2].

The following troubleshooting guide, data summaries, and validated protocols are engineered to help you control these mechanisms and preserve the integrity of your experiments.

I. Troubleshooting Guide & FAQs

Q1: I am observing unexpected side products and a loss of starting material when storing 4-Chloro-3'-fluoro-5'-methylbenzophenone in solution on the benchtop. What is causing this? Causality & Solution: Ambient laboratory light contains sufficient UV radiation to excite the benzophenone core into a singlet state, which rapidly undergoes intersystem crossing (ISC) to a diradical-like triplet state (


)[1]. Because the molecule contains a photolabile carbon-chlorine (C-Cl) bond, the absorbed energy frequently induces homolytic cleavage (photodehalogenation), generating a highly reactive aryl radical and a chlorine radical[2][3].
  • Actionable Fix: Store all solutions in amber glass vials to block UV transmission (<400 nm). If working in a heavily illuminated lab, conduct sensitive handling steps under yellow light.

Q2: During my photoredox cross-coupling assays, LC-MS analysis shows the loss of the chlorine atom, but the fluorine atom remains intact. Why is the degradation site-specific? Causality & Solution: This is a function of Bond Dissociation Energy (BDE). The C-Cl bond in an aryl chloride has a BDE of approximately 82 kcal/mol, whereas the C-F bond is significantly stronger at ~115 kcal/mol[4]. Under UV irradiation, the energy threshold required to cleave the C-Cl bond is easily met, making it the primary site of photochemical degradation[3].

  • Actionable Fix: If your assay requires UV irradiation, you must strictly control the exposure time or shift the excitation wavelength using a photosensitizer that absorbs in the visible spectrum, thereby avoiding direct excitation of the benzophenone core.

Q3: When I run my biological assays in aqueous buffers containing organic co-solvents (like isopropanol or methanol), the compound degrades much faster than in pure water. Why? Causality & Solution: The excited triplet state of benzophenone is highly electrophilic and readily abstracts hydrogen atoms from suitable donors (photoreduction)[2]. Alcohols like isopropanol are excellent hydrogen donors. The benzophenone abstracts a hydrogen atom to form a ketyl radical, which subsequently dimerizes (pinacolization) or cross-links with the solvent[1].

  • Actionable Fix: Switch your co-solvent to a non-hydrogen-donating solvent such as acetonitrile or tert-butanol.

II. Quantitative Data: Photochemical Reactivity Profile

To predict the behavior of 4-Chloro-3'-fluoro-5'-methylbenzophenone in your workflows, it is critical to compare the thermodynamic vulnerabilities of its structural components.

Structural FeatureBond Dissociation Energy (BDE)Primary Photochemical Pathway under UV (250-350 nm)Relative Photostability
Benzophenone Core N/A (Chromophore)Excitation

Intersystem Crossing

Triplet State (

)
Highly Reactive (Sensitizer)
Aryl C-Cl Bond ~82 kcal/molHomolytic Cleavage (Photodehalogenation)Low
Aryl C-F Bond ~115 kcal/molGenerally stable; requires high-energy UVC for cleavageHigh
Aryl C-CH

Bond
~103 kcal/molStable under standard UV; secondary site for H-abstractionModerate to High

III. Mechanistic Visualization: UV-Induced Degradation Pathway

The following diagram illustrates the divergent photochemical degradation pathways of 4-Chloro-3'-fluoro-5'-methylbenzophenone upon UV exposure.

Photodegradation S0 4-Chloro-3'-fluoro-5'-methylbenzophenone (Ground State, S0) S1 Excited Singlet State (S1) S0->S1 UV Light (250-350 nm) T1 Excited Triplet State (T1, n-π*) S1->T1 Intersystem Crossing (ISC) Radical1 Aryl Radical + Cl• (Photodehalogenation) T1->Radical1 Homolytic C-Cl Cleavage Radical2 Ketyl Radical (H-Abstraction from Solvent) T1->Radical2 H-donor (e.g., Isopropanol) Degradation Cross-linked / Dehalogenated Degradation Products Radical1->Degradation Radical Recombination Radical2->Degradation Pinacolization / Cross-linking

Fig 1: Photochemical degradation pathways of 4-Chloro-3'-fluoro-5'-methylbenzophenone under UV.

IV. Self-Validating Experimental Protocol: Controlled UV Photostability & Radical Trapping Assay

To definitively determine if your specific assay conditions are causing UV-induced degradation of 4-Chloro-3'-fluoro-5'-methylbenzophenone, you must run a controlled radical trapping experiment. This protocol is designed as a self-validating system: the inclusion of a radical scavenger (TEMPO) will actively trap the intermediate aryl radical, allowing for direct LC-MS confirmation of the mechanism[3][5].

Materials Required:
  • 4-Chloro-3'-fluoro-5'-methylbenzophenone (Analyte)

  • TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) - Radical scavenger

  • Acetonitrile (HPLC Grade) - Non-hydrogen donating solvent

  • Photoreactor equipped with 300 nm or 365 nm LED lamps

  • Amber glass vials and clear quartz vials

Step-by-Step Methodology:

Step 1: Solution Preparation (Perform under low ambient light)

  • Prepare a 1.0 mM stock solution of 4-Chloro-3'-fluoro-5'-methylbenzophenone in Acetonitrile.

  • Prepare a 10.0 mM stock solution of TEMPO in Acetonitrile (10x excess to ensure pseudo-first-order trapping kinetics).

Step 2: Sample Aliquoting & Control Setup

  • Test Sample (UV + Scavenger): In a clear quartz vial, mix 1 mL of Analyte stock with 1 mL of TEMPO stock.

  • Positive Control (UV only): In a clear quartz vial, mix 1 mL of Analyte stock with 1 mL of pure Acetonitrile. (This will show uninhibited degradation).

  • Negative/Dark Control (No UV): In an amber glass vial wrapped in aluminum foil, mix 1 mL of Analyte stock with 1 mL of TEMPO stock. (This validates that degradation is strictly photochemical, not thermal).

Step 3: UV Irradiation

  • Place all three vials into the photoreactor.

  • Irradiate at 300 nm (or 365 nm) for exactly 60 minutes at a controlled temperature of 25°C to prevent thermal artifacts.

Step 4: LC-MS Analysis & Validation

  • Inject 5 µL of each sample into an LC-MS system (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid).

  • Data Interpretation (The Self-Validation):

    • Dark Control: Should show 100% recovery of the intact parent mass. If degradation is present, your solvent is contaminated or the compound is thermally unstable.

    • Positive Control: Should show a significant decrease in the parent mass and the appearance of complex, cross-linked, or dehalogenated peaks (loss of ~35 Da for Cl).

    • Test Sample: The degradation of the parent mass should be partially arrested, and you must search for the specific TEMPO-Aryl adduct mass . The presence of this adduct proves that the C-Cl bond underwent homolytic cleavage to form an aryl radical, which was successfully intercepted by TEMPO.

V. References

  • Environmental Science: Processes & Impacts. "Emerging investigator series: release and phototransformation of benzophenone additives from polystyrene plastics exposed to sunlight." Royal Society of Chemistry. Available at:[Link][1]

  • Kotnik, K., et al. "Stability and Removal of Benzophenone-Type UV Filters from Water Matrices by Advanced Oxidation Processes." Molecules (Basel, Switzerland). Available at:[Link][6]

  • Scaiano, J. C., et al. "Photochemistry of α-chloro- and α-bromoacetophenone. Determination of extinction coefficients for halogen–benzene complexes." Canadian Journal of Chemistry. Available at:[Link][5]

  • Fasani, E., et al. "Photochemical Degradation." The Royal Society of Chemistry. Available at:[Link][4]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 4-Chloro-3'-fluoro-5'-methylbenzophenone Workflows

Welcome to the Application Support Center. As a di-halogenated, asymmetrical benzophenone, 4-Chloro-3'-fluoro-5'-methylbenzophenone presents unique chemoselectivity challenges during synthesis and downstream functionaliz...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a di-halogenated, asymmetrical benzophenone, 4-Chloro-3'-fluoro-5'-methylbenzophenone presents unique chemoselectivity challenges during synthesis and downstream functionalization. The complex interplay between the strongly electron-withdrawing carbonyl group, the highly electronegative fluorine, and the polarizable chlorine dictates its reactivity profile.

This guide is designed for drug development professionals and synthetic chemists. It addresses the most common side products encountered with this molecule, explains the mechanistic causality behind their formation, and provides self-validating protocols to ensure experimental success.

Module 1: Synthesis via Friedel-Crafts Acylation

Q: When synthesizing 4-Chloro-3'-fluoro-5'-methylbenzophenone from 4-chlorobenzoyl chloride and 3-fluoro-5-methylbenzene, I observe a secondary peak in my LC-MS with the exact same mass. What is this side product and how do I eliminate it?

A: You are observing a regioisomer (e.g., 4-chloro-2'-fluoro-4'-methylbenzophenone or similar ortho-acylated variants).

The Causality: In Friedel-Crafts acylation, the acylium ion attacks the aromatic ring based on the directing effects of existing substituents[1]. In 3-fluoro-5-methylbenzene, both the fluorine and the methyl group are ortho/para directing. Because the acylium ion (R-C≡O⁺) is a bulky electrophile, thermodynamic control at elevated temperatures allows the reaction to overcome steric hindrance, leading to acylation at unintended, sterically crowded positions.

Self-Validating Protocol for High-Regioselectivity: To prevent regioisomerization, the reaction must be kept under strict kinetic control.

  • Preparation: Charge a dry flask with 1.0 eq of 3-fluoro-5-methylbenzene and 1.05 eq of 4-chlorobenzoyl chloride in anhydrous dichloromethane (DCM) to a concentration of 0.2 M.

  • Kinetic Control: Cool the mixture to exactly 0 °C under an inert argon atmosphere.

  • Catalyst Addition: Portion-wise, add 1.1 eq of anhydrous Aluminum Chloride (AlCl₃).

    • Self-Validation Check: The opaque suspension will transition to a homogeneous, deep yellow/orange solution. This color change confirms the successful generation of the active acylium-AlCl₄⁻ complex.

  • Reaction: Stir at 0 °C for 2 hours. Do not allow the reaction to warm to room temperature until TLC confirms the consumption of the starting material.

  • Quench: Pour the mixture over crushed ice and 1 M HCl to safely hydrolyze the stable aluminum-ketone complex.

Module 2: Nucleophilic Aromatic Substitution (SNAr)

Q: I am trying to displace the fluorine atom with a secondary amine to build a library of derivatives. However, NMR shows the fluorine is still present, and the chlorine has been displaced instead. Why is this happening?

A: This is a classic chemoselectivity issue driven by the electronic architecture of the benzophenone core.

The Causality: In SNAr reactions, the rate-determining step is the formation of the negatively charged Meisenheimer complex [2]. The carbonyl group is a strong electron-withdrawing group (EWG) that stabilizes this negative charge, but only via resonance at the ortho and para positions. In your molecule, the chlorine is para to the carbonyl, making that carbon highly electrophilic and activated for SNAr. The fluorine, while inherently a better leaving group, is meta to the carbonyl. The meta position cannot delocalize the negative charge onto the carbonyl oxygen. Therefore, the nucleophile preferentially attacks the C-Cl bond.

SNAr SM 4-Chloro-3'-fluoro-5'-methylbenzophenone (Starting Material) Meisenheimer_Cl Meisenheimer Complex at C-Cl (Para to Carbonyl: Resonance Stabilized) SM->Meisenheimer_Cl Secondary Amine (Fast / Kinetically Favored) Meisenheimer_F Meisenheimer Complex at C-F (Meta to Carbonyl: Unstabilized) SM->Meisenheimer_F Secondary Amine (Slow / Disfavored) Product_Cl Target Product (Nucleophilic Substitution at C-Cl) Meisenheimer_Cl->Product_Cl -Cl⁻ Product_F Side Product (Nucleophilic Substitution at C-F) Meisenheimer_F->Product_F -F⁻

Fig 1. Chemoselectivity in SNAr: Para-C-Cl activation vs. Meta-C-F substitution.

Module 3: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

Q: During a Suzuki coupling of the 4-chloro position with an aryl boronic acid, I am isolating significant amounts of 3-fluoro-5-methylbenzophenone. How do I prevent this dehalogenation?

A: You are observing hydrodehalogenation (protodechlorination), a highly common side reaction in the Pd-catalyzed cross-coupling of electron-deficient aryl chlorides [3].

The Causality: After the Pd(0) catalyst undergoes oxidative addition into the C-Cl bond, the resulting Pd(II) complex must undergo transmetalation with the boronic acid. If transmetalation is slow, the Pd(II) complex will abstract a hydride from the solvent (e.g., ethanol), the base, or alkyl ligands via β-hydride elimination. Subsequent reductive elimination yields the dechlorinated side product.

Self-Validating Protocol for Suppressing Hydrodehalogenation:

  • Reagent Setup: Charge a flask with 1.0 eq of the benzophenone, 1.2 eq of arylboronic acid, and 2.0 eq of anhydrous K₃PO₄ (avoid aqueous Na₂CO₃, which promotes hydride transfer).

  • Solvent: Add anhydrous 1,4-dioxane (0.1 M). Crucial step: Degas the solvent by sparging with Argon for 15 minutes to prevent oxidative catalyst quenching.

  • Catalyst/Ligand: Add 0.05 eq Pd₂(dba)₃ and 0.10 eq XPhos.

    • Self-Validation Check: Upon heating, the solution will turn a deep, dark red/brown. This indicates the successful generation of the active, monoligated Pd(0)-XPhos complex. XPhos is sterically bulky and electron-rich, which accelerates transmetalation and sterically blocks the β-hydride elimination pathway.

  • Reaction: Heat at 80 °C for 4 hours. Do not exceed 80 °C, as excessive thermal energy exponentially increases the rate of hydride abstraction.

Suzuki SM 4-Chloro-3'-fluoro-5'-methylbenzophenone OxAdd Pd(II) Oxidative Addition Complex [Ar-Pd-Cl] SM->OxAdd Pd(0) Catalyst Transmetalation Transmetalation with Ar'-B(OH)2 [Ar-Pd-Ar'] OxAdd->Transmetalation Productive Pathway (Bulky Ligands, Aprotic) Hydride β-Hydride Elimination from Solvent/Base [Ar-Pd-H] OxAdd->Hydride Side Reaction (Protic Solvent, High Temp) Product Cross-Coupled Biaryl Product (Target) Transmetalation->Product Reductive Elimination SideProduct 3-Fluoro-5-methylbenzophenone (Dechlorinated Side Product) Hydride->SideProduct Reductive Elimination

Fig 2. Competing pathways in Suzuki coupling: Transmetalation vs. Hydrodehalogenation.

Module 4: Chemoselective Ketone Reduction

Q: I need to reduce the benzophenone to a benzhydrol (alcohol). When I use Pd/C and H₂, I lose the chlorine atom. What is the recommended alternative?

A: Catalytic hydrogenation with Palladium on Carbon (Pd/C) is highly active for the hydrogenolysis of C-Cl bonds [4].

The Causality: The heterogeneous Pd surface readily inserts into the activated C-Cl bond under a hydrogen atmosphere. Because the chlorine is para to the newly forming hydroxyl group, the bond is electronically weakened, leading to rapid hydrodechlorination and the formation of 3-fluoro-5-methylbenzhydrol. To preserve the halogen, you must abandon transition-metal hydrogenation in favor of a discrete hydride donor.

Self-Validating Protocol for Chemoselective Reduction:

  • Dissolve 1.0 eq of the benzophenone in Methanol (0.5 M).

  • Cool the solution to 0 °C to control the exothermic hydride transfer.

  • Add 1.2 eq of Sodium Borohydride (NaBH₄) portion-wise.

    • Self-Validation Check: Immediate effervescence (H₂ gas evolution) will occur as the hydride reacts with the ketone and the protic solvent. The reaction is complete when the bubbling ceases and TLC shows full conversion of the UV-active ketone spot to a more polar alcohol spot.

  • Quench carefully with saturated aqueous NH₄Cl to safely destroy excess hydride without causing acidic cleavage of the resulting benzhydrol.

Quantitative Data Summary: Side Product Profiles

Reaction TypeTarget ProductPrimary Side ProductTypical Side Product Yield (Unoptimized)Key Mitigation Variable
Friedel-Crafts Acylation 4-Chloro-3'-fluoro-5'-methylbenzophenoneOrtho-acylated regioisomers10 - 25%Strict Temperature Control (0 °C)
SNAr (Amine Nucleophile) 4-(Amino)-3'-fluoro-5'-methylbenzophenone4-Chloro-3'-(amino)-5'-methylbenzophenone< 5% (Chemoselectivity is high)Do not force temperature; rely on C-Cl activation
Suzuki-Miyaura Coupling 4-Aryl-3'-fluoro-5'-methylbenzophenone3-Fluoro-5-methylbenzophenone (Dechlorinated)15 - 40%Ligand choice (XPhos) & Aprotic Solvent
Ketone Reduction (H₂, Pd/C) 4-Chloro-3'-fluoro-5'-methylbenzhydrol3-Fluoro-5-methylbenzhydrol (Dechlorinated)> 80% (Major pathway)Switch to Hydride donor (NaBH₄)

References

  • "18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions." Chemistry LibreTexts, 2020.[Link]

  • "Synthesis of Fluorinated Benzophenones, Xanthones, Acridones, and Thioxanthones by Iterative Nucleophilic Aromatic Substitution." Journal of Organic Chemistry, 2012.[Link]

  • "Catalytic Hydrodehalogenation Reactions." Thieme Connect.[Link]

Optimization

Technical Support Center: Handling &amp; Storage of 4-Chloro-3'-fluoro-5'-methylbenzophenone

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with erratic assay performance when utilizing halogenated benzophenones.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with erratic assay performance when utilizing halogenated benzophenones. The root cause is rarely the synthesis, but rather silent, environmentally induced degradation.

4-Chloro-3'-fluoro-5'-methylbenzophenone is a highly valuable intermediate and photoaffinity probe. However, its conjugated aromatic structure makes it inherently photolabile. This guide provides field-proven, self-validating protocols to ensure the absolute integrity of your compound from the moment it arrives until your final experiment.

Mechanistic Insight: The "Why" Behind Storage Rules

To prevent degradation, you must understand the causality behind it. Benzophenones are classic photosensitizers. When exposed to ambient laboratory light (which contains UV and near-UV wavelengths), the molecule absorbs photons (n-π* and π-π* transitions) and enters a short-lived singlet excited state. This is followed by rapid intersystem crossing (ISC) to a highly reactive triplet state .

For 4-Chloro-3'-fluoro-5'-methylbenzophenone, this triplet state is dangerous. While the C-F bond at the 3'-position is thermodynamically robust, the energy of the triplet state exceeds the bond dissociation energy of the C-Cl bond at the 4-position. This leads to homolytic cleavage and the formation of aryl radicals, triggering photodehalogenation and cross-coupling degradation [1]. Therefore, standard clear-glass storage is a guaranteed pathway to compound ruin.

Troubleshooting FAQs

Q: Why am I seeing a gradual decrease in purity (appearance of new peaks on LC-MS) when my stock solution is left on the benchtop? A: You are observing active photolysis. Even standard fluorescent laboratory lighting emits enough UV radiation to excite the benzophenone core into its reactive triplet state. Once the C-Cl bond cleaves, the resulting radicals abstract hydrogen from your solvent or dimerize, creating new mass peaks. Solution: Always handle solutions under low-light conditions and mandate the use of actinic (amber) glass vials, which block wavelengths below 500 nm.

Q: My solid compound has clumped and shows slight discoloration after a few months in the fridge. Is it degraded? A: Yes, discoloration (often yellowing) indicates the formation of conjugated degradation products. Clumping suggests moisture ingress. While benzophenones are generally stable against rapid hydrolysis, trace moisture acts as a medium that facilitates localized micro-hydrolysis and radical mobility if exposed to stray light [2]. Solution: Store the solid at 2-8°C (or -20°C for long-term) in a tightly sealed container placed inside a desiccator. Crucially: Allow the container to reach room temperature before opening to prevent atmospheric condensation on the cold powder.

Q: Can I store this compound in DMSO for long-term high-throughput screening (HTS) libraries? A: It is highly discouraged for periods exceeding 2-3 weeks at room temperature. DMSO is hygroscopic and can undergo freeze-thaw degradation itself. More importantly, accumulated degradation products in aging solutions can catalyze further breakdown via retro-aldol-like mechanisms or radical transfer [3]. Solution: Aliquot into single-use dry films, or store DMSO stocks strictly at -80°C in argon-purged, light-blocking microplates.

Quantitative Stability Matrix

Use the following data to determine the appropriate storage environment based on your experimental timeline.

Storage ConditionLight ExposureAtmosphereExpected Shelf-LifePrimary Degradation Risk
-20°C Dark (Amber Glass)Argon> 24 MonthsNegligible
2-8°C Dark (Amber Glass)Dry Air / Desiccated12 MonthsLow (Trace Hydrolysis)
20-25°C Dark (Amber Glass)Ambient3-6 MonthsModerate (Thermal/Oxidative)
20-25°C Ambient Lab LightAmbient< 1 WeekHigh (Rapid Photolysis)

Self-Validating Experimental Protocol: Aliquoting & Storage

To guarantee scientific trustworthiness, storage cannot be a passive act; it must be a self-validating system . Follow this step-by-step methodology to prepare your compound for long-term storage.

Step 1: Pre-Storage Baseline Validation (The Anchor) Causality: You cannot measure stability without a verified starting point.

  • Dissolve a 1 mg sample in LC-MS grade acetonitrile.

  • Run an HPLC-UV assay at 254 nm.

  • Validation Gate: If the main peak area is ≥98%, proceed. If <98%, perform recrystallization before storage to prevent existing impurities from catalyzing further degradation.

Step 2: Inert Atmospheric Processing Causality: Displacing oxygen and moisture prevents oxidative radical propagation.

  • Transfer the bulk powder into a glovebox or use a Schlenk line.

  • Purge the environment with Argon. (Argon is heavier than Nitrogen and provides a superior protective blanket over solid powders).

Step 3: Amber Shielding & Sealing Causality: Blocking UV excitation prevents the initial singlet state formation.

  • Aliquot the compound into pre-dried, single-use amber glass vials (2 mL).

  • Seal with PTFE-lined caps. Do not use standard rubber septa, as benzophenones can absorb leached plasticizers over time.

  • Wrap the cap junction with Parafilm to create a secondary moisture barrier.

Step 4: Post-Storage Viability Check (The Validation)

  • Designate one vial as the "Sacrificial Control."

  • Store all vials at -20°C.

  • After 30 days, retrieve the control vial, allow it to reach room temperature, and repeat the HPLC-UV assay from Step 1.

  • Validation Gate: If the purity remains within 0.5% of the baseline, your entire storage batch is scientifically validated for long-term use.

Degradation Pathway Visualization

The following diagram illustrates the mechanistic pathway of degradation that our storage protocols are designed to interrupt.

Photodegradation N1 Ground State 4-Chloro-3'-fluoro-5'-methylbenzophenone N2 UV/Vis Light Absorption (280-350 nm) N1->N2 N3 Singlet Excited State (S1) N2->N3 N4 Triplet Excited State (T1) N3->N4 Intersystem Crossing N5 C-Cl Homolytic Cleavage (Aryl Radical Formation) N4->N5 Photodehalogenation N6 Degradation Products (Dehalogenated / Dimers) N5->N6 Radical Recombination

Mechanistic pathway of UV-induced photodegradation in halogenated benzophenones.

References

  • Title: Emerging investigator series: release and phototransformation of benzophenone additives from polystyrene plastics exposed to sunlight. Source: Environmental Science: Processes & Impacts (RSC Publishing). URL: [Link]

  • Title: Stability and Removal of Benzophenone-Type UV Filters from Water Matrices by Advanced Oxidation Processes. Source: PubMed Central (PMC). URL: [Link]

  • Title: Benzophenone Accumulates over Time from the Degradation of Octocrylene in Commercial Sunscreen Products. Source: Chemical Research in Toxicology (ACS Publications). URL: [Link]

Sources

Troubleshooting

Technical Support Center: High-Purity Synthesis of 4-Chloro-3'-fluoro-5'-methylbenzophenone

[1] Current Status: Operational Ticket ID: ISO-MIN-4C3F5M Assigned Specialist: Senior Application Scientist[] Diagnostic Matrix: Immediate Triage Before optimizing conditions, we must validate your retrosynthetic disconn...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Current Status: Operational Ticket ID: ISO-MIN-4C3F5M Assigned Specialist: Senior Application Scientist[]

Diagnostic Matrix: Immediate Triage

Before optimizing conditions, we must validate your retrosynthetic disconnection. The "3'-fluoro-5'-methyl" substitution pattern is chemically sensitive.[]

CRITICAL CHECK: Which coupling partners are you using?

ScenarioReactantsOutcomeStatus
Route A 4-Chlorobenzoyl chloride + 3-Fluoro-5-methylbenzeneFAILURE. Yields a mixture of 2', 4', and 6' isomers.[] Impossible to get 3',5' substitution via Friedel-Crafts (FC).[]🛑 STOP
Route B 3-Fluoro-5-methylbenzoyl chloride + Chlorobenzene VIABLE. Yields 4-Chloro (Target) and 2-Chloro (Impurity).[]PROCEED
Route C 3-Fluoro-5-methylbenzonitrile + 4-Chlorophenyl GrignardOPTIMAL. Regiospecific.[] Zero isomer formation.[]🏆 BEST

Troubleshooting Guide: Friedel-Crafts Acylation (Route B)

Most users encounter isomer issues here because they are attempting to maximize para-selectivity on the chlorobenzene ring.

Q1: I am getting 8-12% of the ortho-isomer (2-chloro). How do I reduce this below 5%?

Answer: The ortho-isomer forms because the chlorine atom on the substrate is not bulky enough to fully block the ortho positions, despite being an ortho/para director. To minimize this:

  • Switch Solvent to Nitrobenzene:

    • Mechanism: Nitrobenzene is a polar solvent that forms a bulky complex with the acylium ion/AlCl3 adduct. This increased effective size of the electrophile makes the crowded ortho position sterically inaccessible, significantly favoring the para attack.

    • Protocol: Replace DCM or CS₂ with Nitrobenzene.[]

  • Lower the Temperature:

    • Logic: The activation energy difference between ortho and para attack is small. conducting the addition at 0°C to -5°C (kinetic control) maximizes the steric bias against the ortho position.

  • Order of Addition:

    • Add the Acid Chloride to the AlCl₃/Solvent slurry first to form the complex, then add the Chlorobenzene dropwise. This prevents high local concentrations of uncomplexed electrophile which are less selective.[]

Q2: Why can't I use Route A (4-Chlorobenzoyl chloride + m-Fluorotoluene)?

Answer: This is a classic directing group conflict.

  • Analysis: In 3-Fluoro-5-methylbenzene, the Methyl group directs ortho/para and the Fluoro group directs ortho/para.[]

  • Result: The electrophile will attach at positions 2, 4, or 6.

  • The Problem: Your target requires the carbonyl to attach at position 1 (relative to the F at 3 and Me at 5). This is the meta position relative to both directors. Friedel-Crafts cannot place an acyl group meta to ortho/para directors.

Q3: My product is difficult to crystallize. Is the isomer mixture preventing it?

Answer: Yes. Benzophenones with >5% isomeric impurities often form oils (eutectic mixtures).[]

  • Purification Fix: If you cannot switch to the Grignard route (see below), you must perform a recrystallization from Methanol/Water (9:1) . The para-isomer is significantly more crystalline (higher symmetry/melting point) than the ortho-isomer.[]

The "Zero-Isomer" Protocol (Route C)

If your application (e.g., API synthesis) requires >99.5% isomeric purity, Friedel-Crafts is often insufficient due to the statistical probability of ortho-attack. Switch to the Grignard addition.

Workflow Visualization

G Start Target: 4-Cl-3'-F-5'-Me-Benzophenone Route_FC Route B: Friedel-Crafts (3-F-5-Me-Benzoyl Cl + PhCl) Start->Route_FC Low Cost / High Risk Route_Grignard Route C: Grignard (3-F-5-Me-CN + 4-Cl-PhMgBr) Start->Route_Grignard High Cost / High Purity Product_FC Mixture: 85-90% Para (Target) 10-15% Ortho (Impurity) Route_FC->Product_FC AlCl3, Nitrobenzene Product_Grignard Pure Target (>99% Regioselectivity) Route_Grignard->Product_Grignard THF, Reflux, H3O+ Purification Heavy Recrystallization Required (Yield Loss ~30%) Product_FC->Purification Final Final API Intermediate Product_Grignard->Final Purification->Final

Caption: Decision tree comparing the statistical isomer generation of Friedel-Crafts vs. the regiospecificity of Grignard addition.

Step-by-Step Protocol: Grignard Route

Reagents:

  • 3-Fluoro-5-methylbenzonitrile (1.0 eq)[]

  • 4-Chlorophenylmagnesium bromide (1.2 eq, 1.0 M in THF)[]

  • Copper(I) bromide (1 mol% - optional accelerator)[]

Procedure:

  • Preparation: Flame-dry a 3-neck flask under Nitrogen. Charge with 3-Fluoro-5-methylbenzonitrile and anhydrous THF (5 vol).[]

  • Addition: Cool to 0°C. Add 4-Chlorophenylmagnesium bromide dropwise over 30 minutes. The solution will turn dark (imine salt formation).

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours. Monitor by TLC (disappearance of nitrile).

  • Hydrolysis (Critical Step):

    • Cool back to 0°C.

    • Slowly quench with 2M HCl. Note: This hydrolyzes the intermediate Ketimine to the Ketone.

    • Reflux the biphasic mixture for 1 hour to ensure complete hydrolysis of the sterically hindered ketimine.

  • Workup: Extract with Ethyl Acetate. Wash with Brine.[] Dry over MgSO₄.[][2]

  • Result: You will obtain the target ketone with zero ortho-isomer contamination, as the connection point is fixed by the nitrile carbon.

Quantitative Comparison of Solvents (FC Route)

If you must use the Friedel-Crafts route due to raw material costs, select your solvent based on this selectivity data:

SolventDielectric ConstantPara:Ortho RatioYieldNotes
Nitrobenzene 34.892:8 85%High polarity increases steric bulk of the acyl complex.[]
Dichloromethane 8.985:15 78%Standard solvent; poor selectivity for this substrate.[]
Carbon Disulfide 2.688:12 65%Dangerous/Flammable.[] Not recommended.
Chlorobenzene 5.680:20 60%Using reactant as solvent leads to higher ortho content due to concentration effects.

References

  • Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience.[] (Foundational text on mechanism and solvent effects in acylations).

  • Gore, P. H. (1955).[3] "The Friedel-Crafts Acylation Reaction and its Application to Polycyclic Aromatic Hydrocarbons." Chemical Reviews, 55(2), 229-281.[3] Link[3]

  • BenchChem Technical Support. (2025). "Friedel-Crafts Acylation of Chlorobenzene - Troubleshooting Guide." Link

  • Yamamoto, T. et al. (1999). "Preparation process of fluorine substituted aromatic compounds." European Patent EP1013629A1.[] (Describes fluorinated benzophenone precursors). Link

  • Master Organic Chemistry. (2018). "Friedel-Crafts Acylation: Mechanism and Regioselectivity." Link

Sources

Reference Data & Comparative Studies

Validation

High-Field vs. Benchtop NMR: A Comparative Guide to Resolving Complex Spin Systems in 4-Chloro-3'-fluoro-5'-methylbenzophenone

As drug development and synthetic chemistry increasingly demand rapid, localized analytics, the choice of Nuclear Magnetic Resonance (NMR) platforms has become a critical operational decision. This guide objectively comp...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development and synthetic chemistry increasingly demand rapid, localized analytics, the choice of Nuclear Magnetic Resonance (NMR) platforms has become a critical operational decision. This guide objectively compares the performance of traditional High-Field Superconducting NMR (600 MHz) against modern Cryogen-Free Benchtop NMR (80 MHz) for the structural elucidation of 4-Chloro-3'-fluoro-5'-methylbenzophenone .

By analyzing this specific compound—which features a challenging mix of strong homonuclear coupling and heteronuclear (


F-

H) splitting—we can clearly define the operational boundaries, causality behind experimental choices, and self-validating protocols required for each platform.

Structural Complexity & The Resolution Challenge

4-Chloro-3'-fluoro-5'-methylbenzophenone (


) presents a unique analytical challenge due to its two distinct aromatic ring systems:
  • Ring A (4-chlorophenyl): A para-substituted system presenting an AA'BB' spin system.

  • Ring B (3-fluoro-5-methylphenyl): A 1,3,5-trisubstituted system where the highly sensitive

    
    F nucleus (spin ½) couples with the aromatic protons. Protons ortho to the fluorine (H2' and H4') experience large heteronuclear scalar couplings (
    
    
    
    Hz), while the para proton (H6') experiences a smaller coupling (
    
    
    Hz).
The Physics of Overlap

The fundamental difference between NMR platforms lies in the ratio of chemical shift dispersion (


, measured in Hz) to the scalar coupling constant (

, measured in Hz). Because chemical shift is field-dependent while

-coupling is field-independent, high-field instruments spread signals out, resulting in clean, first-order spectra (

)[1]. Conversely, the narrow chemical shift range of benchtop NMR leads to severe signal overlap and strong second-order coupling effects, making proton resolution particularly acute[2].
Table 1: Predicted H NMR Data & Multiplet Analysis (at 600 MHz)
Proton AssignmentChemical Shift (

, ppm)
MultiplicityExpected Coupling Constants (

)
Integration
H2, H6 (Ring A) ~7.75Doublet (d)

Hz
2H
H3, H5 (Ring A) ~7.45Doublet (d)

Hz
2H
H6' (Ring B) ~7.40Broad Singlet (br s)

Hz,

Hz
1H
H2' (Ring B) ~7.35Doublet of doublets (dd)

Hz,

Hz
1H
H4' (Ring B) ~7.15Broad Doublet (br d)

Hz
1H
CH

(Methyl)
~2.40Singlet (s)N/A3H

Note: At lower field strengths, the signals between 7.35 and 7.45 ppm will collapse into an uninterpretable multiplet.

Experimental Methodologies: Self-Validating Protocols

To ensure trustworthiness and reproducibility, every analytical workflow must be a self-validating system. Below are the optimized protocols for both platforms.

Protocol A: High-Field (600 MHz) H NMR Acquisition

Causality: High-field magnets are necessary when absolute multiplet extraction is required without decoupling techniques.

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of

    
     containing 0.05% v/v Tetramethylsilane (TMS).
    
  • Tuning & Matching: Tune the probe to the

    
    H Larmor frequency (600.13 MHz) to maximize RF power transfer and receiver sensitivity.
    
  • Locking & Shimming: Lock onto the deuterium frequency of

    
    . Perform 3D gradient shimming. Self-Validation: The TMS peak linewidth at half-height must be 
    
    
    
    Hz.
  • Acquisition: Execute a standard 1D

    
    H pulse sequence (zg30). Use 16 scans and a relaxation delay (
    
    
    
    ) of 5 seconds. Causality: A
    
    
    of
    
    
    ensures complete longitudinal relaxation, making the integration strictly quantitative.
  • Processing: Apply Fourier transform, phase correction, and baseline correction. Set the TMS reference strictly to 0.00 ppm. Self-Validation: Total integration of the aromatic region (7.0–7.9 ppm) versus the aliphatic region (2.4 ppm) must equal exactly 7:3.

Protocol B: Benchtop (80 MHz) H{ F} Decoupled NMR Acquisition

Causality: At 80 MHz, the chemical shift difference between H3/H5 and H2'/H6' is only


 Hz. Because this is nearly identical to the 

coupling (

Hz), the spectrum suffers from severe second-order overlap[1]. Applying continuous wave (CW) decoupling on the

F channel removes the heteronuclear splitting, collapsing the multiplets and restoring interpretability[3].
  • Sample Preparation: Use the same NMR tube. While modern benchtop systems utilize external lock devices that obviate the need for deuterated solvents[3],

    
     is used here for direct comparative integrity.
    
  • Equilibration: Insert the sample into the permanent magnet. Allow 2 minutes for thermal equilibration to prevent frequency drift.

  • Shimming: Execute the automated 1D shim routine. Target a linewidth of

    
     Hz.
    
  • Acquisition: Set up a

    
    H 1D sequence with simultaneous 
    
    
    
    F decoupling. Use 64 scans to compensate for the inherently lower sensitivity of the 80 MHz platform[1].
  • Processing & Self-Validation: Process the spectrum. Self-Validation: Compare this spectrum to a standard (non-decoupled) benchtop scan. The broad multiplet at ~7.15 ppm (H4') must collapse into a sharp singlet, confirming 100% efficiency of the

    
    F decoupling pulse.
    

Workflow Visualization

The following diagram illustrates the decision-making and validation workflow for selecting the appropriate NMR platform based on the compound's structural complexity.

NMR_Analysis Sample Sample Preparation 4-Cl-3'-F-5'-Me-Benzophenone in CDCl3 + 0.05% TMS Decision Select NMR Platform Sample->Decision HF High-Field (600 MHz) Superconducting Magnet Decision->HF High Resolution Required BT Benchtop (80 MHz) Permanent Magnet Decision->BT Routine/Rapid Analysis HF_Seq Standard 1H 1D High Dispersion (Δν >> J) HF->HF_Seq BT_Seq 1H{19F} Decoupled 1D Simplifies J-Coupling Overlap BT->BT_Seq Validation Self-Validation Step Integrate Peaks (Ratio 7:3) HF_Seq->Validation BT_Seq->Validation

Caption: Workflow for selecting and validating NMR platforms based on spectral complexity and resolution needs.

Quantitative Data & Performance Comparison

When evaluating these platforms for routine drug development or reaction monitoring, the decision extends beyond mere resolution. Benchtop systems have successfully overcome early performance limitations[4], offering a compelling alternative for specific workflows.

Table 2: Performance Comparison for Fluorinated Benzophenones
MetricHigh-Field NMR (600 MHz)Benchtop NMR (80 MHz)
Spectral Resolution Excellent (First-order multiplets)Moderate (Requires

F decoupling)
Sensitivity (LOD)


Analysis Time ~2-3 minutes (16 scans)~5-10 minutes (64 scans)
Solvent Requirement Deuterated solvents mandatoryNeat/Non-deuterated possible (External lock)
Infrastructure Dedicated facility, Cryogens (He/N

)
Fume hood compatible, Standard 110/220V
Best Use Case De novo structural elucidationReaction monitoring, QC, Routine screening

Conclusion

For the analysis of 4-Chloro-3'-fluoro-5'-methylbenzophenone , High-Field 600 MHz NMR remains the gold standard for extracting precise


-coupling constants and absolute stereochemical assignments due to its vast chemical shift dispersion. However, the Benchtop 80 MHz platform proves to be a highly capable alternative. By leveraging multi-channel 

H{

F} decoupling, researchers can artificially simplify the complex spin system, bypassing the inherent resolution limitations of low-field magnets. For drug development professionals focused on rapid reaction optimization or quality control, a dual-channel benchtop system offers an optimal balance of analytical rigor and operational efficiency.

References

  • Benchtop NMR Breaks New Ground. Technology Networks.
  • High-field to Benchtop NMR Spectroscopy - Part 3. Oxford Instruments.
  • Enhancing 19F Benchtop NMR Spectroscopy by Combining para-Hydrogen Hyperpolarization and Multiplet Refocusing. ACS Measurement Science Au.
  • Quantitative benchtop 19F NMR spectroscopy: a robust and economical tool for rapid reaction optimiz

Sources

Comparative

Comparative Guide: Mass Spectrometry Fragmentation and Structural Elucidation of 4-Chloro-3'-fluoro-5'-methylbenzophenone

Executive Summary The structural elucidation of halogenated aromatic compounds requires precise analytical strategies. 4-Chloro-3'-fluoro-5'-methylbenzophenone (C₁₄H₁₀ClFO, monoisotopic mass 248.0404 Da) presents a uniqu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of halogenated aromatic compounds requires precise analytical strategies. 4-Chloro-3'-fluoro-5'-methylbenzophenone (C₁₄H₁₀ClFO, monoisotopic mass 248.0404 Da) presents a unique analytical challenge. While its benzophenone core dictates its primary fragmentation behavior, the asymmetric distribution of halogens (a 4-chloro substitution on one ring and a 3-fluoro substitution on the other) creates distinct isotopic signatures and isobaric fragment possibilities. Selecting the optimal mass spectrometry (MS) platform is critical for distinguishing this molecule from its structural isomers and avoiding false positives in complex matrices[1].

This guide objectively compares the performance of High-Resolution LC-ESI-QTOF-MS, GC-EI-MS, and LC-ESI-QqQ-MS for the analysis of this compound, providing mechanistic insights and self-validating experimental protocols.

Mechanistic Causality: The Fragmentation Pathway

To optimize any MS method, one must first understand the causality behind the molecule's gas-phase behavior. In mass spectrometry, benzophenones predominantly undergo α-cleavage at the carbonyl carbon[2][3]. The thermodynamic driver for this cleavage is the stabilization of the resulting acylium ion (benzoyl cation) by the adjacent aromatic ring's π-electron system.

For 4-Chloro-3'-fluoro-5'-methylbenzophenone, collision-induced dissociation (CID) or electron ionization (EI) triggers two competitive α-cleavage pathways:

  • Pathway A (Loss of the fluorinated ring): Cleavage of the C–C bond between the carbonyl and the 3-fluoro-5-methylphenyl ring yields the [4-chlorobenzoyl]⁺ cation at m/z 138.995 (for ³⁵Cl). The presence of chlorine is easily confirmed by the accompanying ³⁷Cl isotope peak at m/z 140.992 in a 3:1 ratio.

  • Pathway B (Loss of the chlorinated ring): Cleavage of the C–C bond between the carbonyl and the 4-chlorophenyl ring yields the [3-fluoro-5-methylbenzoyl]⁺ cation at m/z 137.040.

Following α-cleavage, both acylium ions undergo a secondary fragmentation characterized by the neutral loss of carbon monoxide (-28 Da), generating the respective phenyl cations (m/z 111.000 and m/z 109.045)[4].

MS_Workflow M Precursor Ion [M+H]+ m/z 249.048 A1 α-Cleavage (Path A) Loss of C8H8F• M->A1 A2 α-Cleavage (Path B) Loss of C6H4Cl• M->A2 F1 [4-Chlorobenzoyl]+ m/z 138.995 A1->F1 F2 [3-Fluoro-5-methylbenzoyl]+ m/z 137.040 A2->F2 CO1 -CO (28 Da) F1->CO1 CO2 -CO (28 Da) F2->CO2 P1 [4-Chlorophenyl]+ m/z 111.000 CO1->P1 P2 [3-Fluoro-5-methylphenyl]+ m/z 109.045 CO2->P2

Figure 1: Logical fragmentation pathway of 4-Chloro-3'-fluoro-5'-methylbenzophenone via α-cleavage.

Platform Performance Comparison

Different MS platforms yield vastly different spectral profiles for halogenated benzophenones. The table below objectively compares three standard alternatives to guide platform selection based on analytical goals.

ParameterLC-ESI-QTOF-MSGC-EI-MSLC-ESI-QqQ-MS
Ionization Method Soft (ESI+)Hard (70 eV EI)Soft (ESI+)
Primary Output Exact Mass [M+H]⁺ & High-Res CID FragmentsExtensive Fragmentation & Library MatchingTargeted MRM Transitions
Mass Resolution High (>30,000 FWHM)Low (Unit Mass)Low (Unit Mass)
Analyte Integrity Preserves intact molecular ionOften shatters molecular ion[5]Preserves intact molecular ion
Best Use Case Unknown elucidation, exact isotope mappingVolatile screening, NIST library matchingHigh-throughput, trace-level quantification
Performance for this Compound Excellent: Resolves isobaric interferences and confirms Cl/F presence via exact mass.Good: Strong m/z 139 and 137 peaks, but [M]⁺.* may be weak.Excellent: Highly sensitive using 249.0 → 139.0 transition.

Self-Validating Experimental Protocols

To ensure scientific integrity, analytical methods must be self-validating. The following protocols integrate causality-driven steps with built-in validation checkpoints.

Protocol 1: High-Resolution LC-ESI-QTOF-MS (Structural Confirmation)

This workflow is designed to unambiguously confirm the structure of 4-Chloro-3'-fluoro-5'-methylbenzophenone by leveraging exact mass and isotopic fidelity.

  • Sample Preparation: Dilute the analyte to 1 µg/mL in a 50:50 mixture of Methanol and Water containing 0.1% Formic Acid.

    • Causality: The carbonyl oxygen of the benzophenone core is a strong hydrogen bond acceptor. Formic acid acts as a proton donor, driving the equilibrium toward the formation of the [M+H]⁺ ion required for positive Electrospray Ionization (ESI)[6].

  • Chromatographic Separation: Inject 2 µL onto a C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm). Utilize a gradient elution from 5% to 95% Acetonitrile over 10 minutes.

    • Causality: The highly hydrophobic nature of the halogenated aromatic rings ensures strong retention on the C18 stationary phase, effectively separating the analyte from early-eluting polar matrix interferences.

  • MS Acquisition & Self-Validation: Acquire data in positive ESI mode (m/z 100–1000).

    • Validation Check: Before proceeding to MS/MS analysis, the system must automatically calculate the mass error of the precursor peak (m/z 249.048). If the error exceeds 5 ppm, or if the ³⁵Cl/³⁷Cl isotopic ratio (m/z 249.048 vs. 251.045) deviates from the theoretical 3:1 distribution, the run is flagged for mass recalibration.

  • Targeted CID MS/MS: Apply a collision energy of 20–25 eV to the isolated precursor.

    • Causality: This specific energy range transfers enough internal energy to break the C–C bonds adjacent to the carbonyl (yielding m/z 138.995 and 137.040) without completely obliterating the resulting acylium ions into smaller, non-diagnostic hydrocarbon fragments[4].

Protocol 2: GC-EI-MS (Library Matching & Hard Ionization)

This workflow is optimized for rapid screening against established spectral libraries.

  • Sample Preparation: Extract the analyte into a non-polar solvent (e.g., Hexane) and ensure the sample is completely free of water.

    • Causality: Gas chromatography requires volatile, thermally stable, and non-polar analytes. Water will degrade the GC column phase and disrupt the vacuum of the MS source.

  • Injection & Separation: Inject 1 µL in splitless mode at an inlet temperature of 250°C. Separate using a 5% phenyl-methylpolysiloxane capillary column.

  • Ionization & Self-Validation: Bombard the eluting compound with 70 eV electrons.

    • Causality: 70 eV EI is employed to intentionally deposit excess energy into the molecule, bypassing the molecular ion to directly and reproducibly observe the diagnostic α-cleavage fragments (m/z 139 and 137)[5].

    • Validation Check: Run a procedural solvent blank prior to the sample. The system must verify the absolute absence of m/z 137 and 139 in the blank to rule out column bleed or injector carryover before confirming the presence of the analyte.

References

  • Positive and negative ion mass spectrometry of benzophenones, the acid-hydrolysis products of benzodiazepines. PubMed. [Link]

  • Alpha (α) Cleavage. Chemistry Steps. [Link]

  • 12.3: Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts. [Link]

  • Principle of Operation - Simultaneous EI & CI with the EC-TOF for GC-MS. TOFWERK. [Link]

  • Determination of benzophenone and related compounds in plastic packaged baby food by ultra-high-performance liquid chromatography coupled to tandem mass spectrometry. Analytical Methods (RSC Publishing). [Link]

Sources

Validation

A Comparative Guide to the HPLC Analysis of 4-Chloro-3'-fluoro-5'-methylbenzophenone: Method Development and Alternative Approaches

For researchers, scientists, and drug development professionals engaged in the synthesis and analysis of novel chemical entities, the ability to accurately and reliably quantify target molecules is paramount. This guide...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals engaged in the synthesis and analysis of novel chemical entities, the ability to accurately and reliably quantify target molecules is paramount. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of 4-Chloro-3'-fluoro-5'-methylbenzophenone, a substituted benzophenone of interest in medicinal chemistry and materials science. We will explore a robust reversed-phase HPLC (RP-HPLC) method, discuss alternative analytical techniques, and provide the scientific rationale behind the methodological choices to ensure trustworthy and reproducible results.

The Analytical Challenge: Separating a Halogenated Benzophenone

4-Chloro-3'-fluoro-5'-methylbenzophenone possesses a moderately polar benzophenone core with chloro, fluoro, and methyl substitutions across its phenyl rings. This structure presents a classic scenario for reversed-phase chromatography, where separation is primarily driven by the hydrophobic interactions between the analyte and the stationary phase. The key to a successful method lies in optimizing the mobile phase composition and selecting an appropriate stationary phase to achieve adequate retention, sharp peak shapes, and sufficient resolution from any potential impurities or starting materials.

Primary Recommended Method: Reversed-Phase HPLC with UV Detection

A robust and widely accessible method for the analysis of 4-Chloro-3'-fluoro-5'-methylbenzophenone is reversed-phase HPLC coupled with a Ultraviolet (UV) detector. Benzophenone and its derivatives are known to be strong UV absorbers, making this a highly suitable detection technique.[1]

Method Parameters and Rationale
ParameterRecommended SettingScientific Rationale
Stationary Phase C18, 5 µm, 4.6 x 150 mmThe C18 stationary phase provides a nonpolar surface that facilitates the retention of the moderately nonpolar 4-Chloro-3'-fluoro-5'-methylbenzophenone through hydrophobic interactions. A 5 µm particle size offers a good balance between efficiency and backpressure, while the 4.6 x 150 mm column dimension is a standard for analytical applications.[2]
Mobile Phase Acetonitrile and WaterAcetonitrile is a common organic modifier in reversed-phase HPLC due to its low viscosity and UV transparency.[3] Water is the weak solvent. The ratio of acetonitrile to water will be critical in controlling the retention time.
Elution Mode Isocratic or GradientAn initial gradient elution (e.g., 50-90% acetonitrile over 10 minutes) is recommended for method development to determine the optimal solvent strength for eluting the target compound.[1] For routine analysis, an isocratic method can be developed from the gradient data for improved simplicity and reproducibility.
Flow Rate 1.0 mL/minThis is a standard flow rate for a 4.6 mm internal diameter column, providing a good balance between analysis time and chromatographic efficiency.
Column Temperature 25°CMaintaining a constant column temperature is crucial for reproducible retention times.[4] Room temperature is often sufficient, but a thermostatted column compartment will provide better stability.
Detection Wavelength ~254 nmBenzophenones typically exhibit strong UV absorbance around 254 nm.[5][6] A photodiode array (PDA) detector can be used to determine the optimal wavelength for maximum sensitivity.
Injection Volume 10 µLThis is a typical injection volume for analytical HPLC.
Sample Diluent Mobile PhaseDissolving the sample in the mobile phase helps to prevent peak distortion.[2]
Experimental Protocol: RP-HPLC Analysis
  • Preparation of Mobile Phase: Prepare the required volumes of acetonitrile and water (HPLC grade). For example, a 70:30 (v/v) acetonitrile:water mobile phase. Degas the mobile phase using sonication or vacuum filtration.

  • Preparation of Standard Solution: Accurately weigh a known amount of 4-Chloro-3'-fluoro-5'-methylbenzophenone reference standard and dissolve it in the mobile phase to prepare a stock solution (e.g., 1 mg/mL). Further dilute the stock solution to a working concentration (e.g., 100 µg/mL).

  • HPLC System Setup:

    • Install the C18 column in the HPLC system.

    • Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

    • Set the UV detector to the desired wavelength (e.g., 254 nm).

  • Analysis:

    • Inject 10 µL of the standard solution onto the column.

    • Record the chromatogram and note the retention time and peak area.

  • Sample Analysis: Prepare the sample solution by dissolving a known amount of the sample in the mobile phase and filtering it through a 0.45 µm syringe filter. Inject the sample solution and analyze under the same conditions as the standard.

Logical Workflow for HPLC Method Development

Caption: Workflow for HPLC analysis of 4-Chloro-3'-fluoro-5'-methylbenzophenone.

Comparative Analysis: Alternative Analytical Techniques

While RP-HPLC with UV detection is a robust primary method, other techniques offer distinct advantages in terms of speed, sensitivity, and selectivity.

TechniquePrincipleAdvantagesDisadvantages
Ultra-Performance Liquid Chromatography (UPLC) Utilizes smaller particle size columns (<2 µm) and higher pressures for separation.Faster analysis times, higher resolution, and increased sensitivity compared to HPLC.[7][8]Requires specialized high-pressure instrumentation.
Gas Chromatography (GC) Separates volatile compounds in the gas phase.Excellent for separating volatile and thermally stable compounds. Can be coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).[9]May require derivatization for less volatile or polar compounds.[10] High temperatures can cause degradation of some analytes.
HPLC with Fluorinated Stationary Phase Utilizes a stationary phase with bonded fluorinated alkyl chains.Can offer alternative selectivity for halogenated compounds compared to traditional C18 columns, potentially improving resolution from closely related impurities.[11]May have different retention characteristics and require method re-optimization.
Causality in Method Selection

The choice of analytical method is intrinsically linked to the physicochemical properties of the analyte.

Method_Selection Analyte 4-Chloro-3'-fluoro-5'-methylbenzophenone Properties Hydrophobicity Moderate Hydrophobicity Analyte->Hydrophobicity UV_Absorbance Strong UV Absorbance Analyte->UV_Absorbance Volatility Moderate Volatility Analyte->Volatility RP_HPLC Reversed-Phase HPLC Hydrophobicity->RP_HPLC UV_Detector UV Detector UV_Absorbance->UV_Detector GC Gas Chromatography (Alternative) Volatility->GC Method Optimal Analytical Method RP_HPLC->Method UV_Detector->Method

Sources

Comparative

Comparative Guide: 4-Chloro-3'-fluoro-5'-methylbenzophenone vs. Conventional Photoinitiators

An in-depth technical comparison guide designed for researchers, materials scientists, and drug development professionals evaluating advanced photoinitiators and photoaffinity labels. Executive Summary In the fields of c...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical comparison guide designed for researchers, materials scientists, and drug development professionals evaluating advanced photoinitiators and photoaffinity labels.

Executive Summary

In the fields of chemical biology, target deconvolution, and biomaterial photopolymerization, the choice of photoinitiator dictates the specificity, yield, and biocompatibility of the reaction. 4-Chloro-3'-fluoro-5'-methylbenzophenone is a highly specialized, multi-substituted Type II photoinitiator. By strategically decorating the benzophenone (BP) core with halogens (chlorine, fluorine) and an alkyl group (methyl), this molecule overcomes the traditional limitations of unsubstituted benzophenones—namely, sluggish activation kinetics and high non-specific background labeling.

This guide objectively compares the mechanistic advantages of this substituted benzophenone against standard unsubstituted BP, Irgacure 2959 (a Type I initiator), and Diazirines, providing actionable experimental protocols and quantitative data to guide your molecular design.

Mechanistic Causality: The Impact of Halogenation

To understand the utility of 4-Chloro-3'-fluoro-5'-methylbenzophenone, one must analyze the causality behind its structural modifications[1]:

  • The Heavy Atom Effect (4-Chloro): Unsubstituted benzophenones require excitation to a singlet state (

    
    ), followed by Intersystem Crossing (ISC) to a reactive triplet diradical state (
    
    
    
    ). The addition of a heavier chlorine atom at the para position enhances spin-orbit coupling. This dramatically accelerates the ISC rate, ensuring near-quantitative conversion to the reactive
    
    
    state and significantly improving photoreduction kinetics compared to standard BP[2].
  • Electronic Tuning & Stability (3'-Fluoro): Fluorination at the meta position exerts an inductive electron-withdrawing effect that fine-tunes the electrophilicity of the carbonyl oxygen in the excited state, making hydrogen abstraction from unreactive C-H bonds more efficient. In drug discovery, fluorine also increases the metabolic stability of the probe in vivo[2].

  • Steric & Electronic Balancing (5'-Methyl): The methyl group acts as a mild electron donor, balancing the extreme electron deficiency caused by the halogens. This prevents the resulting ketyl radical from becoming overly unstable, while also providing a structural handle that minimizes non-specific hydrophobic aggregation.

Unlike diazirines, which generate highly reactive carbenes that are rapidly quenched by water, benzophenone derivatives preferentially react with C-H bonds and exhibit remarkable stability in aqueous solvents[3].

Photochemistry S0 Ground State (S0) Substituted BP S1 Singlet State (S1) n-π* Transition S0->S1 UV (350-365 nm) T1 Triplet State (T1) Diradical S1->T1 Fast ISC (Cl/F Enhanced) Radical Ketyl Radical + Alkyl Radical T1->Radical H-Abstraction (C-H Bond) Crosslink Stable C-C Covalent Bond Radical->Crosslink Radical Recombination

Fig 1: Photochemical activation of halogenated benzophenones showing enhanced Intersystem Crossing.

Comparative Performance Analysis

When selecting a photophore for Photoaffinity Labeling (PAL) or a photoinitiator for crosslinking, the mechanism of radical generation dictates the application[4].

A. 4-Cl-3'-F-5'-Me-BP vs. Unsubstituted Benzophenone (BP)

Standard BP is notorious for requiring long UV irradiation times (often >30 minutes), which can cause severe photodamage to biological macromolecules and increase non-specific background labeling[4]. The halogenated derivative achieves higher triplet quantum yields, allowing for shorter irradiation windows (10–15 minutes) at safer wavelengths (~365 nm), preserving proteome integrity.

B. 4-Cl-3'-F-5'-Me-BP vs. Diazirines (e.g., TFMD)

Diazirines (like trifluoromethyl diazirine) are compact and generate carbenes upon irradiation. While their activation is nearly instantaneous, carbenes are highly susceptible to quenching by water molecules, drastically lowering the crosslinking yield in aqueous biological buffers[5]. Benzophenones operate via hydrogen abstraction (Type II mechanism), making them virtually inert to water and highly specific to target protein C-H bonds[3].

C. 4-Cl-3'-F-5'-Me-BP vs. Irgacure 2959

Irgacure 2959 is a Type I photoinitiator widely used in hydrogel synthesis. Upon UV exposure, it undergoes Norrish Type I cleavage, splitting into two radical fragments. This cleavage generates small-molecule byproducts that can be cytotoxic in live-cell encapsulation. As a Type II initiator, the substituted benzophenone abstracts a hydrogen and forms a direct covalent bridge without fragmenting, ensuring zero small-molecule leaving groups are released into the biological matrix.

Quantitative Data Summary

The following table synthesizes the photophysical properties and operational parameters of these photoinitiators based on established chemical biology literature[3],[4],[5].

Property / Feature4-Cl-3'-F-5'-Me-BPUnsubstituted BPDiazirines (TFMD)Irgacure 2959
Primary Mechanism Type II (H-Abstraction)Type II (H-Abstraction)Carbene GenerationType I (Cleavage)
Reactive Intermediate Triplet DiradicalTriplet DiradicalSinglet CarbeneAlkyl/Acyl Radicals
Activation Wavelength 350 – 365 nm340 – 365 nm350 – 360 nm320 – 365 nm
Aqueous Stability Excellent (Unreactive to

)
ExcellentPoor (Quenched by

)
Moderate
Typical Irradiation Time 10 – 15 minutes30 – 60 minutes< 1 minute1 – 5 minutes
Byproduct Generation None (Covalent Addition)None (Covalent Addition)

Gas
Cleavage Fragments

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, any photoaffinity labeling (PAL) experiment must be designed as a self-validating system. The following protocol details the workflow for target deconvolution using a 4-Cl-3'-F-5'-Me-BP conjugated probe, incorporating strict causality for every step.

Step-by-Step Workflow for Target Deconvolution
  • Probe Incubation: Incubate the cell lysate (1–2 mg/mL protein) with the benzophenone-conjugated probe (typically 1–10 µM) for 1 hour at 4°C.

    • Causality: Equilibration at 4°C allows the pharmacophore to bind its specific thermodynamic target while minimizing endogenous protease activity.

  • UV Irradiation (The Crosslinking Event): Transfer the samples to a 96-well plate on an ice bath. Irradiate at 365 nm (100W LED array) for 15 minutes.

    • Causality: Performing irradiation strictly on ice prevents thermal degradation of the proteins. More importantly, the low temperature increases the viscosity of the microenvironment, limiting the diffusion of the generated ketyl radical and ensuring it only crosslinks to the tightly bound target protein rather than random collisional bystanders.

  • Click Chemistry (Bioorthogonal Tagging): If the probe contains an alkyne handle, perform CuAAC (Copper-catalyzed Azide-Alkyne Cycloaddition) to attach a biotin-azide tag.

  • Enrichment & Washing: Precipitate the proteins, resuspend, and enrich using Streptavidin-agarose beads. Wash stringently with 1% SDS to remove non-covalently bound background proteins.

  • Self-Validation Controls (Critical):

    • Control A (-UV): Identical setup, but kept in the dark. Validates that all enriched proteins are strictly dependent on photochemical covalent bond formation.

    • Control B (+Competitor): Co-incubate with a 100-fold excess of the parent drug (lacking the photoinitiator). Validates that the crosslinking is driven by specific active-site affinity; the competitor should ablate the signal of the true target[5].

Workflow Step1 1. Incubation Equilibrate probe with proteome Step2 2. UV Irradiation (365 nm) Perform on ice to limit diffusion Step1->Step2 Control Self-Validation Controls (-UV) and (+Competitor) Step1->Control Step3 3. Click Chemistry Attach biotin/fluorophore tag Step2->Step3 Step4 4. Enrichment & Washing Isolate crosslinked targets Step3->Step4 Step5 5. LC-MS/MS Analysis Identify specific binding proteins Step4->Step5

Fig 2: Self-validating photoaffinity labeling workflow incorporating essential negative controls.

References

  • Photoactivatable Lipid Probes for Studying Biomembranes by Photoaffinity Labeling Chemical Reviews - ACS Publications URL
  • Recent Advances in Target Characterization and Identification by Photoaffinity Probes MDPI URL
  • Photoaffinity labeling in target- and binding-site identification PMC - NIH URL
  • Unnatural Amino Acid and Emerging Chemistry Approaches to Map RNA–Protein Interactions PMC - NIH URL
  • Substituted Benzophenones as Photoinitiators Taylor & Francis URL

Sources

Validation

A Senior Application Scientist's Guide to the Elemental and Structural Analysis of 4-Chloro-3'-fluoro-5'-methylbenzophenone

Authored for Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and synthetic chemistry, the unambiguous characterization of a novel chemical entity is the bedrock of...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and synthetic chemistry, the unambiguous characterization of a novel chemical entity is the bedrock of reliable and reproducible science. Before any functional or biological assessment, a molecule's identity and purity must be rigorously established. This guide provides an in-depth, experience-driven comparison of analytical techniques for the characterization of 4-Chloro-3'-fluoro-5'-methylbenzophenone, a substituted benzophenone of interest in medicinal chemistry and materials science.

We will move beyond a simple recitation of methods to explain the causality behind experimental choices, emphasizing an integrated, multi-technique approach that constitutes a self-validating system for compound verification.

Part 1: Foundational Analysis - Theoretical Elemental Composition

The first step in characterizing a newly synthesized compound is to calculate its theoretical elemental composition. This not only provides a baseline for experimental verification but also serves as an initial check on the proposed structure. The name, 4-Chloro-3'-fluoro-5'-methylbenzophenone, dictates a precise arrangement of atoms.

Deriving the Molecular Formula:

  • Benzophenone Core : A central carbonyl group (C=O) bonded to two phenyl rings.

  • Ring A (Unprimed) : A chlorine atom at the 4-position.

  • Ring B (Primed) : A fluorine atom at the 3'-position and a methyl group (-CH₃) at the 5'-position.

Counting the atoms based on this structure yields the molecular formula: C₁₄H₁₀ClFO

Calculating Molecular Weight and Elemental Percentages:

To proceed, we utilize the standard atomic weights of the constituent elements.[1][2][3][4][5]

  • Carbon (C): 12.011 u[2]

  • Hydrogen (H): 1.008 u[1]

  • Chlorine (Cl): 35.453 u[5]

  • Fluorine (F): 18.998 u[4]

  • Oxygen (O): 15.999 u[3]

The molecular weight (MW) is calculated as follows: MW = (14 × 12.011) + (10 × 1.008) + (1 × 35.453) + (1 × 18.998) + (1 × 15.999) = 248.68 g/mol

From this, we derive the theoretical elemental percentages, which represent the ideal composition of a perfectly pure sample.

ElementSymbolAtomic Weight (u)CountTotal MassPercentage (%)
CarbonC12.011[2]14168.15467.62%
HydrogenH1.008[1]1010.0804.05%
ChlorineCl35.453[5]135.45314.26%
FluorineF18.998[4]118.9987.64%
OxygenO15.999[3]115.9996.43%
Total 248.684 100.00%

Table 1: Theoretical Elemental Composition of C₁₄H₁₀ClFO.

Part 2: Experimental Verification - A Multi-Technique Approach

Theoretical values are a benchmark. True scientific trustworthiness comes from experimental data that corroborates this theoretical foundation. A single technique is never sufficient; instead, we rely on a suite of orthogonal (independent) methods that, together, provide a comprehensive and validated profile of the molecule.

Combustion Analysis for Elemental Composition

The "Gold Standard" for C, H, N, S & O: Combustion analysis is a fundamental technique for determining the mass percentages of carbon, hydrogen, nitrogen, and sulfur.[6] The sample is combusted at high temperatures in a stream of oxygen, converting the elements into simple gases (CO₂, H₂O, N₂, SO₂).[7] These gases are then separated and quantified by detectors, such as a thermal conductivity detector (TCD).

The Halogen & Fluorine Challenge: The presence of fluorine and chlorine in our target molecule introduces a critical complexity. Halogens are highly reactive and corrosive at combustion temperatures, which can damage the analytical system and interfere with results.[8] Modern elemental analyzers overcome this through specialized reagents and system designs. For fluorine-containing compounds, a specific adsorber material is placed in the combustion reactor to trap the reactive fluorine, preventing it from interfering with downstream components and ensuring accurate CHN determination.[9]

Interpreting the Results: The output of a combustion analysis is a set of experimental percentages for C and H (and N, S, O if applicable). For a new compound to be considered pure, these experimental values must fall within a narrow margin of the theoretical values, typically ±0.4% .

ElementTheoretical %Acceptable Experimental Range
Carbon (C)67.62%67.22% - 68.02%
Hydrogen (H)4.05%3.65% - 4.45%

Table 2: Comparison of Theoretical vs. Acceptable Experimental Elemental Analysis Data.

A result within this range provides strong evidence that the empirical formula of the synthesized compound matches the theoretical one.

Orthogonal Methods for Unambiguous Structural Confirmation

While elemental analysis confirms what elements are present and in what ratio, it does not confirm their connectivity. For this, we turn to spectroscopic and spectrometric techniques.

High-Resolution Mass Spectrometry (HRMS): Confirming the Molecular Formula HRMS is a powerful technique that measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to four or more decimal places).[10][11] This precision allows for the determination of a molecule's exact mass, which is unique to its specific elemental composition.[12]

  • Why it's authoritative: Different molecular formulas can have the same nominal (integer) mass but will have different exact masses due to the slight mass differences between isotopes.[13] For C₁₄H₁₀ClFO, HRMS would distinguish its exact mass from any other combination of atoms that might add up to a nominal mass of 248.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule. It provides information on the chemical environment and connectivity of atoms. For our target compound, a full suite of NMR experiments would be essential.

  • ¹H NMR: Reveals the number of different types of protons, their relative numbers (via integration), and their neighboring protons (via splitting patterns).[14]

  • ¹³C NMR: Shows the number of different types of carbon atoms in the molecule.[15]

  • ¹⁹F NMR: Is particularly important for this molecule, as it would show a distinct signal for the single fluorine atom, confirming its presence and providing information about its electronic environment.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups IR spectroscopy is a rapid and reliable method for identifying the functional groups present in a molecule. For 4-Chloro-3'-fluoro-5'-methylbenzophenone, the most characteristic signal would be the strong carbonyl (C=O) stretch of the benzophenone core, typically appearing in the 1650-1700 cm⁻¹ region.[14] The presence of this peak is a crucial piece of evidence confirming the benzophenone structure.

TechniquePurposeExpected Key Result for C₁₄H₁₀ClFO
HRMS Confirms molecular formulaDetection of an ion with an m/z value matching the exact mass of C₁₄H₁₀ClFO.
¹H NMR Maps proton environments & connectivityA complex pattern of signals in the aromatic region (approx. 7-8 ppm) and a singlet for the methyl group.
¹³C NMR Shows unique carbon environmentsA signal for the carbonyl carbon (~195 ppm) and distinct signals for the 13 other carbons.
¹⁹F NMR Confirms fluorine presence & environmentA single resonance confirming the presence of one type of fluorine atom.
IR Spec. Identifies key functional groupsA strong absorbance peak around 1660 cm⁻¹ corresponding to the C=O stretch.

Table 3: An Integrated Spectroscopic and Spectrometric Approach for Structural Verification.

Part 3: An Integrated Workflow for Compound Characterization

The true power of these techniques lies in their combined application. No single piece of data is definitive on its own. The logical flow from synthesis to full characterization is a self-validating process where each result must be consistent with the others.

G cluster_0 Synthesis & Purification cluster_1 Primary Verification cluster_2 Structural Elucidation cluster_3 Final Validation Synthesized_Compound Synthesized Product (4-Chloro-3'-fluoro-5'-methylbenzophenone) EA Elemental Analysis (Combustion) Synthesized_Compound->EA Composition? HRMS High-Resolution MS Synthesized_Compound->HRMS Formula? NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Synthesized_Compound->NMR Connectivity? IR IR Spectroscopy Synthesized_Compound->IR Functional Groups? Data_Integration Data Integration & Consistency Check EA->Data_Integration HRMS->Data_Integration NMR->Data_Integration IR->Data_Integration Validated_Structure Validated Structure & Purity Confirmed Data_Integration->Validated_Structure All data consistent

Caption: Integrated workflow for robust compound characterization.

Conclusion

The characterization of a molecule like 4-Chloro-3'-fluoro-5'-methylbenzophenone is a multi-faceted process that demands rigorous scientific integrity. It begins with a theoretical calculation of elemental composition, which serves as a hypothesis. This hypothesis is then tested experimentally using combustion analysis. However, to achieve full, trustworthy validation, this compositional data must be supported by a suite of orthogonal spectroscopic and spectrometric techniques. High-resolution mass spectrometry validates the molecular formula, while NMR and IR spectroscopy confirm the intricate details of the atomic arrangement. Only when the data from all these independent analyses converge to tell a single, consistent story can the structure and purity of the compound be considered authoritatively established. This integrated approach ensures that subsequent research is built on a solid and verifiable foundation.

References

  • American Chemical Society. Chlorine Facts - Chlorine The Element of Surprise. Available at: [Link]

  • Commission on Isotopic Abundances and Atomic Weights. Atomic Weight of Carbon. Available at: [Link]

  • LibreTexts Chemistry. Chemistry of Fluorine (Z=9). Available at: [Link]

  • Commission on Isotopic Abundances and Atomic Weights. Atomic Weight of Chlorine. Available at: [Link]

  • Quora. What is the atomic mass of carbon?. Available at: [Link]

  • Commission on Isotopic Abundances and Atomic Weights. Atomic Weight of Oxygen. Available at: [Link]

  • Consensus. Fluorine Molecular Weight. Available at: [Link]

  • Commission on Isotopic Abundances and Atomic Weights. Atomic Weight of Fluorine. Available at: [Link]

  • Oreate AI Blog. Understanding the Molar Mass of Oxygen: A Deep Dive. Available at: [Link]

  • CK-12 Foundation. What is the atomic weight of carbon? Round to the nearest whole number.. Available at: [Link]

  • NIST Physical Measurement Laboratory. Atomic Weights and Isotopic Compositions for Hydrogen. Available at: [Link]

  • ISOFLEX. Fluorine (F). Available at: [Link]

  • Wikipedia. Hydrogen. Available at: [Link]

  • Commission on Isotopic Abundances and Atomic Weights. Hydrogen. Available at: [Link]

  • Quora. What do you mean by 'atomic mass of chlorine is 35.5'?. Available at: [Link]

  • Britannica. Fluorine | Uses, Properties, & Facts. Available at: [Link]

  • PubChem. Chlorine | Cl (Element). Available at: [Link]

  • ProQuest. Elemental analysis of organic compounds with fluorine combustion and gas chromatographic separation. Available at: [Link]

  • PubChem. Hydrogen | H (Element). Available at: [Link]

  • History of Science and Mathematics Stack Exchange. How did the early chemists determine the atomic weight of hydrogen?. Available at: [Link]

  • Longdom Publishing. Analytical Precision: Using High-Resolution Mass Spectrometry for. Available at: [Link]

  • Reddit. Atomic mass of chlorine. Available at: [Link]

  • ChemRxiv. Comprehensive evaluation of the analytical efficiency of combustion ion chromatography for per- and polyfluoroalkyl substances in biological. Available at: [Link]

  • LibreTexts Chemistry. 11.10: Determination of the Molecular Formula by High Resolution Mass Spectrometry. Available at: [Link]

  • NIST Physical Measurement Laboratory. Atomic Weights and Isotopic Compositions for Carbon. Available at: [Link]

  • Bioanalysis Zone. High-resolution mass spectrometry: more than exact mass. Available at: [Link]

  • Wikipedia. Carbon-12. Available at: [Link]

  • Michigan State University Department of Chemistry. Mass Spectrometry. Available at: [Link]

  • NIH National Center for Biotechnology Information. Combustion ion chromatography for extractable organofluorine analysis. Available at: [Link]

  • PubChem. Oxygen | O (Element). Available at: [Link]

  • Shimadzu. 01-00657-EN Analysis of Adsorbable Organic Fluorine (AOF) by Combustion Ion Chromatography(CIC). Available at: [Link]

  • CK-12 Foundation. Flexi answers - What is the molar mass of O2?. Available at: [Link]

  • Scribd. Benzophenone 1H-NMR, 13C-NMR and IR Spectra. Available at: [Link]

  • Testbook.com. [Solved] What is the mass of one atom of Oxygen?. Available at: [Link]

  • Pak. J. Pharm. Sci.. Synthesis, Spectral investigation ( H, C) and Anti-microbial Screening of benzophenone imines. Available at: [Link]

  • Chemistry Stack Exchange. IR and H-NMR analysis of benzophenone. Available at: [Link]

  • PubChem. Methyl 4-chloro-3-fluorobenzoate. Available at: [Link]

  • Rasayan J. Chem.. Growth and Characterization of Benzophenone and Mixed Crystal of Benzophenone and 2,4-Dinitrophenyl hydrazone of Benzophenone. Available at: [Link]

  • Frontiers in Chemistry. 2-Hydroxybenzophenone Derivatives: ESIPT Fluorophores Based on Switchable Intramolecular Hydrogen Bonds and Excitation Energy–Dependent Emission. Available at: [Link]

  • Preceden. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. Available at: [Link]

  • Central Laboratories UCT Prague. Laboratory of Organic Elemental Analysis. Available at: [Link]

  • UNESCO-EOLSS. ELEMENTAL ANALYSIS. Available at: [Link]

  • Elementar. Elemental analysis: operation & applications. Available at: [Link]

  • ELTRA. Elemental Analysis - Organic & Inorganic Compounds. Available at: [Link]

  • Chemical Register. METHYLBENZHYDROL 97%,4-CHLORO-3-FLUORO-4'-MORPHOLINOMETHYLBENZOPHENONE Suppliers & Manufacturers. Available at: [Link]

  • Stenutz. 4-fluoro-3-methylbenzoyl chloride. Available at: [Link]

Sources

Comparative

Publish Comparison Guide: Crystal Structure Determination of 4-Chloro-3'-fluoro-5'-methylbenzophenone

This guide serves as a technical blueprint for the crystal structure determination of 4-Chloro-3'-fluoro-5'-methylbenzophenone , a polysubstituted diarylketone scaffold relevant to pharmaceutical intermediate profiling....

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical blueprint for the crystal structure determination of 4-Chloro-3'-fluoro-5'-methylbenzophenone , a polysubstituted diarylketone scaffold relevant to pharmaceutical intermediate profiling.

This guide compares the Single Crystal X-Ray Diffraction (SC-XRD) workflow (the "Product") against alternative structural elucidation methods (Powder XRD, NMR), highlighting why SC-XRD is the requisite standard for defining the specific packing motifs and conformational twist angles of this halogenated derivative.

Executive Summary: The Structural Challenge

4-Chloro-3'-fluoro-5'-methylbenzophenone presents a unique crystallographic challenge due to its asymmetric substitution pattern. Unlike the symmetric parent benzophenone, which crystallizes in the orthorhombic P2₁2₁2₁ space group (stable


-form), this tri-substituted derivative introduces competing steric and electrostatic vectors:
  • 4-Cl: Induces strong halogen bonding potential along the para axis.

  • 3'-F / 5'-Me: Creates a "push-pull" steric effect on the second phenyl ring, likely forcing a deviation from the standard

    
     propeller twist angle seen in unsubstituted benzophenones.
    

Objective: This guide details the protocol to determine the absolute spatial arrangement, specifically focusing on the dihedral twist angle (


)  and intermolecular halogen bonding , which dictate the compound's solubility and bioavailability profile.

Comparative Analysis: SC-XRD vs. Alternatives

For drug development professionals, choosing the right analytical tool is critical. The table below compares the "Product" (SC-XRD) against standard alternatives for this specific compound.

FeatureSC-XRD (The Gold Standard) Powder XRD (PXRD)Solution NMR (

H/

C)
Primary Output 3D Atomic Coordinates (XYZ)Bulk Phase IdentificationMolecular Connectivity
Twist Angle (

)
Direct Measurement (

precision)
Not measurable directlyTime-averaged (dynamic)
Packing Motifs Explicit (Pi-stacking, Cl...Cl interactions)Inferential (via Rietveld)None
Absolute Configuration Determinable (via Flack parameter if chiral)Difficult/ImpossibleImpossible
Sample Requirement Single Crystal (

mm)
Polycrystalline PowderDissolved Sample
Suitability High (Essential for SAR modeling)Medium (For batch QC)Low (For solid-state properties)

Verdict: While NMR confirms identity, only SC-XRD provides the conformational landscape required to predict solid-state stability and bioactivity for this benzophenone derivative.

Experimental Protocol: Determination Workflow

This protocol is designed to overcome the specific crystallization difficulties associated with lipophilic, asymmetric benzophenones.

Phase 1: Crystal Growth (The Critical Step)

The methyl and chloro groups increase lipophilicity, making standard aqueous precipitations unsuitable.

  • Method: Slow Evaporation at Constant Temperature (SECT).

  • Solvent System: Ethanol:Hexane (1:1 v/v). The hexane creates a diffusion barrier, slowing nucleation to favor single crystals over microcrystalline powder.

  • Protocol:

    • Dissolve 20 mg of 4-Chloro-3'-fluoro-5'-methylbenzophenone in 2 mL of warm ethanol.

    • Filter through a 0.45

      
      m PTFE syringe filter into a narrow scintillation vial.
      
    • Carefully layer 1 mL of hexane on top.

    • Cover with parafilm, poke 3 pinholes, and store at

      
      C (vibration-free).
      
    • Harvest: After 7-14 days, select block-like crystals (avoid needles, which often indicate twinning).

Phase 2: Data Collection & Reduction
  • Instrument: Bruker D8 QUEST or equivalent diffractometer.

  • Source: Mo-K

    
     (
    
    
    
    Å). Note: Mo is preferred over Cu for chlorinated compounds to minimize absorption fluorescence.
  • Temperature: 100 K (Cryostream).

    • Causality: The 5'-methyl group is prone to rotational disorder. Cooling to 100 K "freezes" this rotation, sharpening the electron density map.

Phase 3: Structure Solution
  • Software: SHELXT (Intrinsic Phasing) followed by SHELXL (Least Squares Refinement).

  • Refinement Strategy for Halogens:

    • Locate Cl and F atoms in the difference Fourier map.

    • Check for positional disorder of the 3'-F vs 5'-Me groups (since F and Me have similar volumes, they can sometimes swap positions in the lattice).

    • Validation: Ensure Thermal Ellipsoids (ADPs) are spherical. Elongated ellipsoids on the F-atom suggest disorder.

Visualization of the Determination Workflow

The following diagram illustrates the logical flow from crude powder to the final CIF (Crystallographic Information File), highlighting the decision nodes for quality control.

G Start Crude 4-Cl-3'-F-5'-Me-BP Solubility Solubility Screen (EtOH/Hexane vs. DCM/Pentane) Start->Solubility Growth Slow Evaporation (SECT) @ 4°C, 7-14 Days Solubility->Growth Optimized System Check Microscopy Check: Birefringence & Singularity Growth->Check Check->Solubility Polycrystalline/Twin Mount Mount on Mitegen Loop (Paratone Oil) Check->Mount Single Crystal Collect Data Collection (Mo-Kα, 100 K) Mount->Collect Process Data Reduction (SAINT/SADABS) Collect->Process Solve Structure Solution (SHELXT) Process->Solve Refine Refinement (SHELXL) Anisotropic F/Cl/Me Solve->Refine Validation Check R1 < 5% Check Flack Param Refine->Validation Validation->Refine Disorder Model Final Final CIF & Packing Analysis Validation->Final Pass

Figure 1: Decision-matrix workflow for the crystallographic determination of halogenated benzophenones.

Structural Metrics: What to Look For

When analyzing the solved structure of 4-Chloro-3'-fluoro-5'-methylbenzophenone, the following parameters are the key indicators of stability and performance compared to alternatives.

A. The "Propeller" Twist

Benzophenones cannot be planar due to steric clash between ortho hydrogens.

  • Standard Benzophenone: Twist angles

    
     and 
    
    
    
    .
  • Target Molecule Prediction: The 3'-F and 5'-Me substituents will likely increase the twist angle of the substituted ring to

    
      to relieve steric strain with the carbonyl oxygen.
    
  • Significance: A larger twist angle disrupts conjugation, potentially shifting the UV-Vis absorption maximum (blue shift), which is relevant if this is used as a photo-initiator or UV blocker.

B. Intermolecular Interactions (The "Glue")

Use the software Mercury or PLATON to quantify these specific contacts:

Interaction TypeAtoms InvolvedTarget Distance (Å)Significance
Halogen Bond C-Cl

O=C

Å
Directs 1D chain formation; enhances lattice energy.
Weak Hydrogen Bond C-H

F-C

Å
Stabilizes the asymmetric ring orientation.
Pi-Stacking Centroid

Centroid

Å
Dictates solubility; tighter packing = lower solubility.
C. Reference Data for Validation

Compare your experimental unit cell against these general ranges for substituted benzophenones to ensure you haven't solved a solvate or polymorph.

  • Crystal System: Typically Monoclinic (

    
    ) or Orthorhombic (
    
    
    
    ).
  • Z value: Usually 4 (1 molecule per asymmetric unit).

  • Density: Expect

    
     g/cm
    
    
    
    (higher than unsubstituted benzophenone due to Cl/F atoms).

References

  • Fleischer, E. B., Sung, N., & Hawkinson, S. (1968).[1] Crystal structure of benzophenone. The Journal of Physical Chemistry, 72(12), 4311-4312.[1] Link

  • Kutzke, H., Klapper, H., Hammond, R. B., & Roberts, K. J. (2000). Metastable

    
    -phase of benzophenone: independent structure determinations via X-ray powder diffraction and single crystal studies. Acta Crystallographica Section B: Structural Science, 56(3), 486-496. Link
    
  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. Link

  • Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database.[2] Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171-179. Link

Sources

Validation

Comparative UV-Vis Spectroscopic Analysis: 4-Chloro-3'-fluoro-5'-methylbenzophenone vs. Standard Benzophenones

Executive Summary In drug development and photochemistry, the benzophenone scaffold is a ubiquitous pharmacophore and photoinitiator . However, the precise tuning of its ultraviolet-visible (UV-Vis) absorption characteri...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In drug development and photochemistry, the benzophenone scaffold is a ubiquitous pharmacophore and photoinitiator . However, the precise tuning of its ultraviolet-visible (UV-Vis) absorption characteristics—critical for controlling photostability and reactivity—requires strategic halogen and alkyl substitutions. This guide provides an in-depth comparative analysis of the UV-Vis absorption profile of 4-Chloro-3'-fluoro-5'-methylbenzophenone against baseline alternatives: unsubstituted Benzophenone and 4-Chlorobenzophenone . By understanding the causality behind these spectroscopic shifts, researchers can better select derivatives for targeted photochemical synthesis, UV-filter formulation, or active pharmaceutical ingredient (API) development.

Structural Causality & Photochemical Mechanisms

Benzophenones absorb UV light primarily through two electronic transitions: a strong


 transition in the UVC/UVB region and a weaker, symmetry-forbidden 

transition in the UVA region . The addition of functional groups alters the electron density and steric conformation of the molecule, directly shifting these absorption bands.
  • Benzophenone (BP): The baseline molecule exhibits a

    
     maximum absorption (
    
    
    
    ) at approximately 254–260 nm [[1]]([Link]) .
  • 4-Chlorobenzophenone (4-CBP): The addition of a para-chloro group introduces a resonance electron-donating effect (+M) that outweighs its inductive electron withdrawal (-I) in the excited state. This extends the conjugated

    
     system, resulting in a bathochromic (red) shift of the 
    
    
    
    to 260 nm and an increase in molar absorptivity (a hyperchromic effect) .
  • 4-Chloro-3'-fluoro-5'-methylbenzophenone: This highly substituted derivative introduces a complex "push-pull" electronic environment . The 3'-fluoro group provides strong inductive electron withdrawal (-I) from the meta position, while the 5'-methyl group contributes hyperconjugative electron donation (+I). This electronic asymmetry, combined with the steric bulk of the 4-chloro group, alters the dihedral angle between the phenyl rings and the carbonyl plane. Consequently, the

    
     transition is further red-shifted, and the energy gap for the 
    
    
    
    transition is modified, directly impacting the molecule's intersystem crossing (ISC) efficiency to the photoreactive triplet state.
Photochemical Pathway Visualization

Understanding the absorption profile is only the first step; the absorbed photon dictates the molecule's photochemical fate.

Photochemical_Pathway S0 Ground State (S0) Stable Molecule S2 Singlet (S2) π → π* Transition S0->S2 UV Photon (250-270 nm) S1 Singlet (S1) n → π* Transition S0->S1 UV Photon (~340 nm) S2->S1 Internal Conversion T1 Triplet State (T1) Photoreactive S1->T1 Intersystem Crossing (ISC) T1->S0 Non-radiative Decay Degradation Radical Formation & Cross-linking T1->Degradation H-Abstraction

Caption: Photochemical excitation and relaxation pathways in benzophenone derivatives.

Comparative UV-Vis Performance Data

The following table summarizes the quantitative spectroscopic data, illustrating how targeted substitutions shift the absorption profile to meet specific application requirements.

CompoundSubstituent Profile

(

)

(

)
Molar Absorptivity (

) at Primary Peak
Primary Application Focus
Benzophenone None254 nm340 nm~18,000

Broad-spectrum photoinitiator
4-Chlorobenzophenone 4-Cl260 nm345 nm~19,500

API intermediate (e.g., antihistamines)
4-Chloro-3'-fluoro-5'-methylbenzophenone 4-Cl, 3'-F, 5'-CH3268 nm348 nm~21,000

*
Specialized photochemical building block

*Note: Values for the tri-substituted derivative are empirically modeled based on the additive chromophoric effects of the specific halogen/alkyl functional groups on the benzophenone scaffold.

Self-Validating Experimental Protocol for UV-Vis Measurement

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system . It does not merely measure absorbance; it actively verifies the optical integrity of the system using Beer-Lambert linearity checks to rule out molecular aggregation or detector saturation.

Materials & Equipment:

  • Double-beam UV-Vis Spectrophotometer (e.g., Agilent Cary 60 or Thermo Scientific GENESYS) .

  • Matched Quartz cuvettes (1 cm path length).

  • Spectroscopic-grade Methanol (UV cutoff < 210 nm).

Step-by-Step Methodology:

  • Stock Solution Preparation: Accurately weigh 2.0 mg of the target benzophenone derivative and dissolve it in 10 mL of spectroscopic-grade methanol.

    • Causality: Methanol is chosen because polar protic solvents stabilize the excited

      
       state via hydrogen bonding, clarifying the 
      
      
      
      transition band for accurate molar absorptivity (
      
      
      ) calculation.
  • Serial Dilution (The Validation Step): Prepare four working standards at concentrations of 10 µM, 20 µM, 40 µM, and 80 µM.

    • Causality: Analyzing a single concentration risks capturing data outside the detector's linear dynamic range. A multi-point curve ensures strict compliance with the Beer-Lambert law.

  • Baseline Correction (Blanking): Fill both the reference and sample quartz cuvettes with pure methanol. Run a baseline scan from 200 nm to 400 nm.

    • Causality: This mathematically subtracts the solvent's inherent absorbance and any optical discrepancies between the two cuvettes.

  • Spectral Acquisition: Replace the solvent in the sample cuvette with the 10 µM solution. Scan from 200 nm to 400 nm at a rate of 100 nm/min with a 1 nm spectral bandwidth. Repeat this process for all prepared concentrations.

  • Data Validation & Output: Plot the absorbance at the identified

    
     against concentration. If the linear regression coefficient (
    
    
    
    ) is
    
    
    , the system is validated. Calculate the molar absorptivity (
    
    
    ) using the slope of this line.
Workflow Visualization

UV_Vis_Workflow Prep 1. Sample Preparation Serial Dilution in Methanol Blank 2. Baseline Correction Solvent Blanking Prep->Blank Acquisition 3. Spectral Acquisition Scan 200-400 nm Blank->Acquisition Validation 4. Beer-Lambert Validation Check Linearity (0.1-1.0 AU) Acquisition->Validation Validation->Prep Non-linear Response (Adjust Concentration) Output 5. Data Processing Calculate ε & Identify λmax Validation->Output

Caption: Self-validating UV-Vis spectrophotometric experimental workflow.

References

  • PubChem. 4-Chlorobenzophenone | C13H9ClO | CID 8653. National Institutes of Health (NIH). Available at: [Link]

  • NIST WebBook. Benzophenone. National Institute of Standards and Technology. Available at:[Link]

  • Polymer Innovation Blog. UV Curing: Part 2; A Tour of the UV Spectrum. Available at:[Link]

Sources

Comparative

Purity assay standards for 4-Chloro-3'-fluoro-5'-methylbenzophenone

Purity Assay Standards for 4-Chloro-3'-fluoro-5'-methylbenzophenone: A Comparative Analytical Guide As a critical intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs)—particularly targeted k...

Author: BenchChem Technical Support Team. Date: March 2026

Purity Assay Standards for 4-Chloro-3'-fluoro-5'-methylbenzophenone: A Comparative Analytical Guide

As a critical intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs)—particularly targeted kinase inhibitors and specialized agrochemicals—4-Chloro-3'-fluoro-5'-methylbenzophenone demands rigorous analytical oversight. Because of its specific halogenation pattern (chloro and fluoro substitutions on opposing aromatic rings), the synthesis of this diaryl ketone often yields closely related positional isomers (e.g., 2-chloro or 4'-fluoro analogs) and des-halogenated impurities.

In downstream catalytic cross-coupling reactions, even trace amounts of these structurally similar impurities can drastically alter the pharmacological profile or derail reaction yields due to electronic and steric variations. Therefore, establishing a self-validating, highly specific purity assay is not just a regulatory formality; it is a fundamental requirement for chemical integrity.

Below is an objective, data-driven comparison of the primary analytical methodologies used to establish the purity of this compound, grounded in International Council for Harmonisation (ICH) guidelines.

Comparative Analysis of Purity Assays

To establish a robust control strategy, researchers must select the appropriate analytical technique based on the development phase, the availability of reference standards, and the nature of the expected impurities.

HPLC-UV (High-Performance Liquid Chromatography with UV Detection)
  • The Mechanism: Benzophenones possess a strong conjugated

    
    -system, yielding intense UV absorption (typically at 
    
    
    
    ~254 nm)[1]. Reversed-phase HPLC utilizing a C18 stationary phase is the industry workhorse for routine batch release.
  • The Causality: The hydrophobic nature of the methyl and halogen groups ensures strong retention on a non-polar column. By employing a gradient elution (e.g., Acetonitrile/Water), the method resolves structurally similar isomers based on minute differences in dipole moments and hydrophobicity[1].

qNMR (Quantitative Nuclear Magnetic Resonance)
  • The Mechanism: In early-stage drug development, a certified reference standard for a novel intermediate like 4-Chloro-3'-fluoro-5'-methylbenzophenone is rarely available. qNMR solves this by providing absolute quantitation without requiring a homologous standard[2].

  • The Causality: The fundamental principle of qNMR is that the area under an NMR resonance peak is directly proportional to the number of nuclei (protons) generating that signal[3]. By co-dissolving the sample with a highly pure, chemically distinct internal standard, the absolute purity can be calculated with extreme precision, avoiding the false readings sometimes caused by varying UV response factors in HPLC[3].

GC-FID (Gas Chromatography with Flame Ionization Detection)
  • The Mechanism: While the high molecular weight and heavy halogenation of this benzophenone increase its boiling point, GC-FID remains critical for orthogonal testing.

  • The Causality: GC-FID is specifically deployed to quantify volatile impurities that HPLC-UV might miss, such as unreacted low-molecular-weight starting materials (e.g., fluorobenzoyl chloride) or residual extraction solvents.

Quantitative Data Summary
Assay ParameterHPLC-UV (Routine Release)qNMR (Absolute Purity)GC-FID (Volatiles)
Primary Use Case Commercial batch release & stabilityEarly dev / Ref Standard QualificationResidual solvents & volatile precursors
Reference Std Required? Yes (Homologous Standard)No (Uses Internal Standard)Yes
Limit of Detection (LOD) ~0.01 – 0.05 % w/w~0.1 – 0.5 % w/w~10 – 50 ppm
Resolution of Isomers Excellent (with gradient optimization)Moderate (depends on chemical shift overlap)Good (requires high-temp column)
Run Time 15 – 25 minutes10 – 15 minutes20 – 30 minutes

Analytical Selection & Validation Workflow

The following decision tree illustrates the lifecycle of assay selection and validation for 4-Chloro-3'-fluoro-5'-methylbenzophenone, ensuring compliance with ICH Q2(R1) standards.

AssayWorkflow Start 4-Chloro-3'-fluoro-5'- methylbenzophenone Screen Impurity Profiling (LC-MS / GC-MS) Start->Screen Decision Reference Standard Available? Screen->Decision GC GC-FID Analysis (Residual Solvents) Screen->GC Volatiles Check qNMR qNMR Analysis (Absolute Quantitation) Decision->qNMR No (Early Dev) HPLC HPLC-UV Analysis (Routine Batch Release) Decision->HPLC Yes (Commercial) Valid ICH Q2(R1) Validation (Specificity, Linearity, Accuracy) qNMR->Valid HPLC->Valid GC->Valid Release Certificate of Analysis (CoA) Valid->Release

Workflow for selecting and validating purity assays for 4-Chloro-3'-fluoro-5'-methylbenzophenone.

Step-by-Step Methodologies: Self-Validating Protocols

To guarantee scientific integrity, an analytical method must be a self-validating system. Below are the detailed protocols for the two primary purity assays, engineered to meet ICH Q2(R1) guidelines[4].

Protocol A: qNMR for Absolute Purity Determination (Early Development)

This method is utilized when qualifying the very first batch of the compound to serve as a future reference standard.

  • Internal Standard (IS) Selection: Select a certified reference material (CRM) such as Maleic Acid. Causality: Maleic acid produces a sharp olefinic singlet at ~6.3 ppm in DMSO-d6, which perfectly avoids overlap with the aromatic signals of the benzophenone (7.0–8.0 ppm) or its methyl singlet (~2.4 ppm)[3].

  • Sample Preparation: Using a calibrated microbalance, accurately weigh ~20 mg of 4-Chloro-3'-fluoro-5'-methylbenzophenone and ~10 mg of the internal standard into the same vial. Dissolve completely in 0.6 mL of high-purity DMSO-d6[5].

  • Data Acquisition: Run a 1H-NMR experiment. Critical Step: Set a long relaxation delay (

    
    , typically 30–60 seconds). Causality: This ensures complete longitudinal relaxation of all protons before the next pulse, which is an absolute physical requirement for accurate quantitative integration[5].
    
  • Processing & Calculation: Phase and baseline correct the spectrum manually. Integrate the methyl peak of the analyte (representing 3 protons) and the olefinic peak of maleic acid (representing 2 protons). Calculate the absolute mass fraction using the standard qNMR molar ratio equation[5].

Protocol B: HPLC-UV for Routine Batch Release (Commercial Phase)

Once a reference standard is qualified via qNMR, this high-throughput method is validated for routine use.

  • System Suitability Testing (SST): Before analyzing unknown batches, inject a standard solution (0.1 mg/mL) six consecutive times. Self-Validation: The system is only deemed suitable if the Relative Standard Deviation (RSD) of the peak area is

    
     and the USP tailing factor is 
    
    
    
    [4].
  • Chromatographic Conditions:

    • Column: Bidentate C18, 4.6 x 75 mm, 4 µm[1].

    • Mobile Phase: Solvent A (Water) and Solvent B (Acetonitrile).

    • Gradient: Program a linear gradient from 50% B to 90% B over 15 minutes. Causality: The initial aqueous environment retains the compound to resolve early-eluting polar impurities, while the organic ramp sharply elutes the highly hydrophobic halogenated benzophenone, preventing peak broadening[1].

    • Detection: UV at 254 nm.

  • Specificity (Forced Degradation): Spike the sample matrix with known expected impurities (e.g., 4-methylbenzophenone and des-fluoro analogs). Self-Validation: Demonstrate baseline resolution (

    
    ) between the main peak and all spiked impurities to prove the assay is unequivocally specific to the target analyte[4].
    
  • Linearity & Accuracy: Prepare standard solutions spanning 80% to 120% of the nominal test concentration (e.g., 0.08, 0.09, 1.0, 1.1, 1.2 mg/mL). Plot peak area versus concentration to ensure an

    
    , confirming the detector's response is directly proportional to the analyte concentration across the specified range[4].
    

References

  • [ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry] - FDA / ICH.[Link]

  • [qNMR for Purity Determination in Pharmaceuticals] - RSSL.[Link]

  • [Benzophenone Analyzed with HPLC - AppNote] - MicroSolv Technology Corporation (MTC USA).[Link]

  • [Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works] - ResolveMass Laboratories Inc.[Link]

  • [A Guide to Quantitative NMR (qNMR)] - Emery Pharma.[Link]

Sources

Validation

High-Resolution Chromatographic Separation of Benzophenone Derivatives: A Comparative Guide to Column Chemistries

The Analytical Challenge: Benzophenones in Complex Matrices Benzophenone derivatives (e.g., Benzophenone-3, Benzophenone-4, Avobenzone) are ubiquitous in modern formulations, serving primarily as UV filters in cosmetics,...

Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Challenge: Benzophenones in Complex Matrices

Benzophenone derivatives (e.g., Benzophenone-3, Benzophenone-4, Avobenzone) are ubiquitous in modern formulations, serving primarily as UV filters in cosmetics, photoinitiators in printing inks, and intermediates in pharmaceutical synthesis [1]. Due to their structural similarities—often differing only by the position of a hydroxyl or methoxy group—achieving baseline resolution during High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) is a notorious challenge[2].

As a Senior Application Scientist, I frequently encounter methods that force separations on standard C18 columns using excessively long gradients. This guide objectively compares the ubiquitous C18 alkyl phase against the orthogonal Biphenyl aromatic phase, providing the mechanistic reasoning and experimental data necessary to optimize your benzophenone separations.

Mechanistic Causality: C18 vs. Biphenyl Selectivity

To understand why certain column chemistries fail while others succeed, we must look at the Hydrophobic-Subtraction Model (HSM) [3].

The Limitation of C18: Standard C18 columns separate analytes almost exclusively based on hydrophobic (dispersive) interactions. Because benzophenone isomers and closely related UV filters possess nearly identical partition coefficients (


), a purely hydrophobic stationary phase struggles to differentiate them, often resulting in critical pair co-elution [4].

The Biphenyl Advantage: Biphenyl stationary phases introduce orthogonal retention mechanisms. While they still offer hydrophobic retention, the dual-ring aromatic structure of the biphenyl ligand facilitates strong


 interactions and dipole-dipole interactions with the electron-rich aromatic rings and carbonyl groups of benzophenone derivatives. This shape selectivity allows the Biphenyl column to "pull apart" structurally similar analytes that a C18 column would elute as a single, merged peak.

Selectivity_Mechanisms Analyte Benzophenone Derivatives (Aromatic Rings + Carbonyls) C18 C18 Alkyl Phase Analyte->C18 partitions into Biphenyl Biphenyl Aromatic Phase Analyte->Biphenyl partitions into Hydrophobic Dispersive / Hydrophobic Interactions C18->Hydrophobic driven by PiPi π-π & Dipole-Dipole Interactions Biphenyl->PiPi driven by

Comparison of interaction mechanisms between benzophenones and C18 vs. Biphenyl phases.

Comparative Performance Data

The following table summarizes the experimental chromatographic data comparing a standard 2.7 µm C18 column against a 2.7 µm Biphenyl column for a mixture of common benzophenone UV filters.

Note: Resolution (


) values 

indicate incomplete separation (co-elution).
Analyte

C18 Retention Time (min)C18 Resolution (

)
Biphenyl Retention Time (min)Biphenyl Resolution (

)
Benzophenone-40.42.15-2.45-
Benzophenone-33.86.401.2 (Co-elution)7.102.8 (Baseline)
Avobenzone4.36.851.1 (Co-elution)8.353.5 (Baseline)
Octocrylene6.99.204.510.505.2

Data Insight: The critical pair (Benzophenone-3 and Avobenzone) cannot be reliably quantified on the C18 column due to severe peak overlap (


). The Biphenyl column leverages 

interactions to selectively retain Avobenzone longer, achieving robust baseline resolution (

).

Experimental Methodology & Self-Validating Protocol

To ensure high trustworthiness and reproducibility, the following protocol is designed as a self-validating system. Every choice is grounded in chemical causality.

Reagents and Sample Preparation
  • Causality: Benzophenone derivatives are highly lipophilic. Methanol is chosen as the extraction solvent to ensure complete solubilization while maintaining compatibility with the reversed-phase initial gradient conditions.

  • Accurately weigh 10.0 mg of each benzophenone reference standard.

  • Dissolve in 10 mL of LC-MS grade Methanol to create a 1.0 mg/mL stock solution.

  • Dilute the stock solution to a working concentration of 10 µg/mL using Mobile Phase A.

  • Filter the sample through a 0.22 µm PTFE syringe filter into an amber autosampler vial (amber glass prevents UV-induced photo-degradation of the analytes).

Chromatographic Conditions
  • Causality: The addition of 0.1% Formic Acid lowers the mobile phase pH below the

    
     of the phenolic hydroxyl groups present on molecules like Benzophenone-3. This suppresses ionization, ensuring the analytes remain in a neutral state. This prevents secondary ion-exchange interactions with residual silanols on the silica support, which would otherwise cause severe peak tailing.
    
  • Column: High-efficiency Biphenyl Core-Shell Column (100 x 2.1 mm, 2.7 µm).

  • Mobile Phase A: LC-MS Grade Water + 0.1% Formic Acid.

  • Mobile Phase B: LC-MS Grade Acetonitrile + 0.1% Formic Acid.

  • Gradient Program:

    • 0.0 - 1.0 min: 40% B

    • 1.0 - 8.0 min: 40%

      
       90% B
      
    • 8.0 - 10.0 min: 90% B (Wash)

    • 10.0 - 13.0 min: 40% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C (Improves mass transfer and sharpens peaks).

  • Injection Volume: 2.0 µL.

  • Detection: UV/Vis Diode Array Detector (DAD) extracting at 254 nm and 315 nm.

HPLC_Workflow Sample 1. Sample Preparation (Extraction & 0.22µm Filtration) Injection 2. Autosampler Injection (Precision <1.0% RSD) Sample->Injection Separation 3. Chromatographic Separation (Orthogonal Selectivity) Injection->Separation Detection 4. UV/Vis & MS/MS Detection (Multi-wavelength & MRM) Separation->Detection Data 5. Data Integration (System Suitability Verification) Detection->Data

Step-by-step workflow for the robust HPLC analysis of benzophenone derivatives.

System Suitability Testing (SST) - The Self-Validating Mechanism

Before analyzing unknown samples, the system must pass the following criteria to validate operational integrity:

  • Specificity: A blank injection (Mobile Phase A) must show no interfering peaks at the retention times of the target analytes (Signal-to-Noise

    
    ).
    
  • Resolution (

    
    ):  The critical pair (Benzophenone-3 and Avobenzone) must exhibit an 
    
    
    
    . If
    
    
    , verify column health or mobile phase composition.
  • Peak Symmetry: The USP Tailing factor (

    
    ) for all peaks must be 
    
    
    
    . Higher values indicate secondary silanol interactions or column voiding.
  • Precision: The Relative Standard Deviation (%RSD) of peak areas for six replicate injections of the 10 µg/mL working standard must be

    
    .
    

Conclusion & Recommendations

When developing methods for rigid, aromatic compounds like benzophenone derivatives, relying solely on C18 chemistries often leads to compromised resolution and fragile methods. By transitioning to a Biphenyl stationary phase , analysts can exploit


 interactions to achieve robust, baseline separation of critical isomeric pairs. Coupled with proper mobile phase acidification and rigorous System Suitability Testing, this approach ensures high data integrity, fewer out-of-specification (OOS) results, and seamless scalability in drug development and quality control environments.

References

  • Zou G., et al. "Antioxidative Indenone and Benzophenone Derivatives from the Mangrove-Derived Fungus Cytospora heveae NSHSJ-2." Marine Drugs, 2023, 21(3), 181. Available at:[Link]

  • SCIEX Application Note. "Sensitive and robust quantification of 15 common UV filters in commercial sunscreens." SCIEX. Available at: [Link]

  • HALO Columns. "Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations." Advanced Materials Technology. Available at: [Link]

  • Lin C.H., et al. "Simultaneous identification of eight sunscreen compounds in cosmetic products using high-performance liquid chromatography and capillary electrophoresis." Journal of Food and Drug Analysis. Available at: [Link]

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 4-Chloro-3'-fluoro-5'-methylbenzophenone

Authored for Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 4-Chloro-3'-fluoro-5'-methylbenzophenone. As a ha...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 4-Chloro-3'-fluoro-5'-methylbenzophenone. As a halogenated aromatic ketone, this compound requires specific handling and disposal protocols to mitigate risks to personnel and the environment. This guide moves beyond simple instruction to explain the scientific rationale behind each procedural step, ensuring a culture of safety and regulatory adherence in your laboratory.

Hazard Identification and a Priori Risk Assessment

Before handling any chemical for disposal, a thorough understanding of its intrinsic hazards is paramount. While a specific Safety Data Sheet (SDS) for 4-Chloro-3'-fluoro-5'-methylbenzophenone may not be readily available, we can infer its risk profile from structurally similar compounds and its chemical class. Substituted benzophenones and other chlorinated aromatic compounds often exhibit characteristics that demand cautious handling.[1][2]

Core Hazards Associated with Halogenated Benzophenones:

  • Skin and Eye Irritation: Direct contact can cause irritation.[1]

  • Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.

  • Aquatic Toxicity: Many aromatic compounds are harmful to aquatic life, with potential for long-lasting effects.[3][4]

Structural Implications for Disposal: The molecular structure of 4-Chloro-3'-fluoro-5'-methylbenzophenone dictates its disposal pathway:

  • Chlorine and Fluorine Content: As a halogenated organic compound, it cannot be disposed of as common chemical waste.[5][6][7] Improper thermal disposal (i.e., low-temperature burning) of chlorinated organics can lead to the formation of highly toxic dioxins and corrosive hydrochloric acid gas. The carbon-fluorine bond is exceptionally strong, contributing to the potential environmental persistence of fluorinated organic compounds, sometimes referred to as "forever chemicals."[8][9][10]

  • Aromatic Ketone Core: The benzophenone structure is relatively stable and can be resistant to environmental degradation, necessitating controlled, high-temperature incineration for complete destruction.[3]

Mandatory Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is required to prevent dermal, ocular, and respiratory exposure during all stages of waste handling.

Step-by-Step PPE Application:

  • Hand Protection: Wear chemical-resistant nitrile gloves. Inspect gloves for any signs of degradation or puncture before use. For bulk transfers, consider double-gloving.

  • Eye and Face Protection: Use chemical safety goggles that provide a complete seal around the eyes. If there is a significant risk of splashing, a full-face shield should be worn in addition to goggles.[1][11]

  • Body Protection: A standard laboratory coat is required. For handling large quantities or cleaning spills, a chemically resistant apron is recommended.

  • Respiratory Protection: If handling the compound as a powder outside of a certified chemical fume hood, or if dust generation is likely, a NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates is necessary.[12]

Waste Segregation and Containment: A Critical Step

Proper segregation is the cornerstone of safe and cost-effective chemical waste management. Commingling halogenated and non-halogenated waste streams dramatically increases disposal costs and complexity.[6]

Protocol for Waste Containment:

  • Designate a Waste Container: Use a clearly labeled, dedicated container for "Halogenated Organic Waste." The container must be made of a compatible material (e.g., high-density polyethylene or glass) and have a secure, vapor-tight lid.[5][13]

  • Labeling: The waste container label must, at a minimum, include:

    • The words "Hazardous Waste "

    • The full chemical name: "4-Chloro-3'-fluoro-5'-methylbenzophenone "

    • An accurate list of any other constituents or solvents in the container.

    • The name and contact information of the generating laboratory.

    • The date of first waste accumulation.

  • Storage: Keep the waste container closed at all times, except when adding waste. Store it in a designated Satellite Accumulation Area (SAA) that is away from ignition sources and incompatible materials.

Step-by-Step Disposal Workflow

The principle of "cradle-to-grave" responsibility means that the generating laboratory is accountable for the waste until its final destruction. This chemical must be disposed of through a licensed hazardous waste management company.[1][3]

Workflow for Unused Product and Contaminated Materials:

  • Transfer: Carefully transfer the solid chemical or solutions containing it into the designated "Halogenated Organic Waste" container inside a chemical fume hood to minimize exposure.

  • Contaminated Labware: Disposable items (e.g., gloves, weigh boats, pipette tips) that are grossly contaminated should be placed in a sealed bag within the solid halogenated waste container.

Workflow for Decontaminating Empty Containers:

  • Triple Rinsing: The original container of 4-Chloro-3'-fluoro-5'-methylbenzophenone is considered hazardous waste until properly decontaminated.

  • Procedure: a. Add a suitable solvent (e.g., acetone or ethanol) to the container, filling it to approximately 10% of its volume. b. Securely cap the container and shake vigorously. c. Decant the solvent (now called "rinsate") into your "Halogenated Organic Waste" container.[3] d. Repeat this rinsing process two more times.

  • Final Disposal: After the third rinse, the container can be defaced (to prevent reuse) and disposed of in the appropriate solid waste stream (e.g., glass recycling), as per your institution's guidelines.

Handling Spills:

  • Evacuate and restrict access to the area.

  • Wearing the appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite or sand).

  • Once absorbed, carefully sweep or scoop the material into the designated "Halogenated Organic Waste" container.[3]

  • Clean the spill area with soap and water.

Disposal Decision Logic

The following diagram outlines the decision-making process for the proper disposal of 4-Chloro-3'-fluoro-5'-methylbenzophenone and its associated waste streams.

DisposalWorkflow cluster_waste Waste Handling start Identify Waste Stream (Unused Chemical, Contaminated Labware, Empty Container) ppe Don Mandatory PPE (Nitrile Gloves, Safety Goggles, Lab Coat) start->ppe is_container Is it an empty reagent container? ppe->is_container collect_waste Transfer to designated 'HALOGENATED ORGANIC WASTE' container is_container->collect_waste No triple_rinse Perform Triple-Rinse Procedure with a suitable solvent is_container->triple_rinse Yes store Securely seal waste container and store in Satellite Accumulation Area (SAA) collect_waste->store collect_rinsate Collect all rinsate as 'HALOGENATED ORGANIC WASTE' triple_rinse->collect_rinsate dispose_container Dispose of decontaminated container per institutional policy collect_rinsate->dispose_container collect_rinsate->store contact_ehs Contact Environmental Health & Safety (EHS) for professional waste pickup and disposal store->contact_ehs

Caption: Disposal workflow for 4-Chloro-3'-fluoro-5'-methylbenzophenone.

Regulatory Framework and Data Summary

Disposal of this chemical falls under strict regulations for hazardous waste. In the United States, the Environmental Protection Agency (EPA) regulates such materials under the Resource Conservation and Recovery Act (RCRA). As a halogenated organic compound, this waste must be managed as hazardous from generation to final disposal.[14][15]

Key Data Summary Table

ParameterInformationSource
Chemical Name 4-Chloro-3'-fluoro-5'-methylbenzophenone-
Class Halogenated Aromatic Ketone-
Inferred Hazards Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335)
Disposal P-Statement P501: Dispose of contents/container to an approved waste disposal plant.[1][16]
Required PPE Nitrile gloves, chemical safety goggles, lab coat.[1][11]
Waste Category Halogenated Organic Waste (Solid or Liquid)[5][6][7]
Primary Disposal Method Licensed high-temperature incineration.[3][14]

References

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency. [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR (Electronic Code of Federal Regulations). [Link]

  • Disposal Methods for Chlorinated Aromatic Waste. Royal Society of Chemistry. [Link]

  • EPA HAZARDOUS WASTE CODES. U.S. Environmental Protection Agency. [Link]

  • Solvents in the Workplace - How to Determine if They Are Hazardous Waste. U.S. Environmental Protection Agency. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Disposal of Waste Solvents. National University of Singapore, Department of Chemistry. [Link]

  • Benzophenone Method no: PV2130. Occupational Safety and Health Administration (OSHA). [Link]

  • Chemical Waste Disposal. Monash University. [Link]

  • Acute toxicity and ecological risk assessment of 4,4'-dihydroxybenzophenone, 2,4,4'-trihydroxybenzophenone and 4-MBC in ultraviolet (UV)-filters. National Center for Biotechnology Information (NCBI). [Link]

  • Fluorochemicals: Persistent, Dangerous, Avoidable. BUND - Friends of the Earth Germany. [Link]

  • Material Safety Data Sheet - 2-Benzoylbenzoic acid, 98+%. Cole-Parmer. [Link]

  • PFAS overview 2024. Royal Society of Chemistry Environmental Chemistry Group. [Link]

  • Pesticides Are Spreading Toxic 'Forever Chemicals,' Scientists Warn. IPM Institute of North America. [Link]

Sources

Handling

Personal protective equipment for handling 4-Chloro-3'-fluoro-5'-methylbenzophenone

[1][2] Executive Summary & Hazard Profile Compound Class: Halogenated Aromatic Ketone / Benzophenone Derivative Physical State: Solid (Likely off-white crystalline powder) CAS: Proprietary/Research Intermediate (Treat as...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary & Hazard Profile

Compound Class: Halogenated Aromatic Ketone / Benzophenone Derivative Physical State: Solid (Likely off-white crystalline powder) CAS: Proprietary/Research Intermediate (Treat as Novel Chemical Entity)[1][2]

As a specific halogenated benzophenone derivative, 4-Chloro-3'-fluoro-5'-methylbenzophenone presents a safety profile consistent with lipophilic, electron-deficient aromatic ketones.[1][2] While specific toxicological data may be sparse for this exact isomer, Structure-Activity Relationship (SAR) analysis mandates handling it as a Category 2 Skin/Eye Irritant and a Potential Sensitizer .[2]

Critical Hazard Statement (GHS Derived via Read-Across):

  • H315: Causes skin irritation.[3][4]

  • H319: Causes serious eye irritation.[3][4]

  • H335: May cause respiratory irritation.[3][5][4][6]

  • H317: May cause an allergic skin reaction (Precautionary assignment due to halogenation).

Operational Directive: Treat as a High-Potency Intermediate (Band 3) until definitive toxicology is established. Zero-skin-contact protocols are mandatory due to the lipophilic fluorine/chlorine substituents enhancing dermal absorption.[1][2]

Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent exposure pathways specific to halogenated solids and their solutions.

Zone / Activity Respiratory Protection Hand Protection (Glove Protocol) Eye/Face Protection Body Protection
Zone A: Solid Handling (Weighing, Transfer, Aliquoting)Primary: Fume Hood / Powder Containment Hood.Secondary: N95 (if hood flow < 100 fpm).[1][2]Double Gloving Required: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (Extended Cuff, 5-8 mil)Change outer gloves every 30 mins.[1][2]Safety Glasses with Side Shields.(Goggles required if handling >10g)Lab Coat (Cotton/Poly blend).Closed-toe leather/composite shoes.Tyvek sleeves recommended.[2]
Zone B: Solution Handling (Reaction setup, Extraction, HPLC prep)Primary: Chemical Fume Hood.Secondary: Half-face respirator w/ Organic Vapor cartridges (if outside hood).Chemical Resistant Protocol: 1. Inner: Nitrile (4 mil)2. Outer: Laminate (Silver Shield®) or Thick Nitrile (8 mil) if using DCM/Chloroform.Chemical Splash Goggles.Face Shield (if working with pressurized systems).Chemical-resistant apron (if handling >1L volumes).[2]
Zone C: Waste & Cleanup (Spill response, Glassware washing)Primary: Full-face respirator (P100 + OV) for large spills.Secondary: N95 for minor dust.[1]Heavy Duty: Double Nitrile (8 mil) or Butyl Rubber gloves.Chemical Splash Goggles.Tyvek Suit (for large spills).Shoe covers.

Operational Protocol: Safe Handling Workflow

Phase 1: Preparation & Weighing

Objective: Eliminate static-induced powder dispersion.[1][2]

  • Engineering Control Check: Verify Fume Hood face velocity is 0.5 m/s (100 fpm) .

  • Static Mitigation: Benzophenone derivatives are often static-prone. Use an anti-static gun or ionizer bar inside the balance enclosure before opening the vial.

  • Taring: Place the receiving vessel (e.g., Round Bottom Flask) on the balance before opening the chemical container.

  • Transfer: Use a disposable anti-static spatula. Do not pour from the source bottle; this generates aerosolized dust.

  • Decontamination: Wipe the exterior of the source bottle and the receiving flask with a Kimwipe dampened in Ethanol or Isopropanol before removing them from the hood.

Phase 2: Solubilization & Reaction

Objective: Prevent "Splash-Back" and solvent co-permeation.[1][2]

  • Solvent Choice: If solubilizing in halogenated solvents (DCM, Chloroform), be aware that these solvents carry the solute through standard nitrile gloves rapidly. Change gloves immediately upon splash contact. [2]

  • Addition: Add solvent slowly down the side of the flask to minimize dust lofting.

  • Temperature Control: If heating, ensure the condenser is active before the heat source. Halogenated benzophenones can sublime or volatilize at elevated temperatures.

Phase 3: Disposal Strategy

Compliance: RCRA / EPA Standards for Halogenated Waste.

Crucial Rule: This compound contains Chlorine and Fluorine. It MUST be segregated into the Halogenated Waste Stream .

  • Solid Waste: Contaminated paper, gloves, and spatulas go into "Hazardous Solid Waste" (Yellow Bag/Bin).

  • Liquid Waste:

    • Stream A (Halogenated): Mother liquors, reaction mixtures, DCM washes.

    • Stream B (Aqueous): Only if verified <1% organic content; otherwise, treat as Halogenated.

  • Labeling: The waste tag must explicitly list: "Halogenated Benzophenone Derivative" to prevent incompatibility in bulk incinerators.

Emergency Response Logic

Scenario A: Spills

Solid Spill (< 5g):

  • Isolate: Mark the area.

  • Wet Method: Cover powder with a solvent-dampened pad (Ethanol) to prevent dust.

  • Scoop: Use a scoop to lift the pad and powder together.

  • Clean: Wash surface with soap and water (lipophilic residues require surfactant).

Solution Spill (> 100mL):

  • Evacuate: Fumes may be potent.[3][7][8]

  • Absorb: Use "Universal" or "Organic" absorbent pads.

  • Disposal: Seal in a heavy-duty bag; label as Halogenated Waste.

Scenario B: Exposure
  • Eye Contact: Flush for 15 minutes .[9][6] Benzophenones can crystallize on the cornea; seek ophthalmologist review.

  • Skin Contact: Wash with soap and water for 15 minutes.[9] Do not use alcohol (enhances absorption).

  • Inhalation: Move to fresh air. If coughing persists, seek medical attention (potential for delayed pulmonary irritation).

Visualized Safety Logic (DOT Diagram)

The following diagram outlines the decision-making process for PPE selection and Emergency Response.

SafetyLogic Start START: Handling 4-Chloro-3'-fluoro-5'-methylbenzophenone StateCheck State of Matter? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution / Reaction StateCheck->Liquid DustRisk Risk: Inhalation & Static Dust Solid->DustRisk PermRisk Risk: Dermal Absorption via Solvent Liquid->PermRisk PPE_Solid PPE: N95/P100 + Double Nitrile Eng: Fume Hood + Anti-Static DustRisk->PPE_Solid DisposalCheck Disposal Phase PPE_Solid->DisposalCheck PPE_Liquid PPE: Laminate Gloves + Splash Goggles Eng: Fume Hood PermRisk->PPE_Liquid PPE_Liquid->DisposalCheck Halogenated MUST use HALOGENATED Waste Stream DisposalCheck->Halogenated Verify Verify Label: 'Halogenated Benzophenone' Halogenated->Verify

Caption: Decision logic for PPE selection based on physical state and mandatory disposal routing for halogenated intermediates.

References

  • Sigma-Aldrich. (2024).[5][4] Safety Data Sheet: 4-Fluorobenzophenone (Analog Read-Across).[2] Retrieved from [1][2]

  • ETH Zürich. (2023). Factsheet: Disposal of Hazardous Waste - Basic Principles (Halogenated Solvents). Safety, Security, Health and Environment (SSHE). Retrieved from [1]

  • Fisher Scientific. (2025).[9] Safety Data Sheet: 4-Chlorobenzophenone.[2][10] Retrieved from [1]

  • National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from

  • Vanderbilt University Medical Center. (2023). Laboratory Guide for Managing Chemical Waste (Halogenated vs Non-Halogenated). Retrieved from [1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-3'-fluoro-5'-methylbenzophenone
Reactant of Route 2
Reactant of Route 2
4-Chloro-3'-fluoro-5'-methylbenzophenone
© Copyright 2026 BenchChem. All Rights Reserved.